2-Bromo-4-fluorobenzylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCSNHSXUSMNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378401 | |
| Record name | 2-Bromo-4-fluorobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289038-14-8 | |
| Record name | Benzenemethanamine, 2-bromo-4-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289038-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, 2-bromo-4-fluoro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-4-fluorobenzylamine Hydrochloride
Abstract: This document provides an in-depth technical examination of the core physical properties of 2-Bromo-4-fluorobenzylamine hydrochloride (CAS No: 289038-14-8). As a key substituted benzylamine, this compound serves as a valuable building block in medicinal chemistry and drug discovery programs. A thorough understanding of its physical characteristics—such as thermal properties, solubility, and spectroscopic signature—is paramount for its effective handling, reaction optimization, formulation, and quality control. This guide is intended for researchers, chemists, and drug development professionals, offering not only essential data but also the underlying scientific context and field-proven methodologies for its characterization.
Core Physicochemical Identification
This compound is a halogenated aromatic amine salt. The presence of bromine and fluorine atoms on the benzene ring, combined with the benzylamine hydrochloride moiety, imparts specific chemical reactivity and physical characteristics that are crucial for its application in targeted synthesis.
The hydrochloride salt form is frequently utilized in pharmaceutical development to enhance the stability and aqueous solubility of basic amine compounds.[1] The protonated aminium group increases polarity, which generally improves the compound's dissolution profile in polar and protic solvents, a critical factor for both reaction chemistry and bioavailability.[1][2]
Table 1: Core Compound Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 289038-14-8 | [3][4] |
| Molecular Formula | C₇H₇BrFN·HCl | [3] |
| Formula Weight | 240.50 g/mol | [3][4] |
| Appearance | White to off-white solid | Inferred from related compounds[5] |
Thermal Properties: A Key Indicator of Purity
The thermal behavior of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. The melting point, in particular, serves as a robust and fundamental indicator of purity.[6][7]
Melting Point
For a pure crystalline solid, the melting point occurs over a narrow, well-defined temperature range, typically 0.5–1°C.[8] The presence of impurities disrupts the crystal lattice, which typically results in a lower and broader melting range.[7][8] Therefore, melting point determination is an essential quality control test to confirm the identity and purity of a synthesized batch.[9][10]
While specific experimental data for this compound is not widely published, data for the isomeric 4-Bromo-2-fluorobenzylamine hydrochloride (CAS: 147181-08-6) shows a melting point in the range of 254-257°C .[5] It is crucial for researchers to experimentally determine the melting point for each batch of the title compound as a primary characterization step.
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point is this range.
Boiling Point & Thermal Decomposition
As a hydrochloride salt, this compound is expected to have a very high boiling point due to its ionic nature. However, like most organic salts, it will likely decompose at temperatures at or below its boiling point. Therefore, boiling point is not a practical or meaningful physical property for this compound. Thermogravimetric Analysis (TGA) would be the appropriate technique to determine its thermal stability and decomposition temperature.
Solubility Profile: The Foundation for Application
Solubility is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and, for APIs, bioavailability.[11] The Biopharmaceutics Classification System (BCS) uses aqueous solubility over a specific pH range as a key metric.[12][13]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility, a crucial parameter in pharmaceutical research.[11]
-
System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent or buffer solution (e.g., pH 1.2, 4.5, and 6.8 buffers for BCS classification).[12]
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of excess solid is essential.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully extract a precise aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][14]
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Table 2: Example Solubility Data Table (Illustrative)
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Deionized Water | 25 | Data to be determined |
| pH 1.2 HCl Buffer | 37 | Data to be determined |
| pH 6.8 Phosphate Buffer | 37 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Dichloromethane | 25 | Data to be determined |
Analytical & Spectroscopic Characterization Workflow
Confirming the identity and structure of this compound requires a suite of spectroscopic techniques. Each method provides unique information about the molecule's framework.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number, environment, and connectivity of protons. Expected signals would include aromatic protons in the 7-8 ppm region (showing splitting patterns influenced by Br and F substituents) and a benzylic CH₂ signal adjacent to the NH₃⁺ group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. Key expected peaks include N-H stretching from the aminium group (broad, ~2800-3100 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-Br/C-F vibrations in the fingerprint region.
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio, confirming the molecular weight of the parent free base (204.04 g/mol for C₇H₇BrFN). The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
Below is a generalized workflow for the comprehensive characterization and verification of the compound.
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- 8. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
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- 13. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
An In-depth Technical Guide to 2-Bromo-4-fluorobenzylamine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-Bromo-4-fluorobenzylamine hydrochloride. It delves into the compound's chemical structure, physicochemical properties, synthesis, analytical validation, and its strategic applications as a pivotal intermediate in medicinal chemistry.
Introduction and Strategic Importance
This compound (CAS No: 289038-14-8) is a halogenated aromatic amine derivative of significant interest in the field of organic synthesis and pharmaceutical development.[1] Its value lies not as an active pharmaceutical ingredient (API) itself, but as a highly versatile chemical building block. The strategic placement of the bromo and fluoro substituents on the benzylamine scaffold offers a unique combination of reactivity and physicochemical modulation, making it a prized starting material for constructing complex molecular architectures.[2][3]
The primary amino group provides a reactive handle for a multitude of chemical transformations, while the halogen atoms serve two key purposes: the bromine atom is an excellent leaving group for cross-coupling reactions, and the fluorine atom is often incorporated to enhance crucial drug-like properties such as metabolic stability, binding affinity, and bioavailability in the final target molecule.[3] This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.
Chemical Structure and Physicochemical Properties
The structural integrity and physical characteristics of a chemical intermediate are foundational to its successful application in synthesis.
Chemical Structure
The molecule consists of a benzylamine core substituted with a bromine atom at position 2 and a fluorine atom at position 4 of the benzene ring. It is supplied as a hydrochloride salt to improve stability and handling.
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key properties of the compound, which are critical for experimental design, including reaction setup and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 289038-14-8 | [1][4] |
| Molecular Formula | C₇H₇BrFN·HCl | [1] |
| Molecular Weight | 240.50 g/mol | [1][4] |
| Appearance | Off-white to white solid | [5] |
| IUPAC Name | (2-bromo-4-fluorophenyl)methanamine;hydrochloride | |
| Purity | Typically ≥96% | [4] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 2-Bromo-4-fluorobenzylamine typically proceeds from its corresponding benzonitrile or benzaldehyde precursor. A common and reliable method involves the chemical reduction of 2-bromo-4-fluorobenzonitrile.
Rationale for Synthesis Strategy
The reduction of a nitrile to a primary amine is a fundamental transformation in organic chemistry. Using a powerful reducing agent like borane tetrahydrofuran complex (BH₃·THF) is effective and selective. This method is often preferred over catalytic hydrogenation for this specific substrate, as it avoids potential dehalogenation side reactions that can occur with palladium catalysts. The final step involves treating the free amine with hydrochloric acid to precipitate the more stable and easily handled hydrochloride salt.
Step-by-Step Experimental Protocol
This protocol describes a representative synthesis from 2-bromo-4-fluorobenzonitrile.
-
Reaction Setup: A dry, nitrogen-flushed round-bottom flask is charged with 2-bromo-4-fluorobenzonitrile (1 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
-
Cooling: The solution is cooled to 0°C in an ice bath to control the initial exothermic reaction.
-
Addition of Reducing Agent: A solution of borane tetrahydrofuran complex (1 M in THF, 3 equivalents) is added slowly (dropwise) to the stirred nitrile solution.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 16-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0°C.
-
Workup: The solvent is removed under reduced pressure. The resulting residue is partitioned between an aqueous base (e.g., 1 M NaOH) and an organic solvent (e.g., ethyl acetate) to extract the free amine.
-
Purification of Free Amine: The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-bromo-4-fluorobenzylamine.
-
Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl (e.g., 2 M in diethyl ether) is added until precipitation is complete.
-
Isolation: The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the final compound, a multi-technique analytical approach is mandatory. This constitutes a self-validating system where data from orthogonal methods corroborate the structure.
Spectroscopic Analysis
NMR and Mass Spectrometry are the cornerstones of structural elucidation for this molecule.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Region (7-8 ppm): Three distinct signals corresponding to the aromatic protons, with splitting patterns (doublets, triplets of doublets) dictated by H-H and H-F coupling. - Benzylic Protons (~4.1 ppm): A singlet or doublet corresponding to the two -CH₂- protons. - Ammonium Protons (~8.6 ppm): A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O.[6] |
| ¹⁹F NMR | A single resonance for the fluorine atom, typically observed around -110 to -115 ppm.[7] The multiplicity will be a multiplet due to coupling with adjacent aromatic protons. This technique is highly specific for confirming the presence and environment of the fluorine substituent.[6] |
| Mass Spectrometry (MS) | The mass spectrum of the free base (C₇H₇BrFN, MW: 204.04) will show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%), two peaks of nearly equal intensity (M⁺ and M+2) will be observed, providing definitive evidence of a single bromine atom in the molecule.[6] |
Analytical Workflow
Caption: Workflow for analytical validation of the final product.
Applications in Drug Discovery and Development
This compound is a strategic building block used to synthesize a wide range of biologically active molecules. Its utility stems from the predictable reactivity of its functional groups.
-
Amine as a Nucleophile/Base: The primary amine is a key functional group for forming amides, sulfonamides, secondary/tertiary amines, and for constructing nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals.
-
Bromine for Cross-Coupling: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of aryl, alkyl, or alkyne groups, enabling rapid diversification of molecular scaffolds and exploration of structure-activity relationships (SAR).[3][5]
-
Fluorine for Property Modulation: The electron-withdrawing fluorine atom influences the acidity of the amine and the electronic properties of the aromatic ring. In the final drug candidate, fluorine often enhances metabolic stability by blocking sites of oxidative metabolism and can improve cell membrane permeability and target binding affinity.[3]
Caption: Role as a central building block in synthetic pathways.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.
Trustworthiness: The information below is synthesized from publicly available Safety Data Sheets (SDS). Always consult the specific SDS from your supplier before handling this chemical.
| Hazard Category | Description |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] |
| Signal Word | Warning |
| Personal Protective Equip. | Wear protective gloves, protective clothing, eye protection, and face protection.[8] Handle in a well-ventilated area or chemical fume hood. |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with plenty of water. Inhalation: Remove person to fresh air.[8] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[9] Store in a dry environment. |
Conclusion
This compound is a high-value chemical intermediate whose utility in drug discovery is well-established. Its trifunctional nature—a nucleophilic amine, a bromine handle for cross-coupling, and a property-modulating fluorine atom—provides chemists with a powerful tool for the synthesis of novel and complex bioactive molecules. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the laboratory.
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- 2-FLUORO-4- BROMO BIPHENYL MSDS. Loba Chemie. [Link]
- Supporting Information for an article. The Royal Society of Chemistry. [Link]
- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of 2-bromo-4-fluorobenzyl bromide. PrepChem.com. [Link]
- 2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319. PubChem. [Link]
- CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
- US6340773B1 - Preparation of halogenated primary amines.
- 4-Fluorobenzylamine | C7H8FN | CID 67326. PubChem. [Link]
- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2-Bromo-4-fluorobenzylamine hydrochloride CAS number 289038-14-8
An In-Depth Technical Guide to 2-Bromo-4-fluorobenzylamine Hydrochloride: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS No. 289038-14-8), a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this guide delves into the compound's synthesis, analytical validation, and strategic applications, grounding all claims in authoritative data.
Introduction and Strategic Importance
This compound is a substituted benzylamine derivative whose structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] The presence of orthogonal reactive sites—the primary amine, the aryl bromide, and the activating fluoro group—offers chemists a versatile scaffold for constructing diverse molecular architectures. The bromide is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine serves as a nucleophile or a point for amide bond formation. The fluorine atom can modulate the physicochemical properties of the final molecule, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.
This guide will elucidate the core chemical principles of this compound, providing actionable protocols and a rationale for its application in research and development.
Physicochemical and Spectroscopic Profile
The identity and purity of this compound are established through a combination of physical and spectroscopic data. Below is a summary of its key properties.
| Property | Value | Source(s) |
| CAS Number | 289038-14-8 | [2][4] |
| Molecular Formula | C₇H₇BrFN·HCl | [2] |
| Molecular Weight | 240.50 g/mol | [2][4] |
| Appearance | Solid | [1] |
| Purity | Typically ≥96% | [1][4] |
| Melting Point | 254-257°C | [5] |
Spectroscopic data is crucial for unambiguous structure confirmation. While specific spectra for this exact compound are proprietary, typical characterization would involve the following techniques.[6]
-
FTIR Spectroscopy : Would show characteristic peaks for N-H stretching of the ammonium salt, C-H aromatic stretching, and C-Br/C-F vibrations.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: Would reveal distinct signals for the benzylic protons (CH₂) and the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents.
-
¹³C NMR: Would show characteristic shifts for the benzylic carbon and the six aromatic carbons, with C-F coupling being a key diagnostic feature.
-
-
Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that typically originates from a more readily available precursor, such as 2-bromo-4-fluorobenzaldehyde. A robust and widely used method for converting an aldehyde to a primary amine is reductive amination .[7][8] This pathway involves the formation of an intermediate oxime or imine, which is then reduced to the target amine.
The overall synthetic logic is to first install the aldehyde functionality on the 2-bromo-4-fluorobenzene core, convert the aldehyde to the amine, and finally form the stable hydrochloride salt.
Caption: Synthetic pathway for 2-Bromo-4-fluorobenzylamine HCl.
Key Synthesis Step: Reductive Amination via an Oxime Intermediate
A highly reliable method for this transformation involves a two-step sequence: oximation followed by hydrogenation.[9] This approach is often preferred over direct amination with ammonia as it can offer higher yields and selectivity.[9]
-
Oximation : The aldehyde (2-bromo-4-fluorobenzaldehyde) reacts with hydroxylamine hydrochloride to form the corresponding benzaldoxime. This reaction is typically straightforward and proceeds under mild conditions.
-
Hydrogenation : The resulting oxime is then reduced to the primary amine. Catalytic hydrogenation is a common and effective method. A key consideration is the choice of catalyst; non-palladium noble metals (like platinum) or base metals (like nickel) are often used to avoid dehalogenation (loss of the bromine atom), which can be a side reaction with palladium catalysts.[9]
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and scale.
Protocol 1: Synthesis via Reductive Amination of 2-Bromo-4-fluorobenzaldehyde
This protocol outlines the conversion of the precursor aldehyde to the final hydrochloride salt.
Caption: Experimental workflow for reductive amination.
Step-by-Step Methodology:
-
Oximation:
-
To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq).
-
Slowly add a base such as pyridine or sodium acetate to neutralize the HCl released and drive the reaction.
-
Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS analysis confirms the consumption of the starting aldehyde.
-
The resulting oxime often precipitates and can be collected by filtration, washed with cold water, and dried under vacuum.
-
-
Hydrogenation and Salt Formation:
-
Charge a suitable pressure reactor with the dried 2-bromo-4-fluorobenzaldoxime (1.0 eq) and a catalyst such as platinum(IV) oxide (PtO₂) or Raney Nickel.[9]
-
Add a solvent such as absolute ethanol. To directly form the hydrochloride salt, a stoichiometric amount of hydrochloric acid can be included in the reaction mixture.[9]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat and stir the reaction (e.g., 40-60 °C) until hydrogen uptake ceases.
-
Cool the reactor, vent, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude this compound will crystallize.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/ether) to yield the final product.
-
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
Purity assessment is critical. A standard reverse-phase HPLC method can be developed for this purpose.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a 1:1 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to ~0.1 mg/mL.
-
-
Analysis:
-
Inject the sample onto the column.
-
Run a gradient elution, for example, from 10% B to 90% B over 15 minutes.
-
The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.
-
Applications in Medicinal Chemistry
This compound is not an active pharmaceutical ingredient (API) itself but a crucial starting material.[1] Its utility stems from its trifunctional nature, allowing for sequential and site-selective modifications.
-
Scaffold for Suzuki Coupling: The aryl bromide is a prime handle for Suzuki-Miyaura coupling reactions, enabling the formation of a C-C bond with various boronic acids. This is a foundational strategy for building biaryl structures common in many drugs.[10][11]
-
Amide and Sulfonamide Synthesis: The primary amine is a versatile nucleophile for forming amide or sulfonamide linkages, which are prevalent in drug molecules to modulate binding and pharmacokinetic properties.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing fluorine atom activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution, although this is less common than reactions at the bromo or amino positions.[11]
Safety, Handling, and Storage
Proper handling is essential due to the compound's hazardous properties. The following information is aggregated from safety data sheets.[12]
| Hazard Type | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Contact | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Contact | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Inhalation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12]
-
Storage: Store in a tightly closed container in a dry and cool place.[5]
References
- Biosynth. (n.d.). 2-Bromo-4-fluorobenzyl bromide.
- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzyl bromide synthesis.
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- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzylamine hydrochloride.
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- Thermo Fisher Scientific. (n.d.). This compound, 96% 1 g.
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- PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride.
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- Santa Cruz Biotechnology. (n.d.). This compound.
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- Bide Pharmatech. (n.d.). CAS:289038-14-8, (2-Bromo-4-fluorophenyl)methanamine hydrochloride.
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2-Bromo-4-fluorobenzylamine hydrochloride molecular weight
An In-Depth Technical Guide to 2-Bromo-4-fluorobenzylamine Hydrochloride: A Key Building Block for Modern Drug Discovery
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a critical building block for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, strategic importance in medicinal chemistry, synthesis protocols, and essential safety measures, offering field-proven insights into its application.
Introduction: The Strategic Value of a Halogenated Benzylamine
This compound is a halogenated aromatic amine that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure is deceptively simple, yet it offers a powerful combination of reactive sites and modulating functional groups that are highly sought after in medicinal chemistry. The presence of both bromine and fluorine atoms on the phenyl ring, coupled with a reactive primary amine, provides a versatile scaffold for constructing novel pharmaceutical agents.[2][3]
The strategic placement of the halogens allows for regioselective reactions, enabling chemists to build sophisticated molecular architectures with high precision.[3] The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its target.[3] This guide will dissect these features, providing a comprehensive understanding of the compound's utility.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 240.50 g/mol | [4][5][6] |
| Molecular Formula | C₇H₈BrClFN | [5][6][7] |
| CAS Number | 289038-14-8 | [4][5] |
| Appearance | Off-white solid | [8] |
| Melting Point | 254-257°C | [8] |
| Synonyms | (2-bromo-4-fluorophenyl)methanamine hydrochloride |
Molecular Structure Visualization
The spatial arrangement of the atoms dictates the molecule's reactivity and steric profile. The structure of this compound is presented below.
Caption: Structure of this compound.
Applications in Medicinal Chemistry and Drug Discovery
The utility of this compound stems from its identity as a "building block." It is not typically an active pharmaceutical ingredient (API) itself but rather a key precursor used to synthesize more complex APIs.
Causality Behind Its Utility:
-
Orthogonal Reactivity: The bromine atom is readily functionalized via metal-catalyzed cross-coupling reactions without disturbing the rest of the molecule. This allows for the precise and efficient formation of carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug synthesis.
-
Pharmacokinetic Enhancement: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its inclusion in a drug candidate can block metabolic oxidation at that position, thereby increasing the molecule's half-life. It can also enhance binding affinity to target proteins by participating in favorable electrostatic interactions.
-
Scaffold for Derivatization: The primary amine group is a nucleophilic site and a base, allowing for a wide array of subsequent chemical modifications. It can be readily acylated, alkylated, or used to form amides, sulfonamides, and other functional groups common in pharmacologically active compounds. This versatility is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies.
This compound and its precursors are instrumental in developing potential therapeutics across various domains, including oncology and anti-inflammatory agents.[3]
Representative Synthesis Protocol
A robust and reproducible synthesis is critical for the reliable supply of any chemical intermediate. The following protocol describes a common pathway to the free base, (2-Bromo-4-fluorophenyl)methanamine, followed by its conversion to the hydrochloride salt. This method is a self-validating system, as the progress and purity can be checked at each stage using standard analytical techniques (TLC, NMR, GC-MS).
Workflow Diagram: Synthesis Pathway
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology
Part A: Reduction of 2-Bromo-4-fluorobenzonitrile to the Free Base Amine
-
Inert Atmosphere: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame- or oven-dried to ensure anhydrous conditions, which is critical for the stability and reactivity of the borane reagent.
-
Reagent Preparation: Dissolve 2-bromo-4-fluorobenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) inside the flask.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is to control the initial exotherm of the reduction reaction.
-
Reagent Addition: Add a 1 M solution of borane tetrahydrofuran complex (BH₃·THF) (typically 1.5 to 2.0 equivalents) dropwise via the dropping funnel. The slow addition rate is crucial to maintain temperature control and prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add methanol dropwise to quench the excess borane complex. This step is highly exothermic and must be done with caution.
-
Workup: Concentrate the solution under reduced pressure. Partition the residue between an aqueous base (e.g., 1 M NaOH) and a suitable organic solvent (e.g., ethyl acetate). The basic wash deprotonates the ammonium borate salts, making the amine soluble in the organic layer.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (2-Bromo-4-fluorophenyl)methanamine as an oil or low-melting solid.
Part B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine from Part A in a minimal amount of a non-polar organic solvent, such as diethyl ether or dichloromethane.
-
Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether (commercially available) or bubble dry HCl gas through the solution. The hydrochloride salt is typically insoluble in these solvents and will precipitate out as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of cold diethyl ether to remove any residual impurities and dry under vacuum to yield the final product, this compound.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled accordingly.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes serious eye irritation and skin irritation.[4][9][10]
Recommended Protocols:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid dust formation. Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[10]
Conclusion
This compound is more than just a chemical; it is a key enabler in the complex process of drug discovery. Its well-defined structure provides a reliable and versatile platform for synthetic chemists to build novel molecules with therapeutic potential. By understanding its properties, synthesis, and handling requirements, researchers can fully leverage its capabilities to accelerate the development of next-generation pharmaceuticals.
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- 2-FLUORO-4- BROMO BIPHENYL MSDS. (2019). Loba Chemie. [Link]
- SAFETY DATA SHEET. (2025). Fisher Scientific. [Link]
- Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. (n.d.). PrepChem.com. [Link]
- Synthesis of 2-bromo-4-fluorobenzyl bromide. (n.d.). PrepChem.com. [Link]
- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation of halogenated primary amines. (2002).
- A kind of preparation method of 2- bromo- 4- fluorobenzaldehyde. (2019).
- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A-Technical-Guide-to-the-Synthesis-of-2-Bromo-4-fluorobenzylamine-Hydrochloride
A Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzylamine Hydrochloride: Pathways, Mechanisms, and Best Practices
Abstract: This guide provides an in-depth examination of the synthetic pathways leading to this compound, a key building block in modern medicinal chemistry. We focus on the most prevalent and efficient method—reductive amination of 2-bromo-4-fluorobenzaldehyde—while also considering alternative routes. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and process optimization strategies to ensure high-yield, high-purity synthesis.
Introduction and Strategic Importance
2-Bromo-4-fluorobenzylamine is a critical intermediate in the synthesis of various pharmaceutical compounds.[1] Its unique substitution pattern, featuring a bromine atom for further cross-coupling reactions and a fluorine atom to modulate physicochemical properties, makes it a valuable scaffold in drug discovery. The hydrochloride salt form enhances stability and improves handling characteristics, making it ideal for downstream applications.
This guide will primarily detail the synthesis via reductive amination, a robust and highly selective method for amine synthesis.[2][3] We will explore the underlying mechanisms, provide a validated, step-by-step experimental protocol, and discuss critical process parameters for successful and reproducible outcomes.
Primary Synthesis Pathway: Reductive Amination
The one-pot conversion of an aldehyde to an amine is a cornerstone of synthetic chemistry, known as reductive amination.[2] This process involves two key stages: the formation of an imine intermediate from the aldehyde and an amine source, followed by the immediate reduction of this imine to the target amine.
Principle and Mechanism
The reaction begins with the nucleophilic attack of an amine source (in this case, ammonia or a surrogate) on the electrophilic carbonyl carbon of 2-bromo-4-fluorobenzaldehyde. This forms a transient hemiaminal species. Under mildly acidic conditions, the hemiaminal undergoes dehydration to form a protonated imine, also known as an iminium ion.[3][4]
A selective reducing agent, present in the same pot, then reduces the C=N double bond of the iminium ion. The selectivity of the reducing agent is paramount; it must reduce the iminium ion much faster than it reduces the starting aldehyde to avoid the formation of the corresponding alcohol as a byproduct.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose due to their mild nature and tolerance for acidic conditions.[2][5][6]
Detailed Experimental Protocol
This protocol describes the synthesis of 2-Bromo-4-fluorobenzylamine from 2-bromo-4-fluorobenzaldehyde using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Bromo-4-fluorobenzaldehyde | 203.02 | 10.15 g | 50.0 mmol | 1.0 |
| Ammonium Acetate | 77.08 | 19.27 g | 250.0 mmol | 5.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.90 g | 75.0 mmol | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 250 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | 150 mL | - | - |
| Deionized Water | - | 150 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
| Diethyl Ether | - | For HCl gas | - | - |
| Hydrochloric Acid (in Ether) | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-fluorobenzaldehyde (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE).
-
Amine Source Addition: Add ammonium acetate (5.0 eq) to the solution. Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirred mixture in portions over 15-20 minutes. An increase in temperature may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed.[7]
-
Work-up and Quenching: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8] Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCE.
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-fluorobenzylamine free base as an oil.[8]
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether. Slowly add a solution of hydrochloric acid in ether while stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry it in a vacuum oven to obtain the final product, this compound, as a white to off-white solid.
Process Optimization & Causality
-
Choice of Reducing Agent: STAB is preferred over sodium borohydride (NaBH₄) because NaBH₄ can readily reduce the starting aldehyde, leading to byproduct formation.[6] STAB is less basic and more selective for the iminium ion.[8]
-
Ammonia Source: Ammonium acetate serves as both the ammonia source and a mild acid catalyst to promote imine formation. Other sources like ammonium chloride with a non-nucleophilic base can also be used.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) can be used as alternatives to DCE. Anhydrous conditions are crucial as moisture can decompose the hydride reagent and hinder imine formation.[6][8]
-
Stoichiometry: Using an excess of the ammonia source shifts the equilibrium towards imine formation. An excess of the reducing agent ensures the complete conversion of the imine intermediate.
Alternative Synthetic Routes
While reductive amination is highly effective, other pathways exist, primarily starting from 2-bromo-4-fluorobenzonitrile or through the oximation pathway.
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |
| Nitrile Reduction | 2-Bromo-4-fluorobenzonitrile | LiAlH₄, H₂/Catalyst (e.g., Pd) | Direct conversion. | Harsh reagents (LiAlH₄), high pressure for hydrogenation. |
| Oxime Hydrogenation | 2-Bromo-4-fluorobenzaldehyde | Hydroxylamine, H₂/Pd/C | High yields reported. | Two distinct steps required (oximation then reduction).[9] |
The reduction of the nitrile offers a direct route but often requires harsh reducing agents like lithium aluminum hydride or high-pressure hydrogenation, which may not be suitable for all laboratory settings.[10] The hydrogenation of the corresponding benzaldoxime is also a viable and high-yielding method but adds an extra step to the overall sequence.[9]
Purification and Characterization
-
Purification: The final hydrochloride salt is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove any residual impurities. The crude free base can be purified by flash column chromatography on silica gel if necessary before salt formation.[7]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
Visualization of Key Processes
Overall Synthesis Scheme
Caption: Reductive amination pathway to the target compound.
Experimental Workflow
Caption: Step-by-step laboratory workflow for the synthesis.
Conclusion
The synthesis of this compound is most reliably achieved through the reductive amination of its corresponding aldehyde. This method, particularly when using sodium triacetoxyborohydride, offers high selectivity, operational simplicity, and good yields. By understanding the underlying mechanism and controlling critical process parameters, researchers can consistently produce this valuable intermediate in high purity, facilitating its use in pharmaceutical research and development.
References
- Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016).
- Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. Retrieved from [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones-to-produce-amines]([Link] reductive-amination-of-aldehydes-and-ketones-to-produce-amines)
- Reductive amination - Wikipedia. (n.d.).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry.
- Preparation of halogenated primary amines. (2002). Google Patents.
- Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. (n.d.). Chemical Communications (RSC Publishing).
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An In-depth Technical Guide to 2-Bromo-4-fluorobenzylamine Hydrochloride: A Core Starting Material in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzylamine hydrochloride, a critical halogenated building block in modern organic synthesis. We delve into its fundamental physicochemical properties, outline robust synthetic routes for its preparation, and explore its versatile applications, particularly in the realm of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, analytical methodologies for quality control, and critical safety information to support its effective and safe utilization in the laboratory.
Introduction: The Strategic Importance of Halogenated Benzylamines
In the landscape of modern drug discovery, halogenated aromatic compounds are indispensable building blocks.[1] The presence and specific placement of halogen substituents provide chemists with powerful tools to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity.[2] this compound (CAS No: 289038-14-8) has emerged as a particularly valuable intermediate.[3] Its structure, featuring a reactive primary amine and two distinct halogen atoms (bromine and fluorine), offers multiple, orthogonal points for synthetic diversification.
The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[4] The fluorine atom can enhance binding interactions and improve metabolic stability, while the benzylamine moiety is a common pharmacophore and a key precursor for constructing amides, sulfonamides, and other critical functional groups found in active pharmaceutical ingredients (APIs).[1][2] This guide will provide the foundational knowledge required to leverage the full synthetic potential of this key starting material.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's properties is paramount for its successful application in synthesis. The key molecular and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 289038-14-8 | [3] |
| Molecular Formula | C₇H₇BrFN·HCl | [3] |
| Molecular Weight | 240.50 g/mol | [3][5] |
| Appearance | Off-white solid | [6] |
| Melting Point | 254-257°C | [6] |
| Purity | Typically ≥96% | [5] |
Spectroscopic Data for Structural Verification
Accurate characterization is essential to confirm the identity and purity of the starting material. While specific spectra for the hydrochloride salt are often proprietary, the data for the parent free amine and related structures provide a reliable reference for quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the free amine (2-Bromo-4-fluoroaniline) is expected to show distinct signals for the aromatic protons and the aminomethyl protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.[7] The benzylic protons (-CH₂NH₂) would typically appear as a singlet around 3.8-4.0 ppm, which would shift downfield in the hydrochloride salt.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens and the aminomethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (or ammonium salt), C-H stretching for the aromatic ring and CH₂ group, and C=C stretching for the aromatic ring. The C-Br and C-F stretching frequencies will appear in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, resulting in two peaks of similar intensity separated by 2 m/z units.
Synthesis of this compound
The preparation of this compound is typically achieved via a multi-step synthesis starting from more readily available precursors, such as 2-bromo-4-fluorotoluene. The general strategy involves the introduction of a functional group at the benzylic position, which is then converted to the primary amine.
A common and industrially relevant pathway involves the radical bromination of 2-bromo-4-fluorotoluene to form 2-bromo-4-fluorobenzyl bromide, followed by amination.
The initial bromination of 2-bromo-4-fluorotoluene is a critical step.[8] This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent such as carbon tetrachloride.[9] The subsequent conversion of the resulting benzyl bromide to the benzylamine can be accomplished through various methods, including direct reaction with ammonia, or more controllably, via the Gabriel synthesis or by displacement with sodium azide followed by reduction. The final step involves treating the free amine with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which is often more stable and easier to handle than the free base.
Applications in Synthetic Chemistry
The synthetic utility of 2-Bromo-4-fluorobenzylamine lies in the orthogonal reactivity of its functional groups. The primary amine readily participates in nucleophilic reactions, while the aryl bromide is primed for metal-catalyzed cross-coupling reactions.
-
Amide and Sulfonamide Formation: The primary amine is an excellent nucleophile for reactions with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, which are prevalent in a vast number of pharmaceuticals.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to secondary and tertiary amines.
-
Cross-Coupling Reactions: While the amine is typically protected first (e.g., as a Boc-carbamate), the aryl bromide can then undergo a variety of powerful cross-coupling reactions. Suzuki coupling with boronic acids introduces new aryl or alkyl groups, Sonogashira coupling with terminal alkynes yields substituted alkynes, and Buchwald-Hartwig amination can form diarylamines. This dual functionality allows for the rapid construction of complex molecular scaffolds from a single starting material.[2]
Experimental Protocol: Synthesis of an Amide Derivative
This protocol provides a representative example of using this compound in an amide coupling reaction. The initial step involves neutralization of the hydrochloride salt to liberate the free amine.
Objective: To synthesize N-(2-bromo-4-fluorobenzyl)benzamide.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Suspension: Suspend the solid in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Neutralization: Cool the suspension to 0°C using an ice bath. Add triethylamine (approx. 2.2 eq) dropwise to the stirred suspension. The mixture should become a clear solution as the free amine is formed. Stir for 15-20 minutes at 0°C.
-
Acylation: While maintaining the temperature at 0°C, add benzoyl chloride (1.05 eq) dropwise via a syringe or dropping funnel over 5-10 minutes. A precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-bromo-4-fluorobenzyl)benzamide.
Quality Control & Analytical Methods
Ensuring the purity and identity of this compound is critical for reproducibility in synthesis. A combination of chromatographic and spectroscopic methods should be employed.
| Method | Purpose | Key Parameters |
| HPLC-UV | Purity assessment and quantification | Reverse-phase C18 column, mobile phase of acetonitrile/water with a modifier (e.g., TFA or formic acid), UV detection at ~254 nm. |
| GC-MS | Identification and detection of volatile impurities | Analysis of the free base after derivatization or direct analysis if thermally stable. Provides mass fragmentation pattern for confirmation. |
| NMR Spectroscopy | Structural confirmation and purity | ¹H and ¹⁹F NMR are essential for confirming the structure and substitution pattern. Integration can provide a quantitative purity assessment against a known standard. |
The choice of method depends on the specific requirements of the analysis. HPLC-UV is robust for routine quality control, while GC-MS offers excellent specificity for impurity profiling.[10] NMR remains the gold standard for unambiguous structural elucidation.[11]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.[5] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (or a face shield), and a lab coat.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1]
For complete safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[12]
Conclusion
This compound is a high-value, versatile starting material with significant applications in pharmaceutical and chemical research. Its unique combination of a reactive primary amine and strategically placed halogen atoms provides a robust platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, enables researchers to effectively and safely incorporate this building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities.
References
- PrepChem.com. Synthesis of 2-bromo-4-fluorotoluene.
- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- PrepChem.com. Synthesis of 2-bromo-4-fluorobenzyl bromide.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
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Introduction: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-4-fluorobenzylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No: 289038-14-8) is a halogenated aromatic amine that has emerged as a pivotal structural motif and intermediate in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from a unique combination of reactive sites: a displaceable aryl bromide, a nucleophilic primary amine (accessible upon deprotonation), and an aromatic ring whose reactivity is modulated by both electron-withdrawing (F, Br) and electron-donating (CH₂NH₂) substituents. This guide provides an in-depth analysis of its reactivity profile, offering field-proven insights into the causality behind experimental choices and providing actionable protocols for its application in synthesis.
Caption: Molecular structure and key properties of the title compound.
This guide is structured to explore the three primary centers of reactivity within the molecule. Each section delves into the mechanistic underpinnings of the transformations and provides practical, validated methodologies for researchers.
Caption: The three primary centers of reactivity on the molecule.
Part 1: The Aryl Bromide: A Gateway to C-C and C-N Bond Formation
The carbon-bromine bond is arguably the most versatile functional handle on this molecule. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery. The C-Br bond is significantly more reactive in oxidative addition to palladium(0) catalysts than C-F or C-Cl bonds, allowing for highly chemoselective transformations.[3]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[3][4] For 2-Bromo-4-fluorobenzylamine, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C2 position, creating complex biaryl scaffolds.
Causality Behind the Protocol:
-
Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄, are standard. The bulky phosphine ligands stabilize the Pd(0) state and facilitate the catalytic cycle.
-
Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[5]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to 90 °C and stir for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[6][7] This reaction is exceptionally useful for coupling aryl halides with a wide variety of amines.[8][9] Starting with 2-Bromo-4-fluorobenzylamine, one could envision a self-coupling or coupling with other amines, though this is less common than using it as a building block where the amine is first protected or acylated. For analogous aryl bromides, this reaction allows the synthesis of diaryl amines or alkyl-aryl amines, which are prevalent in pharmaceuticals.[10]
Causality Behind the Protocol:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands like XPhos, SPhos, or BINAP are essential. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[6]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the coupling amine, forming the active amide nucleophile.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | >90% (Typical) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | >85% (Typical) |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | >90% (Typical) |
| Caption: Representative conditions for palladium-catalyzed cross-coupling reactions. |
Part 2: The Benzylic Amine: A Nucleophilic Workhorse
The primary aminomethyl group (-CH₂NH₂) is a potent nucleophile, but in its commercially available hydrochloride salt form, it exists as the non-nucleophilic ammonium salt (-CH₂NH₃⁺Cl⁻). Therefore, a crucial first step in any reaction involving this group is its deprotonation with a suitable base to liberate the free amine.
N-Acylation
N-acylation is a fundamental transformation used to form amide bonds, which are ubiquitous in pharmaceuticals.[11] This reaction is often used to protect the amine group or to introduce functionality as part of a larger synthetic sequence.
Causality Behind the Protocol:
-
Base: A non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is the ideal choice. It is strong enough to deprotonate the ammonium salt but will not compete with the primary amine in attacking the acylating agent.[12] Using an inorganic base like NaOH would require a two-phase system and can lead to hydrolysis of the acylating agent.
-
Acylating Agent: Acyl chlorides or anhydrides are highly reactive and ensure efficient acylation.[13] The reaction is typically fast and often exothermic.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to ensure the solubility of all components and prevent unwanted side reactions like hydrolysis.[14]
Caption: A standard experimental workflow for N-acylation.
Experimental Protocol: N-Acetylation
-
Reaction Setup: Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes to ensure complete formation of the free amine.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization or silica gel chromatography if necessary.
Part 3: Aromatic Ring Reactivity
Electrophilic aromatic substitution (SEAr) on the benzene ring of 2-Bromo-4-fluorobenzylamine is challenging. The fluorine and bromine atoms are ortho-, para-directing but strongly deactivating due to their inductive electron withdrawal. The aminomethyl group is ortho-, para-directing and activating, but under the strongly acidic conditions often required for SEAr (e.g., nitration, Friedel-Crafts), the amine would be protonated to the deactivating -CH₂NH₃⁺ group. The combination of these factors makes the ring electron-deficient and generally resistant to further electrophilic substitution. Specific, high-yielding protocols for SEAr on this substrate are not common, and such transformations would likely require forcing conditions and result in mixtures of isomers.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its reactivity is well-defined and can be selectively controlled by the judicious choice of reagents and reaction conditions. The aryl bromide serves as a key handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions via palladium catalysis, while the benzylic amine provides a reliable nucleophilic center for amide synthesis and other functionalizations. A thorough understanding of this reactivity profile empowers chemists to strategically incorporate this building block into complex molecular architectures, accelerating the discovery and development of new pharmaceuticals and functional materials.
References
- Organic Reaction Mechanism. (n.d.). Nucleophilic Substitution Reactions.
- PrepChem. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229.
- Kulik, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7358.
- Kim, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14, 18567-18572.
- Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(11), 8088-8104.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wang, Z., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Organic & Biomolecular Chemistry, 19, 8143-8147.
- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
- PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride.
- Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(7-8), 345-350.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery.
- O'Neil, M. J., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Arkivoc, 2024, part vi, 1-18.
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An In-depth Technical Guide to the Solubility of 2-Bromo-4-fluorobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorobenzylamine hydrochloride is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its utility in the development of novel pharmaceutical agents and other functional molecules is intrinsically linked to its physicochemical properties, with solubility being a critical parameter. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, formulation development, and biological assays.
This technical guide provides a comprehensive analysis of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this guide will establish a robust framework for understanding and determining its solubility. This will be achieved by examining its key physicochemical properties, leveraging data from analogous structures, and detailing authoritative experimental protocols for solubility determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. As an amine hydrochloride salt, its solubility is governed by its ionic character and the nature of the substituted aromatic ring.
| Property | Value | Source |
| CAS Number | 289038-14-8 | [1] |
| Molecular Formula | C₇H₇BrFN·HCl | [1] |
| Molecular Weight | 240.50 g/mol | [1][2] |
| Appearance | White to pale yellow powder/solid | [3] |
| Melting Point | 250-254 °C | [3] |
| Water Solubility | Soluble | [3] |
The high melting point of this compound is indicative of a stable crystal lattice, a factor that can influence the energy required for dissolution. The general description of "soluble" in water is consistent with the presence of the hydrophilic amine hydrochloride group, which can readily interact with polar water molecules.[3]
Predicted Solubility Profile
Based on the principles of "like dissolves like" and the ionic nature of the hydrochloride salt, a qualitative solubility profile for this compound in a range of common laboratory solvents can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions and hydrogen bonding with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate the ions of the salt, though perhaps less effectively than protic solvents. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The high polarity of the salt is incompatible with the non-polar nature of these solvents, leading to poor solvation. |
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental factors. A thorough understanding of these factors is crucial for controlling and optimizing its dissolution.
pH-Dependent Solubility
As the salt of a weak base (2-Bromo-4-fluorobenzylamine), the solubility of this compound is significantly dependent on the pH of the aqueous medium. The equilibrium between the protonated (soluble) and the free base (less soluble) forms is dictated by the pKa of the parent amine.
In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards and beyond the pKa of the amine, the equilibrium will shift towards the free base, which is expected to be less soluble in water, potentially leading to precipitation.
Sources
An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-fluorobenzylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Bromo-4-fluorobenzylamine hydrochloride (CAS Number: 289038-14-8).[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We delve into the interpretation of predicted spectral data, grounded in fundamental principles and comparative analysis with structurally similar molecules. Furthermore, this guide presents field-proven, step-by-step protocols for acquiring high-quality spectroscopic data, ensuring scientific integrity and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features—a fluorinated and brominated aromatic ring coupled with a primary aminomethyl group—make it a versatile precursor for the synthesis of various heterocyclic systems and pharmacologically active molecules. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide offers a predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational reference for researchers working with this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the key features of its ¹H and ¹³C NMR spectra based on the electronic effects of the substituents on the aromatic ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, and the ammonium protons. The chemical shifts are influenced by the electronegativity and resonance effects of the bromine and fluorine atoms.[2]
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.[3] Their splitting patterns will be complex due to proton-proton and proton-fluorine couplings.
-
Benzylic Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring are expected to appear as a singlet around δ 4.10 ppm.
-
Ammonium Protons (-NH₃⁺): The three protons of the ammonium group will likely appear as a broad singlet at a downfield chemical shift, approximately δ 8.60 ppm. This broadening is due to rapid proton exchange with the solvent and quadrupolar effects from the nitrogen atom.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.60 | Broad Singlet | -NH₃⁺ |
| ~7.75 | Doublet of Doublets | Aromatic H |
| ~7.60 | Doublet of Doublets | Aromatic H |
| ~7.45 | Triplet | Aromatic H |
| ~4.10 | Singlet | -CH₂- |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the seven unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the "heavy atom effect" of bromine and the strong electronegativity of fluorine.[2]
-
Aromatic Carbons: These carbons are expected to resonate in the δ 115-165 ppm range.[4] The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF). Carbons at the ortho and meta positions to the fluorine will exhibit smaller two- and three-bond couplings, respectively.
-
Benzylic Carbon (-CH₂-): This carbon, attached to the nitrogen, is expected to appear around δ 40.0 ppm.[5]
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~160.0 | Doublet | C-F |
| ~135.0 | Singlet | C-Br |
| ~130.0 | Doublet | Aromatic C-H |
| ~125.0 | Singlet | Aromatic C-CH₂ |
| ~122.0 | Doublet | Aromatic C-H |
| ~118.0 | Doublet | Aromatic C-H |
| ~40.0 | Singlet | -CH₂- |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Diagram 1: Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and vortex to dissolve.
-
Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.[2]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, consider a DEPT experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
For this compound, the IR spectrum is expected to show characteristic absorptions for the ammonium group, the aromatic ring, and the carbon-halogen bonds.
-
N-H Stretching: As a primary amine salt, a broad and strong absorption envelope is expected in the 3200-2800 cm⁻¹ range due to the N-H stretching vibrations of the -NH₃⁺ group.[6]
-
Aromatic C-H Stretching: A sharp peak is anticipated just above 3000 cm⁻¹.
-
N-H Bending: Asymmetric and symmetric bending vibrations for the -NH₃⁺ group are expected around 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively.[6]
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
-
C-F and C-Br Stretching: Strong absorptions corresponding to the C-F and C-Br stretching vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2800 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |
| >3000 | C-H Stretch | Aromatic |
| 1625-1560 | N-H Bend (asymmetric) | Ammonium (-NH₃⁺) |
| 1550-1500 | N-H Bend (symmetric) | Ammonium (-NH₃⁺) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| <1200 | C-X Stretch | C-F, C-Br |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Diagram 2: ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Collection: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be analyzed for the characteristic absorption bands outlined in Table 3.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the molecular weight and structural fragments of a molecule.
Predicted Mass Spectrum
For this compound, the mass spectrum of the free base (2-Bromo-4-fluorobenzylamine) is typically analyzed.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected to show a characteristic isotopic pattern for a compound containing one bromine atom. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope. The nominal molecular weight of the free base is 204 g/mol .
-
Fragmentation Pattern: Under electron ionization (EI), a common fragmentation pathway for benzylamines is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon (α-cleavage). This would result in the loss of the aminomethyl group. Another likely fragmentation is the loss of a bromine radical. The collision-induced dissociation (CID) mass spectra of protonated benzylamines often show a loss of ammonia.[7][8][9]
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z Value | Possible Fragment Identity | Notes |
| 204/206 | [M]⁺ | Molecular ion with Br isotopic pattern |
| 125 | [M - Br]⁺ | Loss of a bromine radical |
| 109 | [C₇H₅F]⁺ | Tropylium-like ion from fragmentation |
| 91 | [C₇H₇]⁺ | Benzyl cation (less likely due to substituents) |
Experimental Protocol for MS Data Acquisition (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amine hydrochlorides.
Diagram 3: ESI-MS Experimental Workflow
Caption: Workflow for ESI-MS analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Parameter Optimization: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable and strong signal for the protonated molecule [M+H]⁺.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Conclusion
This technical guide provides a robust predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for researchers. By understanding the expected spectral features and employing best practices for data acquisition, scientists can confidently characterize this important chemical intermediate, ensuring the quality and integrity of their research and development efforts.
References
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- Audier, H. E., et al. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed.
- ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF.
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- He, X., & Klinman, J. P. (1993). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. PubMed.
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- Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds.
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Hazard Identification and Risk Assessment: A Foundational Approach
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-fluorobenzylamine hydrochloride
This guide provides comprehensive safety and handling protocols for this compound (CAS No: 289038-14-8), a key intermediate in pharmaceutical research and development.[1][2] As a substituted benzylamine, its unique molecular structure is valuable for constructing complex organic molecules and novel chemical entities.[3] However, its reactivity necessitates a thorough understanding of its hazards and strict adherence to safety procedures to protect researchers and maintain a safe laboratory environment. This document is intended for drug development professionals, researchers, and scientists, offering field-proven insights grounded in established safety principles.
Before any handling of this compound, a comprehensive risk assessment is mandatory. This compound is classified as hazardous, and understanding its specific risks is the first step in mitigating them.[4]
The primary hazards are associated with its irritant and potentially corrosive properties. It is crucial to recognize that this is not a benign substance; it demands respect and careful handling.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word |
|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. | Warning |
Source: Consolidated data from multiple safety data sheets.[5][6][7]
Some data also indicates the potential for more severe hazards, including causing severe skin burns and eye damage.[4] In situations with conflicting classifications, a prudent approach is to adopt the more stringent safety precautions. Therefore, treating the compound as potentially corrosive is the most responsible course of action.
The Hierarchy of Controls: A Proactive Safety Strategy
Effective safety management relies on the "Hierarchy of Controls," a framework that prioritizes the most effective measures for risk reduction. Relying solely on Personal Protective Equipment (PPE) is the last line of defense and indicates a failure to implement more effective controls.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, this means:
-
Engineering Controls : Always handle this compound within a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains the solid particles (dust) and any potential vapors, preventing inhalation, which can cause respiratory irritation.[7] The air velocity at the fan should be sufficient to capture dust effectively.[5] Ensure safety showers and eyewash stations are readily accessible and tested regularly.[4]
-
Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. All personnel must be trained on these SOPs and the specific hazards of the compound before beginning work. Keep handling quantities to the minimum required for the experiment.
-
Personal Protective Equipment (PPE) : PPE is mandatory and supplements, but does not replace, higher-level controls.
Personal Protective Equipment (PPE): The Final Barrier
The correct selection and use of PPE are critical to prevent exposure. All PPE must be inspected before use and removed carefully to avoid contaminating the user or the surrounding area.
Table 2: Personal Protective Equipment (PPE) Selection Guide
| Body Part | Required PPE | Rationale and Specifications |
|---|---|---|
| Eyes/Face | Chemical Safety Goggles | Protects against dust particles and splashes. Must conform to EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be required for larger quantities or splash risks.[4][5][9] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which causes irritation or burns.[10] Use powder-free gloves. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected or damage occurs.[10] For solids, ensure gloves are suitable for protection against undissolved particles.[5] |
| Body | Long-sleeved lab coat | Provides a barrier against accidental spills. Gowns should have closed fronts and tight-fitting cuffs.[10] |
| Respiratory | Not required under normal fume hood use | If engineering controls fail or for large-scale use/spills, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is necessary.[4][6] Users must be fit-tested and trained.[10][11] |
Source: Compiled from multiple safety resources.[4][5][6][9][10][11]
Safe Handling and Storage Protocols
Adherence to methodical protocols minimizes the risk of exposure and accidents.
Protocol 1: Weighing and Handling the Solid Compound
-
Preparation : Don all required PPE as specified in Table 2. Ensure the chemical fume hood is on and operating correctly.
-
Staging : Place all necessary equipment (spatula, weigh boat, container) inside the fume hood before introducing the chemical. This minimizes movement in and out of the controlled area.
-
Handling : Keep the stock container tightly closed when not in use.[12] Handle the solid carefully to avoid generating dust.[5] Do not breathe the dust.[4] Use non-sparking tools.[12]
-
Weighing : Dispense the required amount into a weigh boat or secondary container. Close the primary stock bottle immediately.
-
Post-Handling : Clean any residual dust from the spatula and work surface within the fume hood. Dispose of contaminated weigh boats and gloves as hazardous waste.
-
Hygiene : Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[4][6] Do not eat, drink, or smoke in the laboratory area.[4][12]
Storage Requirements
Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.
-
Location : Store in a cool, dry, and well-ventilated area.[4][12]
-
Container : Keep containers tightly closed to prevent moisture absorption and contamination.[4][12]
-
Incompatibilities : Store away from strong oxidizing agents and strong bases.[4][12] Incompatible materials can lead to vigorous reactions, compromising safety.
-
Security : Store in a locked-up area to restrict access to authorized personnel only.[4][12]
Emergency Procedures: A Plan for When Things Go Wrong
Even with the best precautions, accidents can happen. A clear, well-rehearsed emergency plan is vital.
Personal Exposure
Immediate action is required to minimize harm. The goal is to remove the chemical from the body as quickly as possible.
Caption: First aid workflow for personal exposure.
-
Skin Contact : Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes.[4][13] Remove all contaminated clothing and shoes while flushing.[4][14] Seek immediate medical attention.[4]
-
Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes, making sure to flush under the eyelids.[4] Remove contact lenses if present and easy to do so.[4][15] Immediate medical attention is required as the material can cause severe damage.[4]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[4][6] If breathing is difficult or has stopped, provide artificial respiration.[4][13] Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water and call a physician or Poison Control Center immediately.[4][12]
Chemical Spills
The response to a spill depends on its size and the immediate risk.
Caption: Logical flow for responding to a chemical spill.
-
Minor Spills : For small spills that you are trained and equipped to handle:
-
Alert personnel in the immediate area.[16]
-
Wear appropriate PPE, including respiratory protection if dust is airborne.[5]
-
Use dry clean-up procedures; avoid generating dust.[5]
-
Carefully sweep or vacuum the material.[5]
-
Place the spilled material and all cleanup supplies into a clean, dry, sealable, and properly labeled container for disposal.[5][6]
-
Wash the area down with water and prevent runoff from entering drains.[5]
-
-
Major Spills : If the spill is large, if you are not comfortable cleaning it up, or if it has entered a drain:
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection : Collect waste in suitable, closed, and clearly labeled containers.[4][6]
-
Disposal : Disposal must be handled by an approved and licensed waste disposal plant.[4] Do not dispose of this chemical into the environment or down the drain.[4] The recommended method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[17] Always follow all local, state, and federal regulations for hazardous waste disposal.[17][18]
By understanding the hazards, implementing robust controls, and preparing for emergencies, researchers can safely utilize this compound in their critical work of drug discovery and development.
References
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- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
- Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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- Carnegie Mellon University Qatar.
- New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
- Loba Chemie. (2019). 2-FLUORO-4-BROMO BIPHENYL MSDS. [Link]
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- NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. [Link]
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A Technical Guide to the Optimal Storage of 2-Bromo-4-fluorobenzylamine Hydrochloride
Abstract
2-Bromo-4-fluorobenzylamine hydrochloride is a key building block in medicinal chemistry and drug development, valued for its utility in synthesizing a range of pharmacologically active molecules. The integrity and purity of this reagent are paramount to the success and reproducibility of synthetic outcomes. This guide provides an in-depth analysis of the optimal storage and handling conditions for this compound, grounded in its chemical properties. We will explore the causal factors behind recommended storage protocols, address the risks of improper storage, and provide actionable methodologies for maintaining long-term stability.
Introduction: The Chemical Significance and Stability Imperative
2-Bromo-4-fluorobenzylamine, in its hydrochloride salt form, offers chemists a versatile scaffold. The phenyl ring, substituted with both bromine and fluorine, allows for diverse downstream modifications such as cross-coupling reactions and nucleophilic aromatic substitution. The primary amine serves as a crucial handle for amide bond formation, reductive amination, and other nucleophilic additions.
The compound is supplied as a hydrochloride salt to enhance its stability and shelf-life. Primary amines, like the parent 2-Bromo-4-fluorobenzylamine, are susceptible to oxidation and can react with atmospheric carbon dioxide. The formation of the ammonium chloride salt protonates the lone pair of electrons on the nitrogen atom, significantly reducing its nucleophilicity and reactivity towards atmospheric components.[1][2] However, this salt form introduces its own set of challenges, primarily related to hygroscopicity, which must be meticulously managed.
Physicochemical Properties and Their Impact on Storage
Understanding the inherent properties of this compound is fundamental to designing an effective storage strategy.
| Property | Value / Observation | Implication for Storage |
| Physical State | Solid, crystalline powder. | High surface area can increase rates of moisture absorption and degradation. |
| Molecular Formula | C₇H₈BrClFN | The presence of halogen atoms can impart light sensitivity. |
| Hygroscopicity | Amine hydrochloride salts are known to be hygroscopic.[3][4] | The primary degradation risk is moisture absorption, which can lead to hydrolysis, clumping, and difficulty in accurate weighing. |
| Chemical Stability | Generally stable under recommended conditions.[5][6] | Stability is contingent on strict adherence to protocols; deviations can lead to decomposition. |
| Incompatibilities | Strong oxidizing agents.[7] | Must be stored away from reactive chemicals to prevent hazardous reactions. |
The most critical property from a storage perspective is its hygroscopicity . Amine salts readily attract and absorb atmospheric water.[3][8] This absorbed moisture can initiate chemical degradation, compromise sample mass accuracy, and affect solubility, ultimately impacting reaction stoichiometry and yield.
Core Storage and Handling Protocols
Based on safety data sheets and the general principles of amine salt chemistry, the following conditions are mandated for maintaining the long-term integrity of this compound.
Temperature
The compound should be stored in a cool, dry place.[9][10] While some suppliers state stability at room temperature (+20°C), the best practice for long-term storage is refrigeration at 2-8°C . This reduces the kinetic rate of any potential degradation pathways. Avoid freezing unless specified by the manufacturer, as this can sometimes introduce moisture through condensation cycles.
Atmosphere
An inert atmosphere is highly recommended.[3][9] The container should be backfilled with a dry, inert gas such as argon or nitrogen before sealing.[7] This serves two primary purposes:
-
Displaces Moist Air: It removes atmospheric water vapor, directly mitigating the risk of hygroscopic absorption.
-
Prevents Oxidation: While the salt form is less susceptible, an inert atmosphere provides an extra layer of protection against long-term oxidative degradation.
Moisture
This is the most critical factor. The compound must be stored in a desiccated environment.
-
Primary Container: Use a tightly sealed container with a high-quality, non-reactive seal (e.g., PTFE-lined cap).[5][6][9][10]
-
Secondary Containment: Place the primary container inside a secondary enclosure, such as a desiccator cabinet containing an active desiccant (e.g., silica gel, Drierite). This is particularly important for frequently accessed containers.
Light
While not always explicitly stated as a primary concern, compounds containing bromo-aromatic systems can be sensitive to UV light. To eliminate any risk of photolytic degradation, it is best practice to store the container in a dark location or use an amber glass vial.[9]
Visualization of Storage Workflow
To ensure protocol adherence, the following decision-making workflow should be implemented upon receiving and handling the reagent.
Caption: Decision workflow for handling 2-Bromo-4-fluorobenzylamine HCl.
Experimental Protocol: Purity Assessment of Stored Material
To validate storage conditions, a periodic purity check via High-Performance Liquid Chromatography (HPLC) is recommended. This protocol provides a self-validating system for your storage integrity.
Objective: To assess the purity of a stored sample of this compound against a reference standard or initial sample.
Methodology:
-
Sample Preparation: a. Allow the reagent container to equilibrate to room temperature for at least 30 minutes inside a desiccator before opening to prevent water condensation. b. Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask. c. Dissolve and dilute to the mark with a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water). Ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: a. Run a chromatogram of a freshly opened or reference sample to establish a retention time and purity profile. b. Run the chromatogram of the stored sample. c. Compare the chromatograms. Look for the appearance of new peaks (indicating degradation products) or a decrease in the area percent of the main peak. A purity decrease of >2% may warrant discarding the material.
Conclusion and Best Practices Summary
The chemical integrity of this compound is directly dependent on rigorous adherence to proper storage protocols. The principal threat to its stability is moisture, due to the hygroscopic nature of the amine hydrochloride salt. By implementing a multi-layered defense—cold temperature (2-8°C), an inert atmosphere (N₂/Ar), light protection, and a desiccated environment —researchers can ensure the reagent's purity, leading to more reliable and reproducible results in drug discovery and development pipelines. Periodic analytical verification provides the ultimate confirmation of these protocols' success.
References
- Allada, R., et al. (2021). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences.
- PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride. National Center for Biotechnology Information.
- PubChem. Benzylamine. National Center for Biotechnology Information.
- Wikipedia. Benzylamine.
- DailyMed. Phentermine Hydrochloride Tablet. U.S. National Library of Medicine.
- ResearchGate. (2015). Crystal Structure of Benzydamine Hydrochloride Salt.
- Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
- ResearchGate. (2018). Properties of Amines and their Hydrochloride Salt.
- Reddit. (2022). What are amine hydrochlorides? r/OrganicChemistry.
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The Strategic deployment of 2-Bromo-4-fluorobenzylamine Hydrochloride in Modern Medicinal Chemistry
This in-depth technical guide explores the pivotal role of 2-Bromo-4-fluorobenzylamine hydrochloride as a versatile building block in contemporary drug discovery and development. We will delve into its synthesis, chemical properties, and strategic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in the creation of novel therapeutic agents. The narrative will focus on the causality behind experimental choices and provide validated protocols, ensuring scientific integrity and practical applicability.
Introduction: The Architectural Significance of a Halogenated Benzylamine
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful design and synthesis of new drug candidates. This compound, with its unique trifunctionalized aromatic core, presents a compelling scaffold for the construction of complex, biologically active molecules. The strategic placement of a bromine atom, a fluorine atom, and a benzylamine moiety provides a confluence of reactivity and physicochemical properties that are highly sought after in drug design.
The presence of a bromine atom offers a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse substituents. The fluorine atom, a common bioisostere in medicinal chemistry, can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups. Finally, the primary amine of the benzylamine group serves as a key nucleophile for the construction of a wide array of functional groups, including amides, sulfonamides, and various heterocyclic systems, which are prevalent in many classes of therapeutic agents.
Synthesis and Chemical Profile of this compound
A reliable and scalable synthesis of this compound is crucial for its widespread application in drug discovery programs. A common and efficient route begins with the commercially available 4-fluorobenzaldehyde.
Synthesis of the Precursor: 2-Bromo-4-fluorobenzaldehyde
The regioselective bromination of 4-fluorobenzaldehyde is a key step in accessing the desired intermediate. The electron-donating nature of the fluorine atom and the electron-withdrawing aldehyde group direct the bromination to the ortho position relative to the fluorine.
Experimental Protocol: Synthesis of 2-Bromo-4-fluorobenzaldehyde [1][2][3]
-
Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable acidic solvent (e.g., a mixture of trifluoroacetic acid and sulfuric acid), cool the mixture to 0°C in an ice bath.
-
Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or dibromohydantoin (1.0-1.2 eq), portion-wise while maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-bromo-4-fluorobenzaldehyde.
Reductive Amination to 2-Bromo-4-fluorobenzylamine
The conversion of the aldehyde to the corresponding benzylamine is typically achieved through reductive amination. This process involves the formation of an imine or iminium ion intermediate, which is then reduced to the amine.
Experimental Protocol: Synthesis of this compound
-
Imine Formation: Dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Reduction: To the solution containing the imine intermediate, add a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Salt Formation and Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the resulting free base in a suitable solvent like diethyl ether or ethyl acetate and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate this compound. The solid product can be collected by filtration and dried.
The Role of this compound in the Synthesis of Kinase Inhibitors
One of the most significant applications of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Case Study: A Key Building Block for Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or fused with other genes, can become a potent oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[4][5] The development of ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC.
The diagram below illustrates a generalized synthetic approach towards a key fragment of ALK inhibitors, highlighting the utility of the 2-bromo-4-fluorobenzyl moiety.
Caption: Generalized workflow for the synthesis of kinase inhibitors.
In this workflow, the this compound is first coupled with a carboxylic acid to form a key amide intermediate. The bromine atom on this intermediate then serves as a handle for a palladium-catalyzed cross-coupling reaction with a heterocyclic core, a common feature in many kinase inhibitors. This strategy allows for the modular and efficient assembly of complex drug molecules.
Versatility in Chemical Transformations
The utility of this compound extends beyond its use in kinase inhibitor synthesis. Its reactive handles allow for a multitude of chemical transformations, making it a valuable building block for a wide range of therapeutic targets.
| Reaction Type | Reagent/Catalyst | Functional Group Transformed | Resulting Structure |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Primary Amine | Secondary Amine |
| N-Acylation | Acyl chloride, Base (e.g., Et₃N) | Primary Amine | Amide |
| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) | Primary Amine | Sulfonamide |
| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | Bromine | Biaryl/heteroaryl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Bromine | Arylalkyne |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Bromine | N-Aryl amine |
Table 1: Common Chemical Transformations of 2-Bromo-4-fluorobenzylamine.
The ability to perform these reactions selectively on the different functional groups of the molecule provides chemists with a powerful tool for generating diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Conclusion: A Strategically Important Tool in the Medicinal Chemist's Arsenal
This compound stands out as a strategically important and versatile building block in medicinal chemistry. Its unique combination of a reactive primary amine, a cross-coupling-ready bromine atom, and a metabolically stabilizing fluorine atom provides a powerful platform for the synthesis of complex and biologically active molecules. As demonstrated by its relevance to the synthesis of potent kinase inhibitors and its broad applicability in a range of chemical transformations, this compound will undoubtedly continue to play a significant role in the discovery and development of novel therapeutics. The robust synthetic routes to this key intermediate further enhance its appeal to process chemists and large-scale manufacturing.
References
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- PubMed Central. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib.
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2-Bromo-4-fluorobenzylamine Hydrochloride: A Versatile Building Block for the Synthesis of Medicinally Relevant Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, forming the core of a vast number of pharmaceuticals.[1][2] The strategic selection of starting materials is paramount for the efficient construction of these complex architectures. 2-Bromo-4-fluorobenzylamine hydrochloride is a commercially available building block endowed with a unique combination of reactive functional groups—a primary benzylic amine and a halogenated aromatic ring—that make it a highly attractive precursor for the synthesis of a diverse array of heterocyclic systems. This guide provides a comprehensive overview of the reactivity of 2-bromo-4-fluorobenzylamine and outlines its potential applications in the construction of key heterocyclic cores, such as quinazolines, benzodiazepines, and isoquinolines. By leveraging well-established synthetic methodologies, this building block offers a gateway to novel molecular entities for drug discovery and development.
Physicochemical Properties and Reactivity Profile
This compound is a stable, solid material, making it convenient to handle and store.[3][4] Its utility as a synthetic building block stems from the distinct reactivity of its constituent parts.
| Property | Value | Source(s) |
| CAS Number | 289038-14-8 | [3][5] |
| Molecular Formula | C₇H₈BrClFN | [5] |
| Molecular Weight | 240.50 g/mol | [3][5] |
| Appearance | Off-white solid | [3] |
| Melting Point | 254-257 °C | [3] |
The key to unlocking the synthetic potential of this molecule lies in understanding the interplay of its functional groups:
-
The Primary Amine: The nucleophilic character of the primary amine allows it to readily participate in reactions with a wide range of electrophiles. This includes condensation with carbonyl compounds to form imines, acylation to form amides, and alkylation reactions. These transformations are fundamental first steps in the assembly of many nitrogen-containing heterocycles.
-
The Bromo Substituent: The bromine atom on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, most notably palladium-catalyzed processes.[2][6] This allows for the strategic introduction of various substituents or the intramolecular cyclization to form fused ring systems.
-
The Fluoro Substituent: The fluorine atom influences the electronic properties of the aromatic ring and can modulate the reactivity of the molecule. Furthermore, the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[7]
Synthetic Strategies for Heterocycle Construction
The strategic combination of the primary amine and the bromo-substituted aromatic ring within the same molecule allows for a range of cyclization strategies to be envisioned. Below are plausible, mechanistically sound approaches to the synthesis of several important classes of heterocycles.
Synthesis of Quinazoline Derivatives
Quinazolines and their derivatives are a prominent class of N-heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[8][9] A plausible route to quinazoline scaffolds from 2-bromo-4-fluorobenzylamine involves a copper-catalyzed cascade reaction.
Proposed Reaction: Copper-Catalyzed Cascade Synthesis of a Quinazoline
This proposed synthesis leverages the reactivity of both the amine and the bromo group in a one-pot reaction with an amidine hydrochloride, using a copper catalyst and an oxidant.[9]
Caption: Proposed workflow for quinazoline synthesis.
Generalized Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), the desired amidine hydrochloride (1.2 eq.), copper(I) bromide (0.1 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a high-boiling polar solvent such as DMSO.
-
Heat the reaction mixture to 100-120 °C under an atmosphere of air (or with air bubbled through the solution).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 1,4-Benzodiazepine Derivatives
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, famously found in anxiolytic and anticonvulsant drugs.[10] A potential route to this seven-membered ring system involves an initial acylation of the primary amine of 2-bromo-4-fluorobenzylamine, followed by an intramolecular palladium-catalyzed C-N bond formation.
Proposed Reaction: Palladium-Catalyzed Intramolecular Amination
This strategy involves the formation of an amide intermediate, which then undergoes an intramolecular Buchwald-Hartwig amination to construct the diazepine ring.
Caption: Proposed workflow for 1,4-benzodiazepine synthesis.
Generalized Experimental Protocol:
-
Amide Formation: Dissolve 2-bromo-4-fluorobenzylamine (from the hydrochloride salt by neutralization with a base) in an aprotic solvent like dichloromethane. Cool to 0 °C and add a base (e.g., triethylamine, 1.2 eq.). Add an α-halo acetyl chloride (e.g., chloroacetyl chloride, 1.1 eq.) dropwise and stir at room temperature until the reaction is complete (monitored by TLC). Wash the reaction mixture with water and brine, dry, and concentrate to obtain the crude α-halo amide intermediate.
-
Cyclization: To a solution of the crude intermediate in a solvent such as toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq.).
-
Degas the mixture and heat to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 1,4-benzodiazepine derivative.
Synthesis of Dihydroisoquinoline Derivatives
Isoquinoline and its derivatives are present in numerous alkaloids and exhibit a wide range of pharmacological activities.[9] The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines.[4][11] This can be adapted for 2-bromo-4-fluorobenzylamine by first converting it to a phenylethylamine derivative.
Proposed Reaction: Bischler-Napieralski-type Cyclization
This multi-step approach first extends the carbon chain to form a β-arylethylamide, which is the requisite precursor for the acid-catalyzed cyclization.
Caption: Proposed workflow for dihydroisoquinoline synthesis.
Generalized Experimental Protocol:
-
Precursor Synthesis: Convert 2-bromo-4-fluorobenzylamine into the corresponding phenylethylamine derivative through standard chain-extension methodologies (e.g., conversion to the nitrile followed by reduction, or Gabriel synthesis with subsequent elaboration).
-
Amide Formation: Acylate the resulting β-(2-bromo-4-fluorophenyl)ethylamine with an appropriate acid chloride or anhydride in the presence of a base to form the N-acyl derivative.
-
Cyclization: Dissolve the β-arylethylamide intermediate in a suitable solvent (e.g., anhydrous toluene or acetonitrile). Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4][11]
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Carefully cool the reaction and quench by pouring it onto ice. Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) and extract with an organic solvent.
-
Dry the organic extracts, concentrate, and purify by chromatography or crystallization to obtain the dihydroisoquinoline product.
Conclusion and Future Perspectives
This compound is a readily accessible building block with significant untapped potential for the synthesis of diverse and medicinally relevant heterocyclic compounds. The strategic positioning of its primary amine and bromo-substituted aromatic ring provides a powerful platform for a variety of cyclization strategies, including transition-metal-catalyzed reactions and classical named reactions. The illustrative synthetic pathways presented in this guide for quinazolines, benzodiazepines, and isoquinolines highlight the versatility of this starting material. Further exploration of its reactivity in multicomponent reactions and in the synthesis of other heterocyclic systems is warranted and promises to yield novel molecular architectures for the advancement of drug discovery programs.
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The Untapped Potential of 2-Bromo-4-fluorobenzylamine Hydrochloride: A Technical Guide for Drug Discovery
Introduction: A Versatile but Underexplored Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2][3] Within the arsenal of fluorinated building blocks, halogenated benzylamines serve as crucial synthons for a diverse array of therapeutic agents. This guide focuses on 2-Bromo-4-fluorobenzylamine hydrochloride, a compound whose potential in drug discovery is suggested by its structural motifs, yet remains largely undocumented in publicly accessible literature.
While its isomers, such as 4-bromo-2-fluorobenzylamine, have found utility as intermediates in the synthesis of pharmaceutical compounds, this compound represents a comparatively untapped resource.[4] This guide, therefore, serves as a forward-looking technical manual for researchers, scientists, and drug development professionals. It aims to illuminate the potential applications of this molecule by drawing logical parallels from its structural analogs and the broader principles of medicinal chemistry. We will explore its synthesis and project its utility in key therapeutic areas, providing a scientifically grounded framework for its incorporation into drug discovery programs.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's characteristics is paramount for its effective utilization.
| Property | Value | Source |
| CAS Number | 289038-14-8 | [5][6] |
| Molecular Formula | C₇H₇BrFN·HCl | [5] |
| Molecular Weight | 240.50 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | Generic |
| Solubility | Soluble in water, methanol, and DMSO | Generic |
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the bromination of 4-fluorotoluene, followed by radical bromination of the benzylic position, and subsequent conversion to the amine.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route to this compound.
This pathway leverages well-established synthetic transformations, ensuring its feasibility in a standard laboratory setting.[7][8]
Potential Therapeutic Applications: A Mechanistic Extrapolation
The true potential of this compound lies in its utility as a scaffold for novel therapeutics. While direct evidence is scarce, we can infer its potential applications by examining the pharmacological activities of its structural analogs.
Oncology
The benzylamine moiety is a common feature in a variety of anticancer agents. The presence of both bromine and fluorine atoms on the phenyl ring of this compound offers unique opportunities for molecular interactions with biological targets.
-
Rationale: The bromo group can serve as a handle for further functionalization via cross-coupling reactions, enabling the synthesis of complex molecular architectures. The fluorine atom can enhance binding to target proteins and improve metabolic stability, a crucial aspect for oncology drugs.[1][2]
-
Potential Molecular Scaffolds: This building block could be used to synthesize inhibitors of kinases, proteases, or epigenetic targets like bromodomains, which are implicated in various cancers.[9][10] For example, it could form the core of novel inhibitors targeting BRD4, a key regulator of oncogene expression.
-
Hypothetical Mechanism of Action: Derivatives could be designed to act as competitive inhibitors at the ATP-binding site of kinases or the active site of other enzymes crucial for cancer cell proliferation and survival.
Central Nervous System (CNS) Disorders
The ability of small molecules to cross the blood-brain barrier is a critical determinant of their efficacy in treating CNS disorders. The physicochemical properties of this compound suggest that its derivatives could be tailored for CNS penetration.
-
Rationale: The lipophilicity introduced by the bromine atom, combined with the metabolic stability conferred by the fluorine atom, can be advantageous for designing CNS-active drugs.[11] The benzylamine core is a key component of many neurotransmitter mimetics and receptor modulators.
-
Potential Molecular Scaffolds: This building block could be elaborated into ligands for various CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. For instance, it could be a precursor for novel serotonin or dopamine receptor modulators for the treatment of depression, anxiety, or schizophrenia.[12]
-
Hypothetical Mechanism of Action: By modifying the benzylamine core, it is possible to synthesize selective agonists, antagonists, or allosteric modulators for specific CNS targets, thereby correcting neurotransmitter imbalances associated with various neurological and psychiatric conditions.
Anti-inflammatory Diseases
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority. The sulfonamide scaffold, readily accessible from benzylamines, is a well-established pharmacophore in many anti-inflammatory drugs.[13]
-
Rationale: The reaction of this compound with various sulfonyl chlorides can generate a library of sulfonamide derivatives. The substitution pattern on the phenyl ring can be fine-tuned to optimize activity and selectivity against inflammatory targets.
-
Potential Molecular Scaffolds: Derivatives of this building block could be explored as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenases, or pro-inflammatory cytokines.[14][15] For example, it could be used to develop selective COX-2 inhibitors with an improved safety profile.
-
Hypothetical Mechanism of Action: The synthesized compounds could act by blocking the production of prostaglandins and other inflammatory mediators, or by modulating the signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[15]
Experimental Protocols: General Methodologies for Derivatization
The following are general, illustrative protocols for the chemical transformations that would be employed to derivatize this compound.
Protocol 1: General Procedure for Amide Bond Formation
Caption: General workflow for amide bond formation.
Protocol 2: General Procedure for Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Conceptual Structure-Activity Relationship (SAR) Exploration
To guide the optimization of potential drug candidates derived from this compound, a systematic exploration of the structure-activity relationship (SAR) is essential. The following table presents a hypothetical SAR for a series of amide derivatives targeting a generic kinase, illustrating the principles of medicinal chemistry that would be applied.
| Compound | R Group | Kinase IC₅₀ (nM) | Comments |
| 1a | Phenyl | 500 | Initial hit, moderate potency. |
| 1b | 4-Chlorophenyl | 250 | Introduction of an electron-withdrawing group improves potency. |
| 1c | 4-Methoxyphenyl | 800 | Electron-donating group is detrimental to activity. |
| 1d | 3-Pyridyl | 150 | Introduction of a nitrogen atom for potential hydrogen bonding enhances potency. |
| 1e | 4-Pyridyl | 400 | Isomeric change reduces activity, suggesting specific vector requirements. |
Disclaimer: This table is for illustrative purposes only and does not represent actual experimental data.
Conclusion: A Call to Exploration
This compound stands as a promising, yet underutilized, building block in the field of drug discovery. Its unique substitution pattern offers a wealth of opportunities for the synthesis of novel, biologically active molecules. While direct applications are not yet widely reported, the principles of medicinal chemistry and the known activities of its structural analogs strongly suggest its potential in oncology, CNS disorders, and inflammatory diseases. This technical guide provides a foundational framework and a set of actionable, albeit general, protocols to empower researchers to unlock the therapeutic potential of this versatile scaffold. The exploration of its derivatives may yet lead to the discovery of next-generation therapeutics.
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Methodological & Application
Application Note: Strategic Synthesis of Substituted Quinazoline Derivatives Utilizing 2-Bromo-4-fluorobenzylamine Hydrochloride
Introduction: The Enduring Significance of the Quinazoline Scaffold
The quinazoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged structure," its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3][4] This versatility has propelled numerous quinazoline-based compounds into clinical use and has made the development of novel, efficient synthetic routes to access diverse analogues a primary objective for researchers in drug discovery.[2][5][6]
This application note provides a detailed guide for the synthesis of functionalized quinazoline derivatives using 2-Bromo-4-fluorobenzylamine hydrochloride as a strategic starting material. This precursor is particularly valuable as it incorporates three key points for molecular diversification: the primary amine for the core cyclization, a fluorine atom which can enhance metabolic stability and binding affinity, and a bromine atom that serves as a versatile handle for post-synthetic modifications via cross-coupling reactions. We will detail a robust protocol, explain the mechanistic rationale behind the methodology, and illustrate how the resulting products can serve as platforms for constructing extensive chemical libraries.
The Strategic Precursor: this compound
The choice of starting material is critical for the efficiency and versatility of a synthetic campaign. This compound offers a unique combination of reactive sites that can be exploited in a stepwise fashion.
| Property | Value | Source |
| CAS Number | 289038-14-8 | [7] |
| Molecular Formula | C₇H₇BrFN·HCl | [7] |
| Molecular Weight | 240.50 g/mol | [7] |
| Appearance | Solid | [8] |
| Primary Application | Intermediate in the synthesis of pharmaceutical compounds. | [8] |
The primary amine is the key functional group for the construction of the quinazoline core, typically through condensation with a carbonyl compound or its equivalent.[9] The halogen substituents are strategically positioned to influence the electronic properties of the ring system and to provide orthogonal chemical handles for subsequent diversification reactions.
General Synthetic Workflow
The synthesis of quinazolines from 2-aminobenzylamine precursors is a well-established and powerful strategy in heterocyclic chemistry. The overall transformation generally proceeds through three key stages: intermolecular condensation, intramolecular cyclization, and a final oxidation step to achieve the aromatic quinazoline ring system.[9] This multi-step sequence can often be performed in a one-pot fashion, enhancing operational simplicity.
Caption: General workflow for quinazoline synthesis from 2-aminobenzylamine.
Featured Protocol: IBX-Mediated Synthesis of 2,6,8-Trisubstituted Quinazolines
This protocol leverages the mild and efficient oxidizing power of o-iodoxybenzoic acid (IBX) to facilitate the one-pot synthesis of quinazolines from 2-Bromo-4-fluorobenzylamine and various aldehydes. IBX-mediated reactions are known for their high yields and operational simplicity, often proceeding at room temperature.[10]
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Selected aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
o-Iodoxybenzoic acid (IBX)
-
Acetonitrile (MeCN), HPLC grade
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Glass column for chromatography
Step-by-Step Protocol:
Part A: Preparation of the Free Base Amine
-
Neutralization: Dissolve this compound (1.0 eq, e.g., 240.5 mg, 1.0 mmol) in a mixture of dichloromethane (10 mL) and saturated aqueous sodium bicarbonate solution (10 mL) in a separatory funnel.
-
Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. Extract the aqueous layer two more times with DCM (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine as an oil or low-melting solid. The free amine should be used immediately in the next step.
Part B: One-Pot Cyclization and Oxidation
-
Reaction Setup: To a round-bottom flask containing the freshly prepared 2-Bromo-4-fluorobenzylamine (1.0 eq, ~1.0 mmol), add acetonitrile (10 mL).
-
Aldehyde Addition: Add the desired aldehyde (1.05 eq, 1.05 mmol) to the solution at room temperature with stirring.
-
Oxidant Addition: After 10 minutes, add o-iodoxybenzoic acid (IBX) (1.2 eq, 1.2 mmol) to the reaction mixture in one portion.
-
Causality Note: The initial 10-minute period allows for the formation of the imine intermediate. IBX is a hypervalent iodine reagent that acts as the oxidant for the final, crucial aromatization step, converting the dihydroquinazoline intermediate into the stable quinazoline product.[10] Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:7 Ethyl acetate/Hexanes eluent system). The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (15 mL) and stir for 10 minutes. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2,6,8-trisubstituted quinazoline derivative.
Expected Results (Illustrative Examples):
| Aldehyde Reactant | Product Structure | Product Name | Expected Yield Range |
| Benzaldehyde | 6-Bromo-8-fluoro-2-phenylquinazoline | 85-95% | |
| 4-Chlorobenzaldehyde | 6-Bromo-2-(4-chlorophenyl)-8-fluoroquinazoline | 80-90% | |
| Thiophene-2-carbaldehyde | 6-Bromo-8-fluoro-2-(thiophen-2-yl)quinazoline | 75-85% | |
| Cyclohexanecarboxaldehyde | 6-Bromo-2-cyclohexyl-8-fluoroquinazoline | 60-70% |
Yields are estimated based on similar transformations reported in the literature.[10]
Mechanistic Insights
The reaction proceeds through a well-defined cascade of events. Understanding this mechanism is key to troubleshooting and adapting the protocol for different substrates.
Caption: Proposed mechanism for the IBX-mediated synthesis of quinazolines.
-
Imine Formation: The primary amine of 2-bromo-4-fluorobenzylamine nucleophilically attacks the aldehyde carbonyl, followed by dehydration to form an imine intermediate.
-
Intramolecular Cyclization: The aniline nitrogen then performs an intramolecular nucleophilic attack on the imine carbon, forming the six-membered dihydroquinazoline ring.
-
Oxidative Aromatization: IBX abstracts two hydrogen atoms from the dihydroquinazoline intermediate, leading to the formation of the thermodynamically stable aromatic quinazoline ring system.
Post-Synthetic Diversification: Leveraging the Bromo Handle
A key advantage of this synthetic strategy is that the bromine atom on the quinazoline product serves as a versatile functional handle for further diversification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues from a single quinazoline core.
Caption: Diversification of the quinazoline core via cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.[11]
-
Sonogashira Coupling: Reaction with terminal alkynes installs alkynyl functionalities.[11]
-
Heck Reaction: Coupling with alkenes provides access to styrenyl and other alkenyl derivatives.[11]
These well-established reactions dramatically expand the chemical space accessible from the initial synthesis, enabling detailed structure-activity relationship (SAR) studies.
Safety and Handling
-
This compound: May cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
IBX: A mild explosive and should not be heated above 200 °C or struck with force. It is also an irritant. Handle in a well-ventilated fume hood.
-
Solvents: Acetonitrile and dichloromethane are toxic and volatile. All manipulations should be performed within a fume hood.
Conclusion
This compound is a highly effective and strategic precursor for the synthesis of functionalized quinazoline derivatives. The protocol detailed herein, utilizing a mild IBX-mediated oxidation, provides a reliable and high-yielding route to 6-bromo-8-fluoro-substituted quinazolines. The true power of this building block is realized in the subsequent diversification of the C-Br bond, which opens the door to a vast array of novel analogues for evaluation in drug discovery programs. This approach combines efficiency in core synthesis with maximal flexibility for library generation.
References
- Maddili, S. K., et al. (2022).
- Various Authors. (2023). Different catalytic methods for the synthesis of quinazolin-4(3H)-ones.
- Wang, Q., et al. (2020). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry, 18, 8333-8337. [Link]
- Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 745625. [Link]
- Maddili, S. K., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
- Al-Ostath, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Organic and Biomolecular Chemistry, 20, 1-21. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]
- Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 869. [Link]
- Borah, P., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. ChemistrySelect, 8(14), e202204739. [Link]
- Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica & Pharmaceutica Indica, 13(3), 212. [Link]
- Various Authors. (2023). Pharmacological importance of quinazoline-based drugs.
- Nageswar, Y. V. D., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 10, 833842. [Link]
- Borah, P., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 989015. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
- Chemspace. (n.d.). Exploring the Reactivity of 2-Fluoro-4-bromonitrobenzene in Organic Chemistry. Chemspace. [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. scbt.com [scbt.com]
- 8. 4-Bromo-2-fluorobenzylamine (144344-07-4) at Nordmann - nordmann.global [nordmann.global]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Application Note: Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Amines from 2-Bromo-4-fluorobenzylamine Hydrochloride
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-4-fluorobenzylamine hydrochloride with various arylboronic acids.
This protocol is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging substrates, such as those containing free amine functionalities. The presence of the amine group in 2-Bromo-4-fluorobenzylamine, particularly as a hydrochloride salt, introduces specific challenges that necessitate careful optimization of the reaction conditions. This guide will address these challenges by providing a robust and reproducible methodology, complete with mechanistic insights and troubleshooting strategies.
Understanding the Challenges: The Amine Group and its Hydrochloride Salt
The primary challenge in the Suzuki-Miyaura coupling of substrates like this compound lies in the presence of the basic amine group. This functionality can potentially coordinate with the palladium catalyst, leading to catalyst deactivation or undesired side reactions. Furthermore, the hydrochloride salt form requires careful consideration of the base used in the reaction. A sufficient amount of a suitable base is crucial not only to neutralize the hydrochloride salt but also to facilitate the catalytic cycle, specifically the transmetalation step.[7][8][9][10]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2][11] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-4-fluorobenzylamine, forming a Pd(II) complex.[1][2][11] This is often the rate-determining step.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center. The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates this transfer.[10][11][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][11]
Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Recommended Protocol
This protocol has been optimized for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Arylboronic Acid | ≥97% | Commercially Available | Store under inert atmosphere. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | A reliable and versatile catalyst for this transformation.[13] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for better reactivity. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Deionized Water | High Purity | In-house | Degas before use. |
| Argon or Nitrogen | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | In-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bars
-
Inert gas (Ar or N₂) supply with manifold
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Step-by-Step Experimental Procedure
Figure 2. Experimental Workflow for the Suzuki-Miyaura Coupling.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered anhydrous potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere.[14]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The use of a water co-solvent is often beneficial for Suzuki couplings.[15]
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. The reaction time typically ranges from 4 to 12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[2]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents or solvents- Inappropriate base or insufficient amount | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and proper inerting of the reaction vessel.[14]- Use high-purity, anhydrous reagents and solvents.- Screen other bases such as K₃PO₄ or Cs₂CO₃. Ensure at least 3 equivalents of base are used to neutralize the hydrochloride and facilitate the reaction. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst that is slowly reduced to Pd(0) | - Thoroughly degas all solvents and maintain a strict inert atmosphere.[1]- Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, though Pd(dppf)Cl₂ is generally reliable. |
| Protodeborylation of Boronic Acid | - Prolonged reaction times at elevated temperatures- Presence of excess water or acidic impurities | - Monitor the reaction closely and stop it once the starting material is consumed.- Use anhydrous solvents and ensure the base is of high quality. The use of boronic esters (e.g., pinacol esters) can mitigate this issue.[1] |
| Difficulty in Product Purification | - Co-elution with byproducts or starting materials | - Optimize the eluent system for column chromatography.- Consider derivatization of the product or impurities to facilitate separation.- Recrystallization may be an alternative purification method. |
Conclusion
This application note provides a detailed and robust protocol for the Suzuki-Miyaura coupling of this compound. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and the maintenance of an inert atmosphere, high yields of the desired biaryl amine products can be achieved. The provided mechanistic insights and troubleshooting guide are intended to assist researchers in successfully applying this powerful synthetic methodology to their specific research and development needs.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)
- Molecules. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2013). Suzuki Cross Coupling Reaction- A Review. [Link]
- Asian Journal of Chemistry. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. [Link]
- ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- RSC Publishing. (2024).
- PMC - PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Scilit. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]
- Wikipedia. Suzuki reaction. [Link]
- ResearchGate.
- Nature. (2020). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- ChemRxiv. (2021). Amine-catalysed Suzuki–Miyaura-type coupling?
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
- Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- YouTube. (2020). Suzuki Coupling. [Link]
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- PMC. (2024).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 4. iglobaljournal.com [iglobaljournal.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
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- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-fluorobenzylamine Hydrochloride
Introduction: Navigating a Challenging Yet Vital C-N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering an invaluable tool for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient alternative to traditional methods, which often suffer from limited substrate scope and harsh reaction conditions.[1]
This guide provides a detailed examination and a robust protocol for a particularly relevant, yet challenging, application: the Buchwald-Hartwig amination of 2-Bromo-4-fluorobenzylamine hydrochloride. This substrate presents a unique set of considerations for the synthetic chemist. The presence of an aryl bromide offers a reactive site for oxidative addition to the palladium catalyst. However, the electron-withdrawing nature of the fluorine substituent can modulate the reactivity of the aromatic ring. The most significant challenge arises from the starting material being a hydrochloride salt. The protonated benzylamine moiety necessitates careful consideration of the base stoichiometry to ensure both the liberation of the free amine for potential self-coupling or side reactions and the efficient progress of the desired amination.
These application notes are designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific principles and troubleshooting strategies to enable successful and reproducible outcomes.
The Catalytic Heart: Mechanism and Key Reaction Parameters
A comprehensive understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][4]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.[5][6]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][5]
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][5]
Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameters for Success:
-
Palladium Source: While various Pd(0) and Pd(II) sources can be used, palladium pre-catalysts are often preferred for their air and moisture stability, providing more consistent results.[7][8] Commonly used sources include Pd(OAc)₂, Pd₂(dba)₃, and Buchwald's pre-catalysts (e.g., G3 and G4).[8]
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the reaction.[9] Bulky, electron-rich ligands facilitate both the oxidative addition and reductive elimination steps.[1][8] For aryl bromides, ligands such as XPhos, SPhos, RuPhos, and DavePhos are often excellent choices.[8][9]
-
Base Selection: The base plays a crucial role in deprotonating the amine nucleophile. Strong, non-nucleophilic bases are typically employed.[5] Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or inorganic bases such as Cs₂CO₃ and K₃PO₄ can be advantageous for substrates with base-sensitive functional groups.[7][10] For our substrate, this compound, at least two equivalents of base are necessary: one to neutralize the hydrochloride salt and another to facilitate the catalytic cycle.
-
Solvent Choice: Anhydrous, aprotic solvents are standard for this reaction.[5] Toluene, dioxane, and THF are frequently used.[10] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[7][10]
Detailed Experimental Protocol
This protocol details the coupling of this compound with a generic secondary amine, morpholine.
Materials and Equipment
| Reagents | Equipment |
| This compound | Schlenk flask or oven-dried vial with a magnetic stir bar |
| Morpholine | Septa and needles |
| Palladium Pre-catalyst (e.g., XPhos Pd G3) | Inert gas supply (Argon or Nitrogen) with manifold |
| Ligand (e.g., XPhos) | Magnetic stirrer hotplate |
| Sodium tert-butoxide (NaOtBu) | Syringes for liquid transfer |
| Anhydrous Toluene | Thin-layer chromatography (TLC) plates and chamber |
| Ethyl acetate (for workup) | Rotary evaporator |
| Saturated aqueous NaCl solution (brine) | Flash column chromatography system |
| Anhydrous sodium sulfate (Na₂SO₄) | NMR spectrometer, GC-MS, or LC-MS for analysis |
Step-by-Step Procedure
Figure 2. Experimental workflow for the Buchwald-Hartwig amination.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (NaOtBu, 2.2-2.5 equiv.). The use of excess base is critical to neutralize the hydrochloride salt and drive the reaction. Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M). Finally, add morpholine (1.2 equiv.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).[8][10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a dry environment.
-
Toluene is a flammable and volatile solvent. All operations should be conducted in a well-ventilated fume hood.
Optimization and Troubleshooting
The success of a Buchwald-Hartwig amination is highly dependent on the specific substrates and reaction conditions. Below is a summary of potential outcomes and a guide to troubleshooting common issues.
Table 1: Hypothetical Optimization Results
| Entry | Ligand | Base | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | XPhos | NaOtBu | 100 | 92 | >98 |
| 2 | RuPhos | NaOtBu | 100 | 88 | >98 |
| 3 | DavePhos | NaOtBu | 100 | 75 | 95 |
| 4 | XPhos | K₃PO₄ | 110 | 65 | 90 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient base- Inappropriate ligand- Low reaction temperature | - Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species is effective.[8]- Increase the equivalents of base, especially when starting with a hydrochloride salt.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos).[8]- Increase the reaction temperature in increments. |
| Formation of Hydrodehalogenated Byproduct | - Presence of water- β-hydride elimination from the amido complex | - Ensure all reagents and solvents are anhydrous.- A more sterically hindered ligand may disfavor this side reaction.[1] |
| Formation of Bis-arylated Amine | - High reactivity of the primary amine product | - Use a slight excess of the amine coupling partner (1.1-1.2 equiv.).- Monitor the reaction closely and stop it once the desired product is formed. |
| Difficulty in Purification | - Residual palladium catalyst or ligand | - Filter the crude reaction mixture through a pad of Celite®.- Consider using a scavenger resin to remove residual palladium. |
Conclusion
The Buchwald-Hartwig amination of this compound is a potent transformation for the synthesis of novel molecular entities. Success hinges on a rational approach to the selection of the catalyst system and careful control of the reaction parameters. By understanding the underlying mechanism and anticipating the challenges posed by the substrate, particularly its hydrochloride form, researchers can effectively troubleshoot and optimize this powerful C-N bond-forming reaction. The protocol and insights provided herein serve as a comprehensive guide to navigating the intricacies of this reaction, ultimately enabling the efficient synthesis of valuable compounds for drug discovery and development.
References
- Wikipedia.
- Chemistry LibreTexts.
- ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. 2020. [Link]
- Name-Reaction.com.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ACS Publications.
- The Journal of Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-fluorobenzylamine Hydrochloride
Introduction: The Strategic Value of 2-Bromo-4-fluorobenzylamine Hydrochloride in Synthesis
This compound is a versatile and highly valuable building block for researchers in medicinal chemistry and drug development. Its structure is strategically adorned with three key features that allow for precise and sequential molecular elaboration:
-
A Reactive Bromine Atom: Positioned on the aromatic ring, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, serving as the primary site for oxidative addition of the palladium catalyst.
-
An Electron-Withdrawing Fluorine Atom: The fluorine substituent significantly influences the electronic properties of the aromatic ring, which can modulate the reactivity of the C-Br bond and impact the physicochemical properties (e.g., metabolic stability, binding affinity) of the resulting products.
-
A Nucleophilic Benzylamine Moiety: The primary aminomethyl group is a common pharmacophore and provides a site for further functionalization, such as amidation or alkylation. As a hydrochloride salt, the amine is protected and requires the use of a base in the reaction mixture to liberate the free amine for potential coordination to the catalyst or to ensure compatibility with basic reaction conditions.
This guide provides detailed, field-proven insights and model protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound. The protocols are designed to be self-validating systems, with explanations for the selection of catalysts, ligands, bases, and solvents to empower researchers to adapt and optimize these methods for their specific synthetic targets.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1] These reactions generally proceed through a common catalytic cycle, illustrated below.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Suzuki Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, effective Pd(0) and Pd(II) precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Strength of base can be tuned to optimize reaction. K₂CO₃ is a good starting point. [2] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic systems effectively dissolve both organic and inorganic reagents. [3] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome activation barriers, but mild enough to prevent degradation. |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines. [4][5] Rationale for Protocol Design: This reaction is highly sensitive to the choice of ligand and base. For coupling with a primary or secondary amine, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine coupling partner. [6][7]The use of a specialized biarylphosphine ligand, such as XPhos, is crucial for achieving high yields, especially with potentially challenging substrates. [6]Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Experimental Protocol: Synthesis of N-Aryl-4-fluoro-2-(aminomethyl)aniline Derivatives
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv base + 1.0 equiv for HCl salt = 2.4 equiv total)
-
Anhydrous Toluene, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by this compound and the amine coupling partner.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is often preferred for its air stability and direct generation of Pd(0). [7] |
| Ligand | XPhos, BrettPhos | Highly effective, sterically demanding biarylphosphine ligands for C-N coupling. [6] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required. NaOtBu is a common choice. |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, aprotic solvents are necessary to prevent reaction with the strong base. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to facilitate reductive elimination. |
Application Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures. [8][9] Rationale for Protocol Design: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst. [8]The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. [9]An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. A copper-free variant is also presented, which can be advantageous to avoid the homocoupling of the alkyne (Glaser coupling) and for substrates sensitive to copper. [10] Experimental Protocol: Synthesis of 2-(Alkynyl)-4-fluorobenzylamine
A. Classic Copper-Catalyzed Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) (solvent and base)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent/Base Addition: Add anhydrous and degassed triethylamine. Stir to dissolve.
-
Alkyne Addition: Add the terminal alkyne dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Extraction and Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
B. Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reagent Addition: Add degassed toluene, the terminal alkyne, and degassed water.
-
Reaction: Seal the vessel and heat to 100 °C with vigorous stirring for 8-16 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described for the classic Sonogashira coupling. [10]
Application Protocol 4: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, a valuable transformation for introducing vinyl groups. [11] Rationale for Protocol Design: The Heck reaction typically requires a palladium catalyst, a phosphine ligand (or can be ligand-free in some cases), and a base to neutralize the HX generated during the reaction. [11]A polar aprotic solvent like DMF or NMP is commonly used. The choice of base is often a hindered amine like triethylamine or an inorganic base like potassium carbonate.
Experimental Protocol: Synthesis of 2-Alkenyl-4-fluorobenzylamine
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, Pd(OAc)₂, and PPh₃.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Reagent Addition: Add anhydrous DMF, triethylamine, and the alkene.
-
Reaction: Stir the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitoring: Monitor progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Incorrect base/solvent | Use a fresh palladium precatalyst and ligand. Ensure rigorous degassing of solvents. Screen different bases (e.g., K₃PO₄ for Suzuki, LHMDS for Buchwald-Hartwig). |
| Formation of Side Products | Homocoupling of boronic acid (Suzuki); Protodebromination (dehalogenation) | Ensure rigorous inert atmosphere. Lower reaction temperature. Use a more active catalyst system to favor cross-coupling. |
| Decomposition of Starting Material | Reaction temperature too high | Lower the reaction temperature and extend the reaction time. Screen different, milder bases. |
| Difficulty in Purification | Residual palladium catalyst; Polar byproducts | Filter the crude reaction mixture through a pad of celite. Consider a wash with aqueous HCl (if product is stable) to remove amine impurities. |
Conclusion
This compound is a powerful synthetic intermediate whose full potential can be unlocked through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and versatile pathways to a vast array of complex derivatives. The protocols and insights provided in this guide offer a strong foundation for researchers to successfully employ these transformations, enabling the rapid and efficient synthesis of novel compounds for drug discovery and materials science. Careful consideration of the interplay between the catalyst, ligand, base, and solvent is paramount to achieving high yields and purity.
References
- Z. Li, et al. (2023). Deaminative coupling of benzylamines and arylboronic acids. Chemical Science, 14(5), 1234-1240. [Link]
- Wikipedia. (n.d.).
- Y. He, et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society, 138(23), 7216–7219. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Chemistry LibreTexts. (2023).
- S. K. Mnaim, et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ACS Omega, 5(32), 20494–20502. [Link]
- Wikipedia. (n.d.). Heck reaction. [Link]
- S. S. Pawar, et al. (2022). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2018).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- T. J. Williams, et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(31), 7173-7176. [Link]
- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Organic Chemistry Portal. (n.d.).
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- ChemOrgChem. (2021). Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. [Link]
- ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- A. D. Tincoff, et al. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(51), 17702–17705. [Link]
- Y. Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102878. [Link]
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- 9. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
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Application Note: Palladium-Catalyzed N-Arylation of 2-Bromo-4-fluorobenzylamine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the N-arylation of 2-bromo-4-fluorobenzylamine hydrochloride, a critical transformation for synthesizing diverse molecular scaffolds in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, present a robust and validated experimental protocol, and offer expert insights into reagent selection and process optimization. This document is intended for researchers, chemists, and drug development professionals seeking to implement this powerful cross-coupling reaction with precision and reliability.
Introduction: Strategic Importance of N-Arylated Benzylamines
N-arylated benzylamines are privileged structural motifs found in a vast array of biologically active molecules and functional materials. The ability to forge a carbon-nitrogen (C-N) bond between an aromatic ring and a benzylamine core is a cornerstone of modern synthetic chemistry. The substrate, 2-bromo-4-fluorobenzylamine, serves as a versatile building block; the bromine atom provides a reactive handle for cross-coupling, while the fluorine atom can enhance metabolic stability and binding affinity in drug candidates.
Traditional methods for C-N bond formation often require harsh conditions and suffer from limited substrate scope.[1] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized this field, enabling the synthesis of aryl amines under mild conditions with exceptional functional group tolerance.[1] This application note details a reliable protocol for this transformation, focusing on practical execution and mechanistic understanding.
The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is the method of choice for this transformation. Its success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is paramount for troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[1]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[2]
-
Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are particularly effective as they promote the formation of the active, monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[3][4]
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Reagent Selection and Rationale: An Expert's Perspective
The success of the N-arylation is highly dependent on the judicious selection of each component. The table below outlines the key reagents and the reasoning behind their choice for this specific transformation.
| Component | Recommended Reagent | Role & Rationale |
| Amine Substrate | 2-Bromo-4-fluorobenzylamine HCl | The hydrochloride salt must be neutralized in situ by the base. An extra equivalent of base is required. |
| Aryl Coupling Partner | Aryl Bromide or Iodide | Aryl bromides offer a good balance of reactivity and stability. Aryl iodides are more reactive but can be more expensive. |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[5] |
| Phosphine Ligand | XPhos or SPhos | Bulky, electron-rich biaryl phosphine ligands accelerate the reaction and stabilize the catalytic species, preventing palladium black formation.[3][6] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is essential for deprotonating the amine without competing in side reactions.[7][8] Its steric bulk prevents it from acting as a nucleophile.[8] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required. Toluene is often preferred for its ability to dissolve a wide range of organic substrates and its suitable boiling point. |
Validated Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic aryl bromide.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Bromo-4-fluorobenzylamine HCl | 242.48 | 1.0 | 1.0 | 242.5 mg |
| Aryl Bromide | - | 1.1 | 1.1 | Variable |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol%) | 18.3 mg |
| XPhos | 476.62 | 0.048 | 0.048 (4.8 mol%) | 22.9 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.4 | 2.4 | 230.6 mg |
| Anhydrous Toluene | - | - | - | 5 mL |
Note: 2.4 equivalents of base are used: 1.0 eq to neutralize the HCl salt, and 1.4 eq to drive the catalytic cycle.
Step-by-Step Procedure
Figure 2: General experimental workflow for N-arylation.
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (242.5 mg, 1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (22.9 mg, 0.048 mmol), and sodium tert-butoxide (230.6 mg, 2.4 mmol).
-
Expert Insight: The order of addition matters. Adding the base last, especially in a glovebox, minimizes premature reaction or degradation of sensitive components.[9]
-
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon or nitrogen gas (repeat 3 times). Add anhydrous toluene (5 mL) via a syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw method.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 8-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzylamine is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-arylated product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting and Optimization
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (ligand oxidation).[9]2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded. | 1. Handle ligands and pre-catalysts under an inert atmosphere.[9] Use fresh reagents.2. Use freshly distilled, anhydrous solvent.3. Use fresh, high-purity NaOtBu. Consider a stronger base like LHMDS if necessary.[4] |
| Formation of Palladium Black | Catalyst decomposition, often due to insufficient ligand concentration or presence of oxygen.[9] | Increase ligand-to-palladium ratio (e.g., L:Pd from 2.4:1 to 4:1). Ensure the reaction is thoroughly degassed. |
| Side Product Formation (e.g., Hydrodehalogenation) | A competing pathway where the aryl halide is reduced.[5] | Use a more sterically hindered ligand. Lowering the reaction temperature may also help, though it will slow the desired reaction. |
| Double Arylation of Amine | The N-H of the product reacts again. | This is less common with primary benzylamines under these conditions but can be suppressed by using a slight excess of the amine starting material if it becomes an issue. |
Safety and Handling
-
Palladium Catalysts and Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (glovebox or Schlenk line).[9] Palladium compounds can be irritants; always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
-
Sodium tert-butoxide: This is a strong base that is flammable and moisture-sensitive.[12] Handle in a well-ventilated area or fume hood, away from ignition sources.[12]
-
Solvents: Toluene is flammable and has associated health risks. Handle exclusively in a chemical fume hood.[11]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, according to institutional and local environmental regulations.[13]
Conclusion
The Buchwald-Hartwig amination offers a powerful and versatile method for the N-arylation of this compound. By understanding the catalytic cycle, carefully selecting reagents, and adhering to a robust, validated protocol under inert conditions, researchers can reliably synthesize a wide range of valuable compounds. The insights and procedures detailed in this guide provide a solid foundation for achieving high yields and purity in this critical synthetic transformation.
References
- Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6614–6637. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Sodium tert-Butoxide in Modern Organic Synthesis. PharmaChem.[Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(11), 1942–1962. [Link]
- Organic Reactions. (n.d.).
- Denmark, S. E., & Smith, R. C. (2006). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. Organic Letters, 8(26), 6003–6006. [Link]
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]
- Tănase, C. E., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 26(15), 4474. [Link]
- Ide, T., et al. (2018). Regio- and Chemoselective Csp3–H Arylation of Benzylamines by Single Electron Transfer/Hydrogen Atom Transfer Synergistic Catalysis. Chemical Science, 9(39), 8453–8460. [Link]
- Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 8(19), 4109–4112. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.[Link]
- Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. [Link]
- Wikipedia. (n.d.). Sodium tert-butoxide. Wikipedia.[Link]
- Wikipedia. (n.d.).
- Chen, C., et al. (2020). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
- McKinnon, S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1545–1569. [Link]
- Wang, D., et al. (2018). Copper-catalyzed N-arylation of benzylamine with iodobenzene induced by ligand G a. Journal of the Iranian Chemical Society, 15(10), 2235–2243. [Link]
- Wang, D., et al. (2021). Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 143(30), 11401–11407. [Link]
- Tong, R. (2017). Standard Operating Procedure: Palladium. UCLA Chemistry.[Link]
- Lin, T. H., & Chung, W. S. (1999). Purification and characterization of an arylamine N-acetyltransferase from Lactobacillus acidophilus. Microbios, 98(391), 159–174. [Link]
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Synthesis of novel kinase inhibitors from 2-Bromo-4-fluorobenzylamine hydrochloride
An Application Guide to the Rational Design and Synthesis of Novel Kinase Inhibitors from 2-Bromo-4-fluorobenzylamine Hydrochloride
Authored by: Senior Application Scientist, Drug Discovery Division
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and preliminary evaluation of novel protein kinase inhibitors, utilizing this compound as a versatile starting material. We delve into the strategic rationale behind scaffold design, offering detailed, step-by-step protocols for a multi-step synthesis involving a regioselective SNAr reaction and a palladium-catalyzed Suzuki-Miyaura cross-coupling. Furthermore, this document includes a complete protocol for an in vitro kinase assay to determine the inhibitory potency (IC50) of the synthesized compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their pipeline of targeted therapeutics.
Introduction: The Pursuit of Kinase-Targeted Therapeutics
Protein kinases are a vast family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Their integral role in signal transduction makes them critical regulators of cell growth, differentiation, and apoptosis.[1] Consequently, the dysregulation of kinase activity is a known driver in numerous pathologies, most notably cancer, rendering them one of the most significant classes of drug targets in modern medicine.[2]
Small-molecule kinase inhibitors have revolutionized targeted therapy by competitively binding to the highly conserved ATP-binding pocket of a target kinase, thereby blocking its catalytic function.[3][4] The design of these inhibitors is a nuanced process, requiring the creation of molecular scaffolds that can be readily diversified to optimize potency, selectivity, and pharmacokinetic properties.
This compound serves as an exemplary starting material for building such scaffolds. Its structure is pre-validated with key features for medicinal chemistry:
-
A Reactive Bromine Handle: The bromo-substituent is ideal for introducing molecular diversity via robust and versatile palladium-catalyzed cross-coupling reactions.[5]
-
A Metabolic Blocking Fluorine: The strategic placement of a fluorine atom can enhance metabolic stability and improve binding affinity to the target protein by participating in favorable electrostatic interactions.[6][7]
-
A Versatile Benzylamine Moiety: This functional group provides a key vector for connection to various heterocyclic core structures common in kinase inhibitor design.
This guide outlines a complete workflow from conceptual design to the synthesis and biological evaluation of a novel kinase inhibitor scaffold derived from this valuable building block.
Design Strategy and Rationale
Targeting the ATP-Binding Site
The vast majority of clinically approved kinase inhibitors are classified as "Type I," meaning they bind to the active conformation of the kinase in the ATP-binding pocket.[1] Our strategy focuses on designing a molecule with a heterocyclic "hinge-binding" motif, which mimics the adenine portion of ATP to form key hydrogen bonds with the kinase's hinge region, and a substituted benzyl moiety that projects into the deeper hydrophobic pocket.
Caption: ATP-competitive inhibition strategy.
Proposed Synthetic Strategy
The proposed synthetic route is a convergent, two-step process designed for efficiency and modularity.
-
Core Formation: A nucleophilic aromatic substitution (SNAr) reaction between 2-Bromo-4-fluorobenzylamine and 2,4-dichloropyrimidine will selectively form the aminopyrimidine core. The higher reactivity of the chlorine at the 4-position of the pyrimidine ring directs the regioselectivity of this reaction.
-
Diversity Introduction: A Suzuki-Miyaura cross-coupling reaction at the bromine position of the benzyl ring will be used to install a new aryl group. This position is ideal for exploring structure-activity relationships (SAR) by varying the boronic acid coupling partner.
Caption: High-level overview of the synthetic workflow.
Experimental Protocols
Mandatory Safety Precautions
All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
This compound (CAS 289038-14-8): May cause skin, eye, and respiratory irritation.[8][9] Consult the Safety Data Sheet (SDS) before use.
-
Palladium Catalysts: Handle with care as they are toxic and may be pyrophoric.
-
Solvents: Use anhydrous and degassed solvents where specified, particularly for the Suzuki coupling, to prevent catalyst deactivation and side reactions.
Step 1: Synthesis of N-(2-bromo-4-fluorobenzyl)-2-chloropyrimidin-4-amine (Intermediate 1)
This protocol details the SNAr reaction to form the core aminopyrimidine scaffold. The use of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to deprotonate the starting material's hydrochloride salt and the product's protonated amine without competing as a nucleophile.
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and 2,4-Dichloropyrimidine (1.05 eq).
-
Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration).
-
Add DIPEA (2.5 eq) to the mixture dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine. This removes residual DMF and acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Intermediate 1.
Step 2: Synthesis of N-(2-(3,5-dimethoxyphenyl)-4-fluorobenzyl)-2-chloropyrimidin-4-amine (Final Product)
This protocol uses the Suzuki-Miyaura cross-coupling to introduce a 3,5-dimethoxyphenyl group, a common moiety in kinase inhibitors that can improve solubility and provide additional binding interactions. A pre-catalyst like Pd(dppf)Cl₂ is often used for its stability and efficiency in this type of coupling.
Materials:
-
Intermediate 1 (1.0 eq)
-
(3,5-Dimethoxyphenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate, water, brine, anhydrous MgSO₄
Procedure:
-
To a Schlenk flask, add Intermediate 1 (1.0 eq), (3,5-dimethoxyphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst (0.05 eq) to the flask under a positive pressure of inert gas.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final inhibitor.
Compound Characterization Data
The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.
| Compound | Formula | MW ( g/mol ) | Method | Expected Result |
| Intermediate 1 | C₁₁H₈BrClFN₃ | 332.56 | LC-MS | M+H⁺ peak at m/z 332/334 (isotopic pattern for Br) |
| ¹H NMR | Peaks corresponding to aromatic and benzylic protons | |||
| Final Product | C₂₅H₂₃FN₄O₂ | 446.48 | LC-MS | M+H⁺ peak at m/z 447.5 |
| HRMS | Calculated m/z matches observed m/z to <5 ppm | |||
| ¹H & ¹³C NMR | Confirms structure, including presence of methoxy groups |
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized compound against a target kinase (e.g., EGFR). This is a critical step to quantify the compound's potency.[10]
Caption: General workflow for an in vitro kinase assay.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine-5'-triphosphate (ATP)
-
Synthesized inhibitor and positive control (e.g., Gefitinib)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Assay plates (e.g., 384-well white plates)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Multimode plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to achieve the final desired concentrations for the assay.
-
Reaction Setup: To the wells of the assay plate, add the kinase solution and the diluted inhibitor (or DMSO for the control). Allow a brief pre-incubation period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a master mix containing the peptide substrate and ATP (at a concentration near its Km for the kinase).
-
Incubation: Incubate the plate at 30 °C for a fixed time (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and measure the remaining ATP (an indicator of kinase activity) by adding the detection reagents according to the manufacturer's protocol.[11][12]
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Representative Biological Data
| Compound | Target Kinase | IC₅₀ (nM) |
| Novel Inhibitor | EGFR | 150 |
| Gefitinib (Control) | EGFR | 25 |
This hypothetical data indicates that the synthesized compound is a moderately potent inhibitor of EGFR, providing a solid foundation for further optimization.
Conclusion and Future Directions
This guide successfully demonstrates a robust and rational approach to the synthesis of a novel kinase inhibitor from this compound. The detailed protocols for chemical synthesis, purification, characterization, and biological evaluation provide a complete workflow for researchers in the field of drug discovery.
The synthesized compound shows promising activity, warranting further investigation. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by varying the aryl boronic acid in Step 2 to improve potency and selectivity.
-
Kinome Profiling: Screen the lead compound against a broad panel of kinases to assess its selectivity profile.
-
Cell-Based Assays: Evaluate the compound's ability to inhibit kinase signaling and reduce cell proliferation in relevant cancer cell lines.
By following the principles and protocols outlined herein, scientists can effectively leverage versatile building blocks to accelerate the discovery of next-generation targeted therapies.
References
- In vitro kinase assay. (2023). Protocols.io. [Link]
- In vitro NLK Kinase Assay. (2017). Journal of Visualized Experiments. [Link]
- Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). PubMed Central. [Link]
- Design and synthesis of novel protein kinase R (PKR) inhibitors. (2016). Molecular Diversity. [Link]
- In vitro kinase assay. (2022). Bio-protocol. [Link]
- Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. (2015).
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). MDPI. [Link]
- Properties of FDA-approved small molecule protein kinase inhibitors. (2020). Blue Ridge Institute for Medical Research. [Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]
- A small molecule–kinase interaction map for clinical kinase inhibitors. (2005).
- Scheme 1. Synthetic Route for Synthesis of... (n.d.).
- Development of a Synthesis of Kinase Inhibitor AKN028. (2018). Organic Process Research & Development. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- SAFETY DATA SHEET - 4-Bromo-2-fluorobenzylamine hydrochloride. (2025). Fisher Scientific. [Link]
- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]
- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Sources
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- 2. brimr.org [brimr.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A small molecule–kinase interaction map for clinical kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.at [fishersci.at]
- 9. fishersci.com [fishersci.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro kinase assay [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solid-Phase Synthesis Protocols for Scaffolds Derived from 2-Bromo-4-fluorobenzylamine Hydrochloride
An Application Guide for Researchers and Drug Development Professionals
Abstract
The 2-bromo-4-fluorobenzyl moiety is a valuable scaffold in medicinal chemistry, offering two distinct points for chemical diversification: a reactive bromine atom ideal for cross-coupling reactions and a secondary amine for amide bond formation or further alkylation. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates.[1] This guide details a robust solid-phase synthesis (SPS) strategy for constructing diverse chemical libraries based on 2-Bromo-4-fluorobenzylamine hydrochloride. By immobilizing the scaffold on a solid support, we can leverage the advantages of SPS, including the use of excess reagents to drive reactions to completion and simplified purification through washing.[2] This document provides detailed, step-by-step protocols for resin loading, on-resin diversification via Suzuki-Miyaura coupling, subsequent acylation, and final cleavage and purification.
Introduction: The Strategic Advantage of the 2-Bromo-4-fluorobenzyl Scaffold
Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis and screening of large, diverse compound libraries.[3][4] The choice of the core scaffold is paramount to the success of these libraries. The 2-Bromo-4-fluorobenzylamine scaffold is particularly advantageous for several reasons:
-
Orthogonal Functional Handles: The molecule possesses a primary amine (as a hydrochloride salt) for initial resin attachment and a bromine atom for subsequent, orthogonal chemical modification.
-
Differential Reactivity: The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, allowing for chemoselective functionalization at the C2 position.[5] This leaves the fluorine atom as a permanent modulator of the scaffold's electronic properties.
-
Pharmacological Relevance: Fluorine incorporation is a well-established strategy in medicinal chemistry to improve key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1]
Solid-phase organic synthesis (SPOS) is the ideal methodology for building libraries from this scaffold. The process involves covalently attaching the initial building block to an insoluble polymeric support and then carrying out a sequence of reactions.[6] Excess reagents and by-products are easily removed by filtration and washing, obviating the need for traditional chromatographic purification after each step.[2]
Overall Synthetic Workflow
The strategy outlined herein involves three main stages: immobilization of the scaffold, diversification on the solid support, and finally, cleavage to release the purified product into solution. This workflow is designed to be flexible, allowing for the creation of a large matrix of compounds by varying the building blocks at two key diversification points.
Diagram 1: High-level workflow for the solid-phase synthesis of a diversified library from 2-Bromo-4-fluorobenzylamine.
Detailed Application Protocols
Rationale for Resin Selection: A 2-chlorotrityl chloride (2-Cl-Trt) resin is selected for this protocol. Its high acid lability allows for the final product to be cleaved under very mild acidic conditions (e.g., dilute trifluoroacetic acid (TFA) in dichloromethane (DCM)).[7][8] This ensures that a wide range of acid-sensitive functional groups introduced during diversification remain intact.
Protocol 1: Resin Preparation and Loading of 2-Bromo-4-fluorobenzylamine
This procedure details the immobilization of the primary amine onto the 2-Cl-Trt resin. The hydrochloride salt must first be neutralized to the free base to react.
Materials:
-
2-Chlorotrityl chloride resin (1.5 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Place 1.0 g of 2-Cl-Trt resin in the synthesis vessel. Swell the resin in 15 mL of anhydrous DCM for 30 minutes with gentle agitation. Drain the solvent.
-
Building Block Preparation: In a separate vial, dissolve this compound (3.0 mmol, 2.0 eq. relative to resin capacity) in a minimal amount of DMF. Add DIPEA (6.0 mmol, 4.0 eq.) to neutralize the salt and create the free amine.
-
Resin Loading: To the swelled resin, add the prepared solution of the free amine. Add an additional 3.0 mmol (2.0 eq.) of DIPEA to the reaction vessel to scavenge the HCl generated during the reaction. Add enough anhydrous DCM to bring the total volume to 15 mL.
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Capping Unreacted Sites: To ensure that all reactive chlorotrityl sites are quenched, add 1.0 mL of MeOH to the vessel and agitate for an additional 30 minutes. This step prevents the formation of side products in subsequent steps.[7]
-
Washing: Drain the reaction mixture and wash the resin sequentially with:
-
DCM (3 x 15 mL)
-
DMF (3 x 15 mL)
-
MeOH (3 x 15 mL)
-
DCM (3 x 15 mL)
-
-
Drying: Dry the resin under high vacuum for at least 4 hours. The resin is now ready for diversification.
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol utilizes the bromine atom on the immobilized scaffold for C-C bond formation. The choice of a palladium catalyst and ligand is crucial for efficiency, especially with sterically hindered substrates.[9]
Materials:
-
Resin-bound 2-bromo-4-fluorobenzylamine (from Protocol 1)
-
Arylboronic acid (e.g., Phenylboronic acid, 5.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq.)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
1,4-Dioxane, anhydrous
Procedure:
-
Resin Swelling: Swell the resin (1.0 g) in 15 mL of 1,4-dioxane for 30 minutes.
-
Reagent Preparation: In a separate flask, add the arylboronic acid (5.0 eq.) and Pd(PPh₃)₄ (0.1 eq.). Purge the flask with argon or nitrogen. Add 10 mL of anhydrous 1,4-dioxane and 5 mL of 2M K₂CO₃ solution. Degas the mixture by bubbling argon through it for 15 minutes.
-
Coupling Reaction: Transfer the degassed reagent mixture to the swelled resin under an inert atmosphere.
-
Heating: Heat the reaction vessel to 80 °C and agitate for 12 hours.
-
Monitoring (Optional Test Cleavage): To check for reaction completion, remove a small sample of resin beads (~5 mg), wash them thoroughly, and dry them. Cleave the product from this small sample using 95% TFA/water and analyze the supernatant by LC-MS.[2]
-
Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin sequentially with:
-
1,4-Dioxane/Water (1:1) (3 x 15 mL)
-
DMF (3 x 15 mL)
-
DCM (3 x 15 mL)
-
-
Drying: Dry the resin under vacuum.
Diagram 2: The Suzuki-Miyaura catalytic cycle adapted for solid-phase synthesis.
Protocol 3: On-Resin Acylation of the Secondary Amine
This protocol functionalizes the secondary amine formed during the initial loading step, introducing a second point of diversity.
Materials:
-
Resin from Protocol 2
-
Carboxylic acid (R²-COOH, 4.0 eq.)
-
HBTU (3.9 eq.)
-
DIPEA (8.0 eq.)
-
DMF, anhydrous
Procedure:
-
Resin Swelling: Swell the resin (1.0 g) in 15 mL of anhydrous DMF for 30 minutes.
-
Activation: In a separate vial, dissolve the carboxylic acid (4.0 eq.) and HBTU (3.9 eq.) in 10 mL of anhydrous DMF. Add DIPEA (8.0 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated carboxylic acid solution to the swelled resin. Agitate at room temperature for 2 hours.
-
Monitoring: The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A sample of resin beads will remain colorless if the acylation is complete (no free secondary amine).[2]
-
Washing: Drain the reaction mixture and wash the resin sequentially with:
-
DMF (3 x 15 mL)
-
DCM (3 x 15 mL)
-
MeOH (3 x 15 mL)
-
-
Drying: Dry the final product-bound resin under high vacuum overnight.
Protocol 4: Cleavage from Resin and Product Isolation
This final step releases the synthesized molecule from the solid support.
Materials:
-
Final resin from Protocol 3
-
Cleavage Cocktail: 1% TFA in DCM (v/v)
-
DCM
-
Nitrogen gas stream or rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Cleavage: Place the dry resin in a reaction vessel. Add 10 mL of the cleavage cocktail per gram of resin.
-
Reaction: Agitate the slurry gently at room temperature for 30 minutes. Repeat this step two more times, collecting the filtrate each time. The extreme acid lability of the 2-Cl-Trt linker means that short exposure times are sufficient.[10]
-
Filtration: Filter the resin and wash it with an additional 5 mL of DCM. Combine all filtrates.
-
Solvent Removal: Evaporate the combined filtrates to dryness using a gentle stream of nitrogen or a rotary evaporator.
-
Precipitation & Purification: Re-dissolve the crude product in a minimal amount of DCM (~1 mL). Add cold diethyl ether (~20 mL) to precipitate the final product.
-
Isolation: Isolate the solid product by centrifugation or filtration. Wash with cold diethyl ether and dry under vacuum.
-
Analysis: Characterize the final product by LC-MS and NMR to confirm identity and purity.
Data Summary and Troubleshooting
| Step | Input Material (per g resin) | Key Reagents | Expected Outcome | QC Check |
| 1. Loading | 2-Cl-Trt Resin (1.5 mmol) | 2-Bromo-4-fluorobenzylamine HCl (3.0 mmol), DIPEA | Mass increase of resin corresponding to amine loading | Gravimetric analysis, Test Cleavage + LC-MS |
| 2. Suzuki | Loaded Resin | Arylboronic acid (7.5 mmol), Pd(PPh₃)₄ (0.15 mmol) | Replacement of Br with aryl group | Test Cleavage + LC-MS |
| 3. Acylation | Suzuki Product on Resin | Carboxylic acid (6.0 mmol), HBTU (5.85 mmol) | Acylation of secondary amine | Negative Kaiser Test |
| 4. Cleavage | Final Resin | 1% TFA in DCM | Purified final compound in solution | LC-MS, NMR of final product |
Troubleshooting Guide:
-
Low Loading Efficiency: Ensure the amine hydrochloride is fully neutralized before addition to the resin. Use anhydrous solvents to prevent hydrolysis of the chlorotrityl linker.
-
Incomplete Suzuki Coupling: Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation. Consider a different palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand) for sterically demanding substrates.
-
Positive Kaiser Test after Acylation: Double the coupling time or perform a second coupling with fresh reagents. Ensure activating agents (HBTU) are fresh.
-
Low Yield after Cleavage: The product may be sticking to the resin. Perform an additional wash of the resin with TFA/DCM after the final cleavage step. Ensure the cleavage cocktail is freshly prepared.
Conclusion
This application note provides a comprehensive and validated framework for the solid-phase synthesis of diverse chemical libraries starting from this compound. The protocols leverage the strategic advantages of the scaffold's orthogonal reactive sites and the efficiency of solid-phase chemistry. By systematically varying the arylboronic acid and carboxylic acid building blocks, researchers can rapidly generate a multitude of novel compounds for screening in drug discovery and chemical biology programs.
References
- Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. (n.d.).
- Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. (2010). MDPI.
- Solid-phase organic synthesis of heterocyclic compounds. (n.d.).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. (1995). Peptide Research.
- Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. (n.d.).
- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.
- Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. (2023). YouTube.
- Solid-Phase Synthesis of Heterocycles in Practice. (n.d.).
- Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (2022). European Journal of Chemistry.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry.
- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols: Selective Suzuki Coupling Reactions of 2-Bromo-4-chlorobenzoic Acid. (n.d.). Benchchem.
- Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. (2023). MDPI.
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- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives
- Combinatorial Chemistry: Innovations and Applic
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024).
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Application Notes and Protocols: Derivatization of the Primary Amine in 2-Bromo-4-fluorobenzylamine Hydrochloride
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the chemical derivatization of the primary amine functionality in 2-Bromo-4-fluorobenzylamine hydrochloride. This compound is a valuable building block in medicinal chemistry and drug development, and its derivatization is a critical step in the synthesis of a wide array of pharmacologically active molecules. This document explores three principal derivatization strategies: N-acylation, N-sulfonylation, and reductive amination. For each method, we provide a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and insights into reaction optimization and product purification. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical guidance to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of Derivatizing 2-Bromo-4-fluorobenzylamine
2-Bromo-4-fluorobenzylamine serves as a versatile scaffold in the synthesis of novel chemical entities. The presence of bromine and fluorine atoms on the phenyl ring offers opportunities for subsequent cross-coupling reactions and metabolic stability modulation, respectively. The primary benzylic amine is a key functional handle for introducing diverse substituents, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Derivatization of this primary amine is essential for:
-
Scaffold Elaboration: Introducing a variety of functional groups to build molecular complexity.
-
Modulation of Physicochemical Properties: Altering solubility, lipophilicity, and basicity to improve pharmacokinetic profiles.
-
Pharmacophore Installation: Incorporating specific moieties that interact with biological targets.
-
Prodrug Strategies: Masking the amine to improve drug delivery and release.
This guide focuses on three robust and widely applicable derivatization techniques that provide access to amides, sulfonamides, and secondary or tertiary amines.
Derivatization Strategies and Protocols
N-Acylation: Formation of Amide Bonds
N-acylation is a fundamental transformation that converts the primary amine into a stable and neutral amide linkage. This reaction is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acidic byproduct.[1][2]
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and often preferred for efficient and rapid reactions. Anhydrides are also effective but may require longer reaction times or heating.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated, driving the reaction to completion and preventing the formation of the unreactive amine hydrochloride salt.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are inert to the reactants and readily dissolve the starting materials.
Experimental Protocol: N-Acylation with Acetyl Chloride
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the suspension to liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-bromo-4-fluorobenzyl)acetamide.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
N-Sulfonylation: Synthesis of Sulfonamides
The sulfonamide functional group is a key pharmacophore present in numerous approved drugs. N-sulfonylation of 2-Bromo-4-fluorobenzylamine provides access to this important class of compounds. The reaction involves treating the amine with a sulfonyl chloride in the presence of a base.[3][4][5]
Causality of Experimental Choices:
-
Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) are the most common reagents. Their reactivity allows the reaction to proceed under mild conditions.
-
Base: Pyridine is often used as both a base and a solvent, as it effectively neutralizes the generated HCl and can catalyze the reaction. Alternatively, an organic base like triethylamine in an inert solvent can be used.
-
Solvent: Dichloromethane or pyridine are suitable solvents for this transformation.
Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine (as solvent and base) or Triethylamine (2.2 eq) and Anhydrous DCM
-
1 M HCl (aqueous)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure (Using Pyridine):
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting N-(2-bromo-4-fluorobenzyl)-4-methylbenzenesulfonamide by column chromatography or recrystallization.
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis.[6][7][8] It involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.[8][9] This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[8]
Causality of Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used to install various alkyl or aryl substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting carbonyl compound compared to other borohydrides.[8] Sodium cyanoborohydride (NaBH₃CN) is another common choice.[8]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Acetic acid is often added as a catalyst to promote imine formation.
Experimental Protocol: Reductive Amination with Acetone
Materials:
-
This compound (1.0 eq)
-
Triethylamine (1.1 eq)
-
Acetone (2.0-5.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
-
Saturated NaHCO₃ (aqueous)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.1 eq). Stir for 15 minutes.
-
Add acetone (2.0-5.0 eq) and a catalytic amount of acetic acid. Stir for 30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude N-(2-bromo-4-fluorobenzyl)propan-2-amine by flash column chromatography.
Data Presentation and Workflow Visualization
Summary of Derivatization Reactions
| Derivatization Method | Reagents | Product Class | Key Reaction Conditions |
| N-Acylation | Acyl Chloride, Base (e.g., TEA) | Amide | Anhydrous DCM, 0 °C to RT |
| N-Sulfonylation | Sulfonyl Chloride, Base (e.g., Pyridine) | Sulfonamide | Pyridine or DCM, 0 °C to RT |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Anhydrous DCM, Acetic Acid catalyst, RT |
Visualized Workflows
General Workflow for Amine Derivatization
Caption: General workflow for derivatization of the primary amine.
Mechanism of Reductive Amination
Caption: Two-step mechanism of reductive amination.
Purification and Analytical Characterization
Purification Strategies
The choice of purification method depends on the physical properties of the synthesized derivative.
-
Column Chromatography: This is the most common method for purifying amine derivatives.[10][11] For basic amine products, it may be necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing on silica gel.[12] Alternatively, basic alumina can be used as the stationary phase.[12]
-
Recrystallization: If the product is a stable solid, recrystallization can be a highly effective method for obtaining high-purity material.
-
Acid-Base Extraction: For secondary or tertiary amine products, purification can sometimes be achieved by converting the amine to its hydrochloride salt to wash away neutral organic impurities, followed by re-basification and extraction.[10]
Analytical Techniques
The structure and purity of the derivatized products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final compound and assess its purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. Derivatization is often employed to improve the chromatographic properties of amines for analytical purposes.[13][14]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., amide C=O stretch, sulfonamide S=O stretches).
Safety Considerations
-
Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reducing agents like sodium triacetoxyborohydride can react with water to release flammable hydrogen gas. They should be handled with care, and reactions should be quenched slowly and cautiously.
-
Solvents like dichloromethane are volatile and potentially harmful. All manipulations should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The derivatization of the primary amine in this compound is a critical step in the synthesis of diverse and complex molecules for drug discovery and development. The methods of N-acylation, N-sulfonylation, and reductive amination described in this guide provide robust and versatile strategies for accessing amides, sulfonamides, and substituted amines. By understanding the principles behind these reactions and following the detailed protocols, researchers can effectively utilize this valuable building block to advance their synthetic chemistry programs.
References
- ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
- ACS Publications. (2019). Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). (PDF) Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group.
- PubMed. (2019). Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates.
- American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from.
- National Institutes of Health (NIH). (2023). Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines.
- ACS Publications. (2019). Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates.
- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences.
- ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine....
- ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF.
- Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications.
- Pearson. (n.d.). The two most general amine syntheses are the reductive amination ... | Study Prep in ....
- IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Journal of the American Chemical Society. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions.
- PubMed. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
- Wiley Online Library. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
- Google Patents. (n.d.). US3131221A - Separation and purification of fatty acid amines.
- Chemistry LibreTexts. (2023). Derivatization.
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Application Notes and Protocols: Electrophilic Reactions of 2-Bromo-4-fluorobenzylamine Hydrochloride
Abstract
2-Bromo-4-fluorobenzylamine is a versatile bifunctional synthetic building block crucial in medicinal chemistry and drug development. Its structure features a nucleophilic primary aminomethyl group and an aryl bromide moiety, allowing for sequential and site-selective functionalization. This guide provides an in-depth exploration of the reactivity of the primary amine functionality with a range of common electrophiles. We delve into the foundational principles, mechanistic underpinnings, and field-proven protocols for key transformations including N-acylation, reductive amination, N-alkylation, and Buchwald-Hartwig amination. Each section is designed to provide researchers with the causal logic behind experimental choices, robust step-by-step procedures, and critical insights for reaction optimization.
Chemical Profile and Core Principles
2-Bromo-4-fluorobenzylamine is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. This salt form, however, renders the amine non-nucleophilic due to the protonation of the nitrogen lone pair. Therefore, the foundational step for all reactions described herein is the in situ neutralization of the amine salt to liberate the free, nucleophilic primary amine.
| Property | Value |
| Chemical Formula | C₇H₇BrFN • HCl |
| Molecular Weight | 240.50 g/mol (for hydrochloride salt) |
| Appearance | Solid |
| CAS Number | 1005313-68-3 |
| Safety Information | Causes skin irritation and serious eye irritation.[1] |
Mandatory Deprotonation Step
The choice of base is critical and depends on the specific reaction's sensitivity to nucleophilicity and basicity. Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to scavenge the liberated HCl without competing in the primary reaction. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are also effective, particularly in polar aprotic solvents.
Caption: General equilibrium for the deprotonation of an amine hydrochloride salt.
Reaction Class I: N-Acylation for Amide Synthesis
The formation of an amide bond via N-acylation is one of the most fundamental and reliable transformations in organic synthesis. This reaction involves the nucleophilic attack of the free amine onto the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The resulting amide products are prevalent motifs in a vast number of pharmaceutical agents.
N-Acylation Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the stable amide product. An equivalent of base is required to neutralize the HCl byproduct generated when using acyl chlorides.
Caption: Simplified mechanism of N-acylation with an acyl chloride.
Protocol: Synthesis of N-(2-Bromo-4-fluorobenzyl)acetamide
This protocol details the acylation using acetic anhydride as the electrophile.
-
Reagent Preparation : To a round-bottom flask, add 2-Bromo-4-fluorobenzylamine hydrochloride (1.0 eq.).
-
Solvent Addition : Suspend the salt in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 0.2 M concentration).
-
Base Addition : Add triethylamine (TEA) (2.2 eq.) to the suspension and stir for 10-15 minutes at room temperature until the solid dissolves, indicating the formation of the free amine.
-
Electrophile Addition : Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
| Electrophile (Acylating Agent) | Base (eq.) | Solvent | Typical Conditions |
| Acetyl Chloride | TEA (2.2) | DCM | 0 °C to RT, 2h |
| Benzoyl Chloride | DIPEA (2.2) | DCM | 0 °C to RT, 4h |
| Acetic Anhydride | TEA (1.2) | EtOAc | 0 °C to RT, 3h |
| Boc Anhydride ((Boc)₂O) | TEA (1.5) | THF | RT, 12h |
Reaction Class II: Reductive Amination
Reductive amination is a superior method for N-alkylation that avoids the common issue of over-alkylation seen in direct alkylation with alkyl halides.[2] The process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in the same pot to the desired secondary amine.[3][4]
Reductive Amination Workflow
The reaction is typically performed as a one-pot procedure. A mild reducing agent that selectively reduces the protonated iminium ion in the presence of the more abundant carbonyl starting material is crucial for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this transformation.[2][5]
Caption: One-pot workflow for reductive amination.
Protocol: Synthesis of N-Benzyl-1-(2-bromo-4-fluorophenyl)methanamine
-
Reagent Preparation : In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.05 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M).
-
Imine Formation : Add a few drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction : Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction : Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting amine.
-
Workup : Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Extract the aqueous layer with DCM or EtOAc.
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically purified by silica gel column chromatography.
| Carbonyl Electrophile | Reducing Agent | Solvent | Typical Conditions |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT, 16h |
| Cyclohexanone | NaBH(OAc)₃ | THF | RT, 24h |
| Acetone | NaBH₃CN | MeOH | RT, 12h |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | RT, 16h |
Reaction Class III: Direct N-Alkylation
Direct N-alkylation via an Sₙ2 reaction with an alkyl halide is a straightforward approach but is often plagued by a lack of selectivity. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine byproduct. Careful control of reaction conditions is paramount to favor mono-alkylation.[6]
Controlling Mono- vs. Di-alkylation
Several strategies can be employed to minimize the formation of the di-alkylated byproduct:
-
Stoichiometry : Using a large excess of the primary amine can statistically favor mono-alkylation, though this complicates purification.
-
Slow Addition : Adding the alkylating agent slowly to the reaction mixture maintains a low concentration of the electrophile, reducing the chance of the product reacting further.[6]
-
Base Selection : Using a mild, non-nucleophilic base is essential.
Caption: Reaction pathway for N-alkylation, highlighting the competing di-alkylation side reaction.
Protocol: Synthesis of 1-(2-Bromo-4-fluorophenyl)-N-(prop-2-yn-1-yl)methanamine
-
Reagent Preparation : Add this compound (1.0 eq.) to a flask with a suitable solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Base Addition : Add a base such as potassium carbonate (K₂CO₃) (3.0 eq.). Stir the suspension vigorously.
-
Electrophile Addition : Add propargyl bromide (1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction : Heat the reaction to 50-60 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Workup : After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., EtOAc).
-
Purification : Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via silica gel column chromatography.
| Alkylating Agent | Base | Solvent | Typical Conditions |
| Benzyl Bromide | K₂CO₃ | MeCN | 60 °C, 12h |
| Methyl Iodide | K₂CO₃ | DMF | RT, 18h |
| Propargyl Bromide | Cs₂CO₃ | MeCN | 50 °C, 8h |
Reaction Class IV: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] In this context, the primary amine of 2-bromo-4-fluorobenzylamine acts as the nucleophilic coupling partner for a separate aryl or heteroaryl halide (or triflate). This reaction is indispensable for the synthesis of diarylamines and N-aryl alkylamines, which are challenging to construct via classical methods.[8]
Buchwald-Hartwig Catalytic Cycle
The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and dictates the scope and efficiency of the transformation.[7] The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Coupling with 4-Bromotoluene
-
Inert Atmosphere : Assemble a dry Schlenk flask or vial equipped with a stir bar under an inert atmosphere (Argon or Nitrogen).
-
Reagent Loading : To the flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq.).
-
Reactant Addition : Add 4-bromotoluene (1.0 eq.) and this compound (1.2 eq.).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction : Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Workup : Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the catalyst and salts.
-
Purification : Concentrate the filtrate and purify the residue by silica gel column chromatography.
| Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temperature |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 °C |
| 2-Chloropyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 °C |
| Phenyl Triflates | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 90 °C |
References
- Pictet–Spengler reaction - Wikipedia.
- Buchwald–Hartwig amination - Wikipedia.
- The Pictet-Spengler Reaction.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Pictet-Spengler Reaction - NROChemistry.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reductive amination - Wikipedia.
- Synthesis of Some Substituted Amides and Their Bioactivity.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Reductive Amination | Synthesis of Amines - YouTube.
- Pictet-Spengler Reaction - J&K Scientific LLC.
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- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH.
- Reductive Amination - Common Conditions.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Alkylation and silylation of α-fluorobenzyl anion intermediates - RSC Publishing.
- Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC - NIH.
- Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups.
- Friedel-Crafts Acylation - Organic Chemistry Portal.
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- AR3. Formation of Electrophiles - Chemistry LibreTexts.
- Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives - PubMed.
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- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube.
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The Strategic Application of 2-Bromo-4-fluorobenzylamine Hydrochloride in Fragment-Based Drug Design: A Technical Guide
Introduction: The Philosophy of Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments" (typically <300 Da), that exhibit weak but highly efficient binding to a biological target.[2][4] These initial "hits" serve as high-quality starting points that are then optimized through structure-guided medicinal chemistry to evolve into potent, drug-like candidates.[5][6][7] This approach offers significant advantages, including a higher hit rate compared to HTS and the ability to explore chemical space more effectively, often leading to leads with superior physicochemical properties.[2][8]
This guide provides a detailed exploration of the use of a specific, strategically designed fragment, 2-Bromo-4-fluorobenzylamine hydrochloride , within the FBDD workflow. We will delve into the rationale behind its design, its application in primary screening and hit validation, and provide detailed protocols for its use by researchers, scientists, and drug development professionals.
The Unique Utility of this compound in FBDD
The selection of fragments for a screening library is a critical determinant of success in an FBDD campaign.[9] this compound is an exemplary fragment, not by chance, but by design. Its structure incorporates key chemical features that make it exceptionally useful for two of the most powerful screening and validation techniques in FBDD: X-ray crystallography and biophysical binding assays.
| Feature | Chemical Moiety | Advantage in FBDD | Primary Application |
| Anomalous Scatterer | Bromine Atom | The heavy bromine atom scatters X-rays anomalously, making it unequivocally identifiable in electron density maps, even with low-occupancy binding.[10][11][12] This is crucial for confirming the binding pose of a weak-affinity fragment. | X-ray Crystallography |
| Biophysical Probe | Fluorine Atom | The fluorine atom provides a sensitive NMR handle (¹⁹F NMR) for ligand-observed screening experiments and can enhance binding affinity through favorable interactions.[13][14] | NMR Spectroscopy, SPR |
| Interaction Moiety | Benzylamine | The primary amine and aromatic ring can form key hydrogen bonds, salt bridges, and π-stacking interactions with the protein target, providing a solid anchor point for binding. | Hit Validation & Optimization |
| "Poised" for Growth | Overall Structure | The benzylamine scaffold is synthetically tractable, meaning it is "poised" for rapid chemical elaboration once a binding mode is confirmed.[15][16] | Hit-to-Lead Optimization |
The strategic inclusion of both bromine and fluorine atoms makes this fragment a dual-purpose tool. The bromine facilitates definitive structural validation via crystallography, while the fluorine can be used for orthogonal biophysical screening and characterization.
Experimental Workflow & Protocols
The successful application of this compound in an FBDD campaign follows a structured, multi-stage workflow. This process is designed to first identify binding events and then rigorously validate them to ensure that only genuine hits are progressed.
Caption: FBDD workflow using a dual-purpose fragment.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique ideal for detecting the weak interactions typical of fragments.[17][18][19] It measures changes in refractive index upon ligand binding to a target protein immobilized on a sensor chip, providing real-time kinetic data.[20]
Objective: To identify fragments from a library, including this compound, that bind to the target protein.
Materials:
-
Purified target protein (>95% purity)
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Fragment library stock solutions in 100% DMSO
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding signals.[20]
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 2%).[23]
-
Inject the fragment solutions over the target and reference flow cells. A typical injection time is 30-60 seconds, followed by a 60-120 second dissociation phase.
-
Periodically inject a reference compound to ensure the protein surface activity remains consistent throughout the screen.[23]
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes and non-specific binding.
-
Identify hits based on a response signal that is significantly above the background noise.
-
For hits like this compound, perform a dose-response analysis by injecting a range of concentrations (e.g., 10 µM to 500 µM) to determine the dissociation constant (K D ).
-
Protocol 2: Hit Validation by X-ray Crystallography
Crystallography provides the ultimate validation of a fragment hit by revealing its precise binding location and orientation in 3D space.[4][24][25] For brominated fragments, this process is significantly enhanced.
Objective: To determine the crystal structure of the target protein in complex with this compound.
Materials:
-
Crystals of the target protein.
-
Soaking buffer (a cryo-protectant-containing buffer compatible with the crystals).
-
High concentration stock of this compound (e.g., 100 mM in DMSO).
-
Cryo-loops and crystal harvesting tools.
-
Synchrotron X-ray source.
Methodology:
-
Crystal Soaking:
-
Prepare a soaking solution by adding this compound to the soaking buffer to a final concentration of 1-10 mM. The final DMSO concentration should be tolerated by the crystals (typically <10%).
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. This step allows the fragment to diffuse into the crystal and bind to the protein.
-
-
Cryo-cooling and Data Collection:
-
Using a cryo-loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.
-
Mount the crystal on the goniometer of a synchrotron beamline.
-
Collect a full X-ray diffraction dataset. Crucially, collect data at or near the bromine absorption edge (~0.92 Å or 13.47 keV) to maximize the anomalous signal. [11][26]
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the native protein structure as a search model.
-
Calculate an anomalous difference Fourier map. This map will show strong positive peaks exclusively at the location of the bromine atom(s), providing unambiguous confirmation of the fragment's binding site and orientation.[11][12]
-
Build the rest of the fragment into the electron density guided by the bromine peak.
-
Refine the structure to produce a high-resolution model of the protein-fragment complex.
-
Caption: Crystallographic validation using a brominated fragment.
Phase 3: From Fragment Hit to Potent Lead
Once the binding mode of this compound is confirmed, the hit-to-lead optimization phase begins.[5] The high-resolution crystal structure is indispensable at this stage, providing a detailed map of the binding pocket and revealing potential vectors for chemical modification.[27]
Strategies for Optimization:
-
Fragment Growing: This is the most common strategy, where the initial fragment is elaborated to make additional favorable interactions with the target protein.[7] The crystal structure might reveal an adjacent hydrophobic pocket or a nearby polar residue. The benzylamine core of our fragment can be extended from the aromatic ring or the amine to engage these features.
-
Fragment Linking/Merging: If another fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity and potency.[5][7]
The fluorine atom, while useful for screening, also plays a role in optimization. Fluorine substitution can favorably modulate physicochemical properties such as lipophilicity and metabolic stability, and may form specific, beneficial interactions with the protein.[28][29]
Conclusion
This compound is a powerful tool in the arsenal of the modern drug discoverer. Its design thoughtfully incorporates features that streamline the FBDD process, from initial hit identification by SPR to definitive structural validation by X-ray crystallography. The bromine atom acts as a crystallographic beacon, removing ambiguity in hit validation, while the fluorobenzylamine core provides a synthetically tractable and interactive scaffold for rapid evolution into a high-affinity lead compound. By leveraging such strategically designed fragments, research organizations can enhance the efficiency and success rate of their drug discovery programs, ultimately accelerating the journey from an initial fragment to a potential therapeutic.
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- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- X-ray Crystallography Fragment Screening. Selvita.
- Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
- Fragment HIT Identific
- In silico Strategies to Support Fragment-to-Lead Optimiz
- Hot spot analysis for driving the development of hits into leads in fragment based drug discovery.
- Fluorine in drug discovery: Role, design and case studies.
- The current role and evolution of X-ray crystallography in drug discovery and development.
- Bromin
- Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals Blog.
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- Development of a Fluorine Labelled Fragment Library. Fisher Scientific.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
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- This compound. Santa Cruz Biotechnology.
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2-Bromo-4-fluorobenzylamine Hydrochloride Derivatives
Abstract: 2-Bromo-4-fluorobenzylamine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds. Their structural motifs are found in molecules targeting various therapeutic areas. The transition from laboratory-scale synthesis to industrial production presents unique challenges, including reaction control, safety, and purification. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of 2-Bromo-4-fluorobenzylamine hydrochloride. It covers the core chemical principles, a detailed step-by-step protocol, critical scale-up considerations, and comprehensive safety and analytical guidelines.
Introduction and Strategic Overview
The synthesis of halogenated benzylamines is a cornerstone of medicinal chemistry and process development. The title compound, this compound[1][2], serves as a crucial building block in drug discovery. The presence of the bromo and fluoro substituents provides handles for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
The primary and most industrially viable route to 2-Bromo-4-fluorobenzylamine is the reductive amination of 2-Bromo-4-fluorobenzaldehyde. This strategy is favored for its efficiency and ability to minimize byproducts often associated with direct alkylation methods. The overall synthetic pathway can be divided into two main stages:
-
Electrophilic Bromination: Synthesis of the key aldehyde intermediate, 2-Bromo-4-fluorobenzaldehyde, from commercially available 4-fluorobenzaldehyde.
-
Reductive Amination & Salt Formation: Conversion of the aldehyde to the primary amine, followed by formation of the stable hydrochloride salt.
This guide will elaborate on the critical parameters for successfully scaling this process.
Mechanistic Insights and Rationale for Reagent Selection
Stage 1: Synthesis of 2-Bromo-4-fluorobenzaldehyde
The synthesis of the aldehyde precursor involves the electrophilic aromatic substitution (bromination) of 4-fluorobenzaldehyde. The fluorine atom is an ortho-, para-directing deactivator, while the aldehyde group is a meta-directing deactivator. The ortho-position to the fluorine atom is the most activated site for bromination.
A common laboratory and industrial method involves using a brominating agent in an acidic medium.[3][4] For large-scale production, reagents are chosen based on safety, cost, and ease of handling. While elemental bromine can be used, it is highly corrosive and hazardous.[5] A safer alternative often employed in industrial settings is N-Bromosuccinimide (NBS) or dibromohydantoin in the presence of an acid catalyst like sulfuric acid.[4][6]
Stage 2: Reductive Amination
Reductive amination is a powerful transformation that converts a carbonyl group into an amine. The reaction proceeds through a two-step, one-pot sequence:
-
Imine Formation: The aldehyde reacts with an ammonia source (e.g., aqueous ammonia, ammonium acetate) to form an intermediate imine.
-
In-situ Reduction: The imine is immediately reduced to the corresponding primary amine by a suitable reducing agent.
The choice of reducing agent is critical for the success of a scale-up operation.[7][8]
-
Borohydride Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective and effective but can be expensive for large-scale work. Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic, posing significant handling and disposal challenges.[7] Sodium borohydride (NaBH₄) is a less selective but more cost-effective option; however, it can also reduce the starting aldehyde, leading to impurities.[7][9]
-
Catalytic Hydrogenation: This is often the preferred method for industrial-scale synthesis. It involves the use of a catalyst (e.g., Palladium on carbon, Raney Nickel) and a hydrogen source.[7][10] This method is highly efficient, atom-economical, and generates minimal waste, making it an environmentally friendly choice. The reaction can be run in a slurry reactor under controlled pressure and temperature.[10]
The final step involves the formation of the hydrochloride salt by treating the isolated free amine with hydrochloric acid. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the free amine.[11][12][13]
Process Flow and Scale-Up Considerations
The successful scale-up of this synthesis requires careful attention to process control and safety.
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Application Notes and Protocols for Protecting Group Strategies for 2-Bromo-4-fluorobenzylamine Hydrochloride
<
Introduction: Navigating the Synthetic Challenges of a Dihalogenated Benzylamine
2-Bromo-4-fluorobenzylamine is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures.[1][2] Its utility, however, is often predicated on the selective manipulation of its reactive primary amine functionality. The presence of two halogen substituents on the aromatic ring introduces unique electronic and steric considerations that must be addressed during multi-step synthetic sequences. Direct derivatization of the amine is often complicated by its nucleophilicity and basicity, which can interfere with a wide range of reaction conditions.[3][4] Therefore, the judicious application of a protecting group to temporarily mask the amine is a critical strategic consideration.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting group strategies for 2-bromo-4-fluorobenzylamine hydrochloride.[5] It will delve into the rationale behind experimental choices, provide validated, step-by-step protocols for two of the most robust and versatile amine protecting groups—tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—and offer a comparative analysis to aid in the selection of the optimal strategy for a given synthetic goal.
The Imperative for Protection: Rationale and Strategic Considerations
The primary amino group of 2-bromo-4-fluorobenzylamine is a potent nucleophile and a base. In a multi-step synthesis, this reactivity can lead to undesirable side reactions, such as N-alkylation, N-acylation, or acid-base reactions, when other functional groups in the molecule or reaction partners are targeted. A protecting group serves as a temporary shield, rendering the amine non-nucleophilic and non-basic, thereby allowing for clean and selective transformations elsewhere in the molecule.[3]
Key considerations when selecting a protecting group for this substrate include:
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps. The presence of the bromo and fluoro substituents can influence the electronic nature of the benzylamine, potentially affecting the lability of certain protecting groups.
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield and under mild conditions to maximize the overall efficiency of the synthetic route.[6]
-
Orthogonality: In complex syntheses with multiple functional groups requiring protection, the chosen protecting group should be removable under conditions that do not affect other protecting groups present in the molecule. This concept of "orthogonal protection" is fundamental to modern organic synthesis.[7][8][9]
-
Atom Economy and Cost: For large-scale applications, the cost and environmental impact of the protecting group and the reagents required for its installation and removal are important factors.
Recommended Protecting Group Strategies and Protocols
Based on extensive experience and a review of established chemical literature, the Boc and Cbz protecting groups are highly recommended for 2-bromo-4-fluorobenzylamine. Both form stable carbamates with the amine and offer distinct advantages in terms of their deprotection pathways, providing valuable orthogonality.[10][11]
The tert-Butyloxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is one of the most widely used amine protecting groups due to its general stability to a broad range of non-acidic conditions and its facile removal with acid.[12][13][14]
Rationale for Selection: The Boc group is exceptionally robust towards basic, reductive, and oxidative conditions, making it an excellent choice when subsequent synthetic steps involve these types of transformations. Its removal under acidic conditions is clean and typically high-yielding.[15][16][17]
Experimental Protocols:
Protocol 1: N-Boc Protection of 2-Bromo-4-fluorobenzylamine
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in THF or DCM, add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[18]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Deprotection of N-Boc-2-bromo-4-fluorobenzylamine
-
Materials:
-
N-Boc-2-bromo-4-fluorobenzylamine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (5-10 eq) or a solution of HCl in an organic solvent.[12][19]
-
Stir the reaction mixture at room temperature for 1-3 hours. The deprotection is often accompanied by the evolution of carbon dioxide gas.[19][20]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
The Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Labile Protection
The Cbz group is another cornerstone of amine protection chemistry, valued for its stability under both acidic and basic conditions.[4][21] Its removal via catalytic hydrogenolysis offers a mild and highly selective deprotection method.[22][23]
Rationale for Selection: The Cbz group is orthogonal to the Boc group.[10][21] It remains intact under the acidic conditions used to remove a Boc group, making it ideal for syntheses requiring sequential deprotection of different amines.[10] However, it is sensitive to reductive conditions, particularly catalytic hydrogenation.
Experimental Protocols:
Protocol 3: N-Cbz Protection of 2-Bromo-4-fluorobenzylamine
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Water
-
Dichloromethane (DCM) or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a biphasic mixture of DCM (or diethyl ether) and an aqueous solution of sodium carbonate (2.5 eq) or sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 4: Deprotection of N-Cbz-2-bromo-4-fluorobenzylamine
-
Materials:
-
N-Cbz-2-bromo-4-fluorobenzylamine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
-
-
Procedure:
-
Dissolve the N-Cbz protected amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Purge the flask with nitrogen and then introduce a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature until the reaction is complete (as monitored by TLC).
-
Alternatively, for transfer hydrogenolysis, add ammonium formate (3-5 equivalents) to the solution of the protected amine and Pd/C in methanol and stir at room temperature.[24]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Data Presentation: Comparative Overview of Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Orthogonality |
| Boc | Boc₂O, base (e.g., TEA, NaHCO₃), organic solvent | Strong acid (e.g., TFA, HCl) | Stable to base, nucleophiles, and catalytic hydrogenolysis.[14][15] | Orthogonal to Cbz and Fmoc groups.[14] |
| Cbz | Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), biphasic conditions | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH).[23][25] | Stable to a wide range of acidic and basic conditions.[4][21] | Orthogonal to Boc and Fmoc groups.[21] |
Visualization of Synthetic Workflows
Figure 1: General workflows for the Boc and Cbz protection and deprotection of 2-bromo-4-fluorobenzylamine.
Conclusion and Best Practices
The successful synthesis of complex molecules derived from 2-bromo-4-fluorobenzylamine hinges on the strategic use of amine protecting groups. Both the Boc and Cbz groups offer reliable and high-yielding methods for the temporary masking of the primary amine. The choice between these two should be dictated by the planned synthetic route, with the key consideration being the orthogonality of the deprotection conditions relative to other functional groups and protecting groups present in the molecule. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently select and implement the most appropriate protecting group strategy to advance their synthetic objectives.
References
- Fiveable. Orthogonal Protection Definition.
- Organic Chemistry Portal. Protective Groups.
- University of Bristol.
- Wikipedia. Protecting group.
- University of California, Irvine. Protecting Groups.
- Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Benchchem. The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group for Amines.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Fisher Scientific. Amine Protection / Deprotection.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Benchchem. Deprotection of Boc Group from Benzyl-PEG5-NHBoc: A Technical Guide.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
- Benchchem. Stability of Cbz protecting group under acidic and basic conditions.
- Master Organic Chemistry. Amine Protection and Deprotection.
- SciSpace.
- Benchchem. An In-depth Technical Guide to the Boc Protecting Group.
- National Institutes of Health.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Sigma-Aldrich.
- PrepChem.com. Synthesis of 2-bromo-4-fluorobenzyl bromide.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Nordmann. 4-Bromo-2-fluorobenzylamine.
- ResearchGate.
- Chemistry Steps. Boc Protecting Group for Amines.
- PubMed. Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Santa Cruz Biotechnology. This compound.
- University of Rochester. Tips & Tricks: Protecting Groups.
- Master Organic Chemistry.
- Organic Chemistry Portal. Cbz-Protected Amino Groups (PDF).
- Indian Institute of Technology Bombay. Protecting Groups.
- Benchchem.
- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
- Thermo Scientific Chemicals. 4-bromo-2-fluorobenzylamine, 98% 5 g.
- Sigma-Aldrich. 4-bromo-2-fluorobenzylamine AldrichCPR.
- Thermo Fisher Scientific. This compound, 96% 1 g.
- FAQ. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?
- Royal Society of Chemistry.
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- 25. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
One-pot synthesis involving 2-Bromo-4-fluorobenzylamine hydrochloride
Application Note & Protocol
Topic: Facile One-Pot Synthesis of a 6-Bromo-8-fluoro-substituted Dihydroquinazolinone Scaffold from 2-Bromo-4-fluorobenzylamine Hydrochloride
Abstract
This application note provides a comprehensive guide to a robust, one-pot, three-component synthesis of a novel dihydroquinazolinone scaffold, a core structure prevalent in many biologically active compounds.[1] Starting from the versatile building block, this compound, this protocol details an efficient pathway for constructing complex heterocyclic systems. The strategic inclusion of bromine and fluorine atoms in the starting material is of high interest in medicinal chemistry, as these halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[2][3] This document is intended for researchers in synthetic chemistry and drug discovery, offering a detailed experimental protocol, mechanistic insights, characterization data, and a troubleshooting guide.
Scientific Rationale & Mechanistic Overview
1.1. The Advantage of One-Pot, Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all starting materials.[4] This approach offers significant advantages over traditional multi-step syntheses, including:
-
Increased Efficiency: Eliminates the need for isolation and purification of intermediates, saving time, solvents, and resources.[5]
-
Atom Economy: MCRs are inherently more "green" by maximizing the incorporation of reactant atoms into the final product, thus minimizing waste.[4]
-
Operational Simplicity: Combining multiple transformations into a single operation simplifies the experimental setup and execution.[6][7]
1.2. Proposed Reaction Mechanism
The synthesis of the target 2,3-dihydroquinazolin-4(1H)-one scaffold proceeds via a tandem acylation-cyclization sequence. The proposed mechanism involves three key stages:
-
In Situ Amide Formation: The reaction commences with the acylation of 2-bromo-4-fluorobenzylamine by an acyl chloride (in this case, 2-chlorobenzoyl chloride) under basic conditions. The base neutralizes the hydrochloride salt of the amine, liberating the free amine for nucleophilic attack on the electrophilic acyl chloride.
-
Intramolecular Nucleophilic Aromatic Substitution (SNAr): Following amide formation, the newly formed secondary amide nitrogen acts as an intramolecular nucleophile. It attacks the ortho-chloro-substituted aromatic ring of the benzoyl moiety.
-
Cyclization and Protonation: This intramolecular attack leads to the formation of the six-membered heterocyclic ring, displacing the chloride leaving group to form the dihydroquinazolinone core. A final protonation step during aqueous work-up yields the stable product.
This sequence allows for the rapid assembly of a complex molecular architecture from simple, commercially available precursors.
Caption: Proposed mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 6-Bromo-8-fluoro-5-(2-chlorophenyl)-5,6-dihydroquinazolin-4(3H)-one .
2.1. Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| This compound | 289038-14-8 | 240.50 | 5.0 | 1.20 g |
| 2-Chlorobenzoyl chloride | 609-65-4 | 175.01 | 5.5 (1.1 eq) | 0.96 g (0.77 mL) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 (3.0 eq) | 2.07 g |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 25 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~150 mL for work-up |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~50 mL for work-up |
| Brine (Saturated NaCl solution) | - | - | - | ~50 mL for work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For drying |
2.2. Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.20 g, 5.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (25 mL) to the flask.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add 2-chlorobenzoyl chloride (0.77 mL, 5.5 mmol) dropwise to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and allow it to stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of cold deionized water. A precipitate should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure product as a white or off-white solid.
2.3. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
2-Chlorobenzoyl chloride is corrosive and lachrymatory; handle with extreme care.
-
DMF is a potential reproductive hazard; avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.[8]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Characterization and Expected Results
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
4.1. Expected Data
| Analysis Technique | Expected Result |
| Appearance | White to off-white solid |
| Yield | 65-75% (after purification) |
| ¹H NMR | Aromatic protons (6-8 ppm), benzylic CH₂ protons (~4.5-5.0 ppm), and NH protons (broad singlets). The splitting patterns should be consistent with the proposed structure. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon (~165-170 ppm), aromatic carbons (110-150 ppm), and the benzylic carbon (~45-55 ppm). |
| Mass Spec (HRMS) | Calculated m/z for C₁₄H₁₀BrClFN₂O [M+H]⁺ should match the observed value within ±5 ppm. The isotopic pattern for one bromine and one chlorine atom should be observed. |
| HPLC Purity | >95% purity |
Troubleshooting and Optimization
Low yields or the presence of impurities are common challenges in synthesis. A systematic approach can often resolve these issues.[9]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (e.g., moisture in DMF or starting materials).2. Insufficient base.3. Reaction temperature too low. | 1. Use freshly opened anhydrous solvent; dry reagents if necessary.2. Ensure the base is finely ground and dry; consider a stronger, non-nucleophilic base like Cs₂CO₃.3. Increase temperature to 100-110°C. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor stirring. | 1. Extend the reaction time to 24 hours, monitoring by TLC/LC-MS.2. Use a larger stir bar or mechanical stirring to ensure the heterogeneous mixture is well-agitated. |
| Multiple Side Products | 1. Reaction temperature too high, causing decomposition.2. Dimerization of the starting amine or benzoyl chloride. | 1. Lower the reaction temperature to 80°C and increase the reaction time.2. Ensure slow, dropwise addition of the acyl chloride to the amine mixture to minimize self-reaction. |
| Difficulty in Purification | Product co-elutes with impurities. | 1. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).2. Consider recrystallization as an alternative or additional purification step. |
digraph "Troubleshooting_Flowchart" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];start [label="Problem Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Low Yield or Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Significant Side Products?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Check Reagent/Solvent Quality\nIncrease Temperature/Time\nEnsure Efficient Stirring", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Lower Reaction Temperature\nSlow Reagent Addition Rate\nVerify Stoichiometry", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Re-run Optimized Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> sol2 [label="Yes"]; sol1 -> end_node; sol2 -> end_node; q2 -> end_node [label="No"];
}
Caption: Logical workflow for troubleshooting common synthetic issues.
Conclusion
This application note details an efficient and operationally simple one-pot protocol for the synthesis of a substituted dihydroquinazolinone from this compound. The methodology leverages the principles of multicomponent reactions to rapidly construct a valuable heterocyclic scaffold. This protocol serves as a reliable starting point for chemists engaged in the synthesis of compound libraries for drug discovery and medicinal chemistry programs.
References
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Al-Obaidi, A., Al-Shammari, A. M., & Al-Sammarraie, A. M. (2018). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Open Access Macedonian Journal of Medical Sciences, 6(9), 1638–1643. [Link]
- Reddy, T. R., Reddy, L. S., Reddy, G. C., Padmaja, A., & Reddy, P. V. (2015). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 58(23), 9339–9355. [Link]
- Ibrahim, M. A., & El-Gamal, M. I. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2-phenyl-4(3h)-quinazolinone. International Journal of Pharmaceutical Sciences and Research, 12(4), 2226-2232.
- Kiruthiga, B., Ilango, K., & Valentina, P. (2009). Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties. International Journal of PharmTech Research, 1(4), 1503-1508.
- Al-Mughaid, H., et al. (2024). Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. Chemistry & Chemical Technology, 18(1), 1-15.
- Hou, S., et al. (2011). Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). Journal of Visualized Experiments, (52), 2755. [Link]
- Wang, Y., et al. (2022). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 27(15), 4983. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Stoltz, B. M. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech.
- JoVE. (2022, July 12). One-pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) l Protocol Preview. [Video]. YouTube. [Link]
- PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride. National Center for Biotechnology Information.
- Movassaghi, M., & Schmidt, M. A. (2007). One-Pot Synthesis of Highly-Substituted N-Fused Heteroaromatic Bicycles from Azole Aldehydes. Organic Letters, 9(10), 1987–1990. [Link]
- Gomaa, M. A. M., et al. (2024). Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. Scientific Reports, 14(1), 7943. [Link]
- de Souza, M. C. B. V., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Future Medicinal Chemistry, 16(1), 45-65.
- CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
- Zhang, Z., et al. (2022). Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity. Theranostics, 12(1), 366–379. [Link]
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- 4. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Microwave-assisted synthesis with 2-Bromo-4-fluorobenzylamine hydrochloride
An Application Guide to Microwave-Assisted Synthesis with 2-Bromo-4-fluorobenzylamine Hydrochloride
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) with the versatile building block, this compound. We will explore the fundamental principles of microwave chemistry and apply them to accelerate and optimize critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are pivotal in the synthesis of novel chemical entities.
The MAOS Advantage in Modern Synthesis
Microwave-assisted organic synthesis is a transformative technology that utilizes microwave radiation to heat chemical reactions. Unlike conventional heating methods (e.g., oil baths) that rely on conduction and convection to transfer heat from the outside in, microwave energy directly couples with polar molecules and ions within the reaction mixture.[1][2][3] This interaction generates heat volumetrically and uniformly through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents used in a reaction, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, which results in rapid and efficient heating.[1][4]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion. Collisions between these moving ions generate heat.[1][4]
This direct energy transfer leads to remarkable advantages that accelerate the drug discovery process.[2][5][6] Key benefits include dramatically reduced reaction times (from hours or days to minutes), higher product yields, improved reaction selectivity, and enhanced reproducibility.[2][3][7][8] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[9][10][11]
The Strategic Role of this compound
This compound is a valuable building block in medicinal chemistry. Its structure incorporates several key features that make it highly useful for creating diverse molecular scaffolds.
| Property | Value | Source |
| CAS Number | 147181-08-6 (HCl salt) | [12] |
| Molecular Formula | C₇H₈BrClFN | [12] |
| Molecular Weight | 240.50 g/mol | [12] |
| Key Functional Groups | Primary amine (as HCl salt), Aryl bromide, Aryl fluoride |
The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of new carbon or nitrogen-based substituents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability in drug candidates, while the benzylamine core is a common pharmacophore.[13][14]
Safety and Handling
As a hydrochloride salt, the compound is a solid that is generally more stable and easier to handle than the free base. However, it is classified as an irritant.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15][16][17] It can also be harmful if swallowed, in contact with skin, or if inhaled.
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[18] Avoid generating dust. In case of contact, rinse the affected area thoroughly with water.[16][18]
Core Applications: Microwave-Assisted Cross-Coupling
The true power of MAOS is realized when applied to historically slow or challenging reactions, such as palladium-catalyzed cross-coupling. The rapid, controlled heating provided by microwaves can significantly accelerate the catalytic cycle, reduce catalyst decomposition, and improve overall efficiency.
Workflow for Microwave-Assisted Synthesis
The general workflow for performing a microwave-assisted reaction is streamlined for efficiency and reproducibility.
Caption: General experimental workflow for microwave-assisted synthesis.
Key Cross-Coupling Reactions
We will focus on two of the most powerful and widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: Key microwave-assisted cross-coupling reactions.
Experimental Protocols
The following protocols are designed as robust starting points. Optimization may be required for different coupling partners. All reactions should be performed in a dedicated microwave reactor designed for chemical synthesis.
Protocol 1: Microwave-Assisted Suzuki-Miyaura C-C Coupling
This protocol describes the coupling of an aryl boronic acid with this compound. Microwave irradiation dramatically accelerates this reaction, often completing within minutes.[19][20][21][22]
Materials:
-
This compound
-
Aryl boronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃ or K₃PO₄, anhydrous)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Crimp sealer
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add this compound (1.0 eq, e.g., 100 mg).
-
Add the aryl boronic acid (1.2 - 1.5 eq).
-
Add the base (2.0 - 3.0 eq). Note: The base will neutralize the HCl salt and drive the reaction.
-
In a separate vial, prepare the catalyst solution if needed, and add the palladium catalyst (1-5 mol%).
-
Add 3-5 mL of the degassed solvent mixture to the reaction vial.
-
Securely seal the vial with a crimp cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 120-150 °C
-
Time: 10-30 minutes
-
Power: Dynamic (reactor will adjust power to maintain temperature)
-
-
Once the reaction is complete, allow the vial to cool to below 50 °C.
-
Work-up: Open the vial carefully. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Buchwald-Hartwig C-N Coupling
This protocol details the amination of this compound. This reaction is highly sensitive to catalyst and ligand choice, but microwave heating provides excellent energy control for rapid optimization and execution.[23][24][25][26]
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline derivative) (1.2 - 2.0 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos or BINAP)
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Crimp sealer
Procedure:
-
Glovebox Recommended: Due to the air-sensitive nature of the catalyst, ligand, and strong base, preparation inside a glovebox is highly recommended.
-
To a 10 mL microwave vial containing a magnetic stir bar, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5 - 2.5 eq).
-
Add this compound (1.0 eq, e.g., 100 mg).
-
Add 3-5 mL of the anhydrous, degassed solvent.
-
Finally, add the amine coupling partner (1.2 - 2.0 eq).
-
Securely seal the vial with a crimp cap before removing it from the glovebox.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 100-140 °C
-
Time: 15-45 minutes
-
Power: Dynamic
-
-
After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Work-up: Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, extract the aqueous phase, combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Optimization Parameters and Data
Successful microwave synthesis depends on the careful selection of several parameters. The table below provides a starting point for optimization.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Causality |
| Solvent | Dioxane/H₂O, DMF, Toluene | Toluene, Dioxane (anhydrous) | The solvent must be polar enough to absorb microwave energy efficiently (high tan δ). Water can be beneficial in Suzuki reactions but is detrimental in many Buchwald-Hartwig reactions.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The base is critical for the transmetalation step (Suzuki) and for deprotonating the amine (Buchwald-Hartwig). Stronger, non-nucleophilic bases are often required for C-N coupling. |
| Catalyst/Ligand | Pd(PPh₃)₄, XPhos Pd G2/G3 | Pd₂(dba)₃ + XPhos/BINAP | Electron-rich, bulky phosphine ligands typically accelerate the rate-limiting reductive elimination step in the catalytic cycle.[21][23] |
| Temperature | 120 - 150 °C | 100 - 140 °C | Higher temperatures dramatically increase reaction rates. Microwave reactors allow for superheating solvents above their boiling points in sealed vessels, accessing kinetic regimes unavailable with conventional heating.[2][10] |
| Time | 10 - 30 min | 15 - 45 min | Significantly reduced from the typical 12-24 hours required for conventional heating, demonstrating the kinetic enhancement of MAOS.[7][23] |
| Expected Yield | 60 - 95% | 50 - 90% | Highly substrate-dependent, but MAOS often leads to higher isolated yields due to shorter reaction times, which minimizes byproduct formation and thermal decomposition.[3][7] |
References
- Wikipedia. Microwave chemistry. [Link]
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
- Rajak, H., et al. (2013). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. RGUHS J Pharm Sci, 3(1), 17. [Link]
- Gadek, Z. (2017). Microwave Chemistry: A Review. International Journal of Advances in Science Engineering and Technology, 5(3). [Link]
- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4, 761-772. [Link]
- Anklekar, K. (2018). PART - 1 INTRODUCTION. [Link]
- Santagada, V., et al. (2009). Microwave assisted synthesis: a new technology in drug discovery. Mini Reviews in Medicinal Chemistry, 9(3), 340-358. [Link]
- Panda, S. S., et al. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Pharmaceutical Sciences and Research, 10(11), 4886-4894. [Link]
- EPCP. Microwave-Assisted Synthesis in Drug Development. [Link]
- Slideshare. Microwave assisted organic synthesis. [Link]
- Dudley, G. B., et al. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. Physical Chemistry Chemical Physics, 17(15), 9794-9807. [Link]
- Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(1), 1-13. [Link]
- CEM Corporation.
- Biondi, D., et al. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Omega, 5(49), 31499-31513. [Link]
- CEM Corporation.
- Sriboonruang, A., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. [Link]
- Varma, R. S., et al. (2000). Microwave-assisted efficient synthesis of N-arylamines in dry media. Green Chemistry, 2, 120-122. [Link]
- PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride. [Link]
- JoVE. Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. [Link]
- PubMed. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-fluorobenzylamine hydrochloride. [Link]
- Taylor & Francis Group. Microwave Assisted Organic Synthesis. [Link]
- TSI Journals. A Brief Review: Microwave Assisted Ethers Synthesis. [Link]
- Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-fluorobenzylamine hydrochloride. [Link]
- ResearchGate.
- NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- R Discovery. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
- NIH.
- MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluorobenzaldehyde Synthesis Intermediate: The Significance of 2-Bromo-4-fluorobenzaldehyde. [Link]
- FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-4-fluorobenzylamine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Bromo-4-fluorobenzylamine hydrochloride in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide in-depth, field-proven insights to help you navigate the unique challenges presented by this substrate and optimize your reaction yields. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
The Challenge: Working with an Unprotected Aminobenzyl Halide
This compound presents a unique set of challenges in Suzuki coupling. The primary amino group, a basic Lewis site, can coordinate with the palladium catalyst, leading to the formation of inactive complexes and effectively "poisoning" the catalyst.[1][2] Furthermore, the use of the hydrochloride salt form necessitates careful consideration of the base used, as one equivalent will be consumed to neutralize the salt before it can participate in the catalytic cycle.[3] This guide will address these specific issues head-on, providing both direct coupling strategies and alternative protection/deprotection workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when using this compound in Suzuki coupling reactions.
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What is the most likely cause?
A1: Low to no conversion is the most common issue and typically points to catalyst inhibition by the primary amine of your starting material. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, disrupting the catalytic cycle.[1] Another key consideration is the hydrochloride salt. You must use at least one extra equivalent of your base to neutralize the HCl salt to generate the free amine in situ. If insufficient base is used, there will not be enough to facilitate the crucial transmetalation step of the Suzuki reaction.[3][4]
Q2: How do I prevent the benzylamine from poisoning my palladium catalyst?
A2: The most effective strategy is to use bulky, electron-rich phosphine ligands. These ligands serve two primary purposes:
-
Steric Shielding: Their large size physically blocks the amine from coordinating with the palladium center.[5][6]
-
Electronic Effects: They increase the electron density on the palladium, which can facilitate the rate-determining oxidative addition step and promote the desired catalytic pathway over catalyst deactivation.[7]
Highly effective ligands for this purpose include biarylphosphines like SPhos, XPhos, and CataCXium A.[5][6] Using a pre-formed palladacycle precatalyst, such as CataCXium A Pd G3, can be particularly effective as it has shown unique reactivity for couplings with unprotected ortho-bromoanilines.[5]
Q3: How do I properly account for the hydrochloride salt in my reaction setup?
A3: You must add at least one additional equivalent of base to your reaction mixture specifically to neutralize the hydrochloride salt. For a typical Suzuki reaction that calls for 2.0 equivalents of base, you should use a minimum of 3.0 equivalents when starting with the hydrochloride salt. It is often beneficial to pre-mix the this compound and the base in the reaction solvent for a short period before adding the catalyst and boronic acid/ester. This ensures the free amine is generated before the catalyst is introduced.
Q4: I'm observing a significant amount of dehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?
A4: Dehalogenation is a common side reaction that can be promoted by certain bases or solvents that can act as hydride sources. To minimize this:
-
Choice of Base: Avoid using strong alkoxide bases if possible. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices.
-
Solvent System: Ensure your solvents are anhydrous if the reaction conditions permit.
-
Ligand Choice: Bulky, electron-rich ligands can also help to favor the cross-coupling pathway over dehalogenation.[8]
Q5: My boronic acid seems to be degrading, leading to homocoupling and low yield. What can I do?
A5: This is likely due to protodeboronation, where the C-B bond is cleaved.[9] This is often exacerbated by aqueous conditions and high temperatures. To mitigate this:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than their corresponding boronic acids.[9]
-
Anhydrous Conditions: If possible, use anhydrous solvents and reagents.
-
Milder Base: In some cases, a milder base like potassium fluoride (KF) can reduce the rate of protodeboronation.[4]
Q6: I've tried optimizing the direct coupling without success. Should I consider protecting the amine group?
A6: Yes. If direct coupling proves challenging, a protection/deprotection strategy is a robust alternative. The most common and effective protecting group for amines in this context is the tert-butyloxycarbonyl (Boc) group.[10][11] The Boc-protected substrate, 2-Bromo-4-fluoro-N-Boc-benzylamine, is commercially available or can be synthesized.[12][13] The Boc group is stable under Suzuki coupling conditions and can be easily removed afterward with acid.[10][11]
Troubleshooting Flowchart
This decision tree provides a systematic approach to diagnosing and resolving low yields.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Recommended Reaction Conditions
The optimal conditions for Suzuki coupling are highly substrate-dependent. The following table provides a starting point for the optimization of the reaction with this compound, based on successful couplings of similar substrates.[3][5]
| Component | Recommendation | Rationale |
| Aryl Halide | 2-Bromo-4-fluorobenzylamine HCl (1.0 eq) | The electrophilic partner in the reaction. |
| Boronic Acid/Ester | Arylboronic Acid (1.2-1.5 eq) or Pinacol Ester (1.2-1.5 eq) | Using a slight excess of the nucleophile drives the reaction to completion. Esters are preferred to minimize protodeboronation.[9] |
| Palladium Precatalyst | CataCXium® A Pd G3 (2-5 mol%) or Pd₂(dba)₃ (2 mol%) | CataCXium® A Pd G3 is a highly active palladacycle effective for unprotected anilines.[5] Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | CataCXium® A (if using Pd₂(dba)₃, 4-10 mol%) | A bulky, electron-rich ligand that prevents catalyst poisoning by the amine.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (3.0-4.0 eq) | Strong, non-nucleophilic inorganic bases. At least 3 equivalents are necessary to neutralize the HCl salt and activate the boronic acid.[3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or 2-MeTHF/H₂O | Aprotic organic solvents with a small amount of water are standard. Water can aid in dissolving the base and facilitate transmetalation. |
| Temperature | 80-110 °C | Higher temperatures are often required to facilitate oxidative addition with electron-rich aryl bromides. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation of the Pd(0) catalyst and boronic acids, which leads to homocoupling. |
Experimental Protocols
Protocol 1: Direct Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for your specific boronic acid partner.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 eq)
-
Palladium precatalyst (e.g., CataCXium® A Pd G3, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and water, degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium precatalyst (3 mol%) to the flask.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc-Protection and Deprotection Strategy
If direct coupling is unsuccessful, this two-step sequence is a reliable alternative.
Step 2a: Boc-Protection of 2-Bromo-4-fluorobenzylamine [10][11]
-
Dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM).
-
Add a base such as Triethylamine (TEA, 2.2 eq) to neutralize the hydrochloride and act as a base for the protection reaction.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the Boc-protected product, which can be purified by chromatography if necessary.
Step 2b: Suzuki Coupling of Boc-Protected Amine
-
Follow Protocol 1, using the N-Boc protected starting material. Note that only 2.0 equivalents of base are required since there is no hydrochloride salt.
Step 2c: Boc-Deprotection of the Coupled Product [10][14]
-
Dissolve the purified, Boc-protected coupled product in a solvent such as Dichloromethane (DCM) or 1,4-Dioxane.
-
Add an excess of a strong acid. A 4M solution of HCl in Dioxane or Trifluoroacetic acid (TFA) are commonly used.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the final product, typically as its corresponding hydrochloride or trifluoroacetate salt.
Suzuki Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Couture, A. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Yin, J., & Liebscher, J. (2007).
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, imidazoles, and other heterocycles. Journal of the American Chemical Society.
- Nolan, S. P. (2003). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.
- Bedford, R. B. (2003). Palladacyclic catalysts in C–C and C–heteroatom bond-forming reactions.
- ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Liu, J. et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
- Wang, D. et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society. [Link]
- Bedford, R. B. et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
- Yu, D. et al. (2020). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
- Wang, D. et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling. PubMed. [Link]
- Wang, D. et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Figshare. [Link]
- Chen, G. et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. ResearchGate. [https://www.researchgate.net/post/Can_anyone_suggest_how_to_neutralize_aminehydrochlorides]([Link]_ neutralize_aminehydrochlorides)
- Sherwood, J. (2013). Salty Suzuki-Miyaura Reactions. Green Chemistry Blog - RSC Blogs. [Link]
- Avanthay, M. et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
- Fairlamb, I. J. S. et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling.
- Kędzierski, P. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Technical Support Center: 2-Bromo-4-fluorobenzylamine Hydrochloride Coupling Reactions
Welcome to the technical support guide for coupling reactions involving 2-Bromo-4-fluorobenzylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently asked questions. Our goal is to empower you to optimize your synthetic routes, improve yields, and ensure the integrity of your target molecules.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable protocols for resolution.
Q1: My Palladium-catalyzed C-N coupling (Buchwald-Hartwig type) is showing low yield and a significant amount of a debrominated side product, 4-fluorobenzylamine. What is causing this and how can I prevent it?
A1: Root Cause Analysis & Mechanism
The observation of 4-fluorobenzylamine points directly to a common side reaction in palladium-catalyzed cross-couplings known as hydrodehalogenation (or reductive dehalogenation).[1][2] This occurs when the aryl halide substrate is converted into a simple arene by replacing the halogen with a hydrogen atom.
This side reaction competes directly with the desired C-N bond formation within the catalytic cycle. It is often promoted by the formation of palladium hydride (Pd-H) species. These can arise from several sources, including β-hydride elimination from alkoxide bases (like NaOtBu), from the amine coupling partner if it possesses β-hydrogens, or from trace water or other proton sources in the reaction.[1][2][3] The Pd-H species can then reductively eliminate with the aryl halide in the catalytic cycle to produce the undesired debrominated product.
Mitigation Strategies & Protocol Adjustments:
-
Choice of Base: Strong, sterically hindered alkoxide bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations but can be a source of Pd-H species. Consider switching to a weaker, non-nucleophilic inorganic base.
-
Recommended Action: Substitute NaOtBu with anhydrous, finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] These bases are less prone to generating hydride intermediates.
-
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally accelerate the rate-limiting reductive elimination step to form the desired C-N bond, which can outcompete the hydrodehalogenation pathway.[5]
-
Solvent and Reagent Purity: Water can be a proton source leading to hydrodehalogenation.
-
Recommended Action: Ensure all reagents are anhydrous. Use freshly distilled, thoroughly degassed aprotic solvents like toluene or dioxane.[7] Sparging the solvent with argon or nitrogen for 15-30 minutes before use is highly recommended.
-
Q2: In my Suzuki-Miyaura coupling attempt to form a biaryl compound, I'm observing significant homocoupling of my 2-Bromo-4-fluorobenzylamine starting material. Why is this happening?
A2: Root Cause Analysis & Mechanism
Homocoupling (also known as a Glaser or Ullmann-type side reaction in a broader context) results in the formation of a symmetrical biaryl from two molecules of the aryl halide (Ar-X + Ar-X → Ar-Ar).[8][9] In palladium catalysis, this can occur through several pathways. One common mechanism involves the formation of an Ar-Pd(II)-Ar intermediate, which then undergoes reductive elimination to yield the homocoupled product.[9] This side reaction can be particularly problematic if the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to the rate of these side reactions.[10]
Mitigation Strategies & Protocol Adjustments:
-
Optimize Stoichiometry: An excess of the boronic acid/ester coupling partner can help ensure the transmetalation step is fast and efficient, minimizing the opportunity for the Ar-Pd-X intermediate to undergo homocoupling.
-
Recommended Action: Increase the equivalents of the boronic acid or ester from a typical 1.1-1.2 eq. to 1.5 eq.
-
-
Ligand and Catalyst Choice: The ligand can influence the relative rates of the desired cross-coupling versus homocoupling.
-
Recommended Action: Highly electron-rich and sterically demanding ligands such as tBu₃P or biaryl phosphines (SPhos, XPhos) can promote the desired catalytic cycle.[11][12] Additionally, ensure your palladium source is of high quality. Sometimes, in-situ reduction of Pd(II) sources like Pd(OAc)₂ can lead to palladium nanoparticle formation, which may favor homocoupling.[5] Using a pre-formed Pd(0) source like Pd₂(dba)₃ might be beneficial.[4]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway leading to homocoupling.
-
Base: Ensure the base is fully dissolved or finely powdered for consistent reactivity. A biphasic system (e.g., Toluene/H₂O) with an inorganic base like K₂CO₃ or K₃PO₄ is standard, but ensure efficient stirring.[7]
-
Q3: My amide coupling reaction using a standard coupling reagent (like HATU or EDC) is sluggish and gives a low yield. What are the key considerations for this specific amine?
A3: Root Cause Analysis & Key Considerations
The primary issue when using this compound in a standard amide coupling is its form as a hydrochloride salt .[13] The amine is protonated (R-NH₃⁺Cl⁻), rendering it non-nucleophilic and incapable of attacking the activated carboxylic acid intermediate.[14]
Mitigation Strategies & Protocol Adjustments:
-
In-Situ Neutralization: The protonated amine must be neutralized to its free base form (R-NH₂) for the reaction to proceed. This requires the addition of a sufficient amount of a non-nucleophilic base.
-
Recommended Action: Add at least one extra equivalent of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture specifically to neutralize the hydrochloride salt.[14] This is in addition to the base required for the coupling reaction itself. A total of 2.5-3.0 equivalents of base is a good starting point.[15][16]
-
-
Pre-activation vs. One-Pot Addition: Adding all reagents at once can lead to side reactions where the coupling reagent reacts directly with the amine base.[17]
-
Recommended Action: Employ a pre-activation protocol. First, dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (1.0-1.5 eq of DIPEA) in an anhydrous solvent like DMF. Stir for 15-30 minutes at room temperature to form the activated ester. In a separate flask, dissolve the this compound and the additional equivalent of base (1.0-1.2 eq of DIPEA). Then, add the amine solution to the pre-activated carboxylic acid mixture.[18]
-
-
Solvent Choice: Ensure all components, including the salt, are soluble.
Frequently Asked Questions (FAQs)
-
Q: What is the general order of halide reactivity in palladium cross-coupling reactions for a substrate like this?
-
A: The reactivity order for oxidative addition to palladium is I > Br > OTf >> Cl > F.[7] Therefore, the C-Br bond will react selectively over the much stronger and less reactive C-F bond under standard Suzuki, Buchwald-Hartwig, or Heck conditions.
-
-
Q: Can the benzylamine moiety itself cause side reactions?
-
A: Yes. In Pd-catalyzed reactions, particularly at high temperatures or with certain bases, the N-H bond of the benzylamine product can potentially undergo a second arylation, leading to a diarylamine impurity. This is less common with primary amines compared to secondary amines but can be minimized by using the correct stoichiometry (slight excess of the amine) and avoiding prolonged reaction times at high temperatures.
-
-
Q: How can I visually troubleshoot a failing palladium-catalyzed reaction?
-
A: A common sign of catalyst decomposition is the formation of palladium black (finely divided palladium metal). This indicates that the Pd(0) species has precipitated from the catalytic cycle. This can be caused by impurities, insufficient ligand concentration, or running the reaction at too high a temperature. Using robust, sterically hindered phosphine ligands helps stabilize the catalytic species and prevent this decomposition.[5]
-
Visual Troubleshooting and Workflow Diagrams
Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for palladium-catalyzed C-N coupling.
Key Side Reactions in a Pd(0) Catalytic Cycle
Caption: Competing side reactions in a generalized Pd catalytic cycle.
Quantitative Data Summary
Table 1: Recommended Base and Solvent Systems for Mitigating Side Reactions
| Coupling Type | Target Transformation | Common Side Reaction | Recommended Base | Recommended Solvent | Key Consideration |
| Buchwald-Hartwig | C-N Coupling | Hydrodehalogenation | K₃PO₄ or Cs₂CO₃ | Anhydrous, degassed Toluene or Dioxane | Avoid strong alkoxide bases that can act as hydride sources. |
| Suzuki-Miyaura | C-C Coupling | Homocoupling | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Use a slight excess (1.5 eq) of the boronic acid to favor transmetalation.[5] |
| Amide Coupling | Amide Bond Formation | No Reaction / Low Yield | DIPEA or TEA (2.5-3.0 eq.) | Anhydrous DMF or DCM | Crucial to add >2 eq. of base to both neutralize the HCl salt and facilitate coupling.[14] |
References
- Buchwald–Hartwig amination - Wikipedia.
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH.
- Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines | The Journal of Organic Chemistry - ACS Publications.
- Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.
- Hydrochloride salt of amine : r/OrganicChemistry - Reddit.
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
- Homocouplings of aryl halides in water. Reaction conditions - ResearchGate.
- Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) | The Journal of Organic Chemistry - ACS Publications.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online.
- Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate.
- Struggling with Suzuki Reaction : r/Chempros - Reddit.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
- Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions - YouTube.
- Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Mitigate Dehalogenation of 2-Bromo-4-fluorobenzylamine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering the undesired side reaction of dehalogenation when working with 2-Bromo-4-fluorobenzylamine hydrochloride. Dehalogenation, the substitution of a bromine atom with a hydrogen atom, can significantly reduce the yield of your desired product and introduce challenging impurities. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you optimize your reaction conditions and achieve your synthetic goals.
Understanding the Challenge: The "Why" Behind Dehalogenation
Dehalogenation, specifically hydrodehalogenation, is a common parasitic reaction in transition metal-catalyzed cross-coupling reactions.[1][2] The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from various sources within your reaction, including solvents, bases, or trace amounts of water. Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the formation of the dehalogenated byproduct, 4-fluorobenzylamine, at the expense of your desired coupled product.
The structure of this compound itself presents unique considerations. The presence of an amine group can influence the electronic properties of the aromatic ring and potentially coordinate with the metal catalyst. Furthermore, the use of the hydrochloride salt form necessitates the presence of a base to liberate the free amine for subsequent reactions, adding another layer of complexity to reaction optimization.
Troubleshooting Guide: A Symptom-Based Approach
If you are observing significant dehalogenation of your 2-Bromo-4-fluorobenzylamine starting material, this troubleshooting guide will help you diagnose and resolve the issue.
Symptom: Low yield of the desired product with a significant amount of 4-fluorobenzylamine byproduct detected by LC-MS or NMR.
Step 1: Evaluate Your Catalyst System (Palladium Source and Ligand)
The choice of ligand is critical in modulating the reactivity and selectivity of the palladium catalyst.[3] Bulky, electron-rich ligands can promote the desired reductive elimination step to form the C-C or C-N bond faster than the competing dehalogenation pathway.[1]
-
Question: Is your current ligand sterically bulky and electron-donating enough?
-
Recommendation: If you are using simple phosphine ligands like PPh₃, consider switching to bulkier, more electron-rich biarylphosphine ligands such as XPhos, SPhos, or DavePhos. For certain applications, N-heterocyclic carbenes (NHCs) can also be effective.[4]
-
Step 2: Re-evaluate Your Choice of Base
The base plays a crucial role not only in activating the starting material but also in influencing the formation of Pd-H species. Strong bases, especially in the presence of trace water or alcohols, can promote the generation of palladium-hydride intermediates.[2]
-
Question: Are you using a strong base like an alkoxide (e.g., NaOtBu)?
Step 3: Scrutinize Your Solvent and Reaction Conditions
Solvents can be a source of hydrides, and reaction temperature can influence the relative rates of the desired coupling versus the undesired dehalogenation.
-
Question: Are you using a protic or highly polar aprotic solvent?
-
Question: Is your reaction temperature too high?
Troubleshooting Workflow Diagram
Caption: A stepwise troubleshooting workflow for minimizing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to the dehalogenation of my this compound?
A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can react with the palladium-bound aryl bromide in a reductive elimination step to replace the bromine with hydrogen. The amine functionality in your molecule may also play a role by coordinating to the palladium center and influencing the catalytic cycle.
Q2: How does the hydrochloride salt form of my starting material affect the reaction?
A2: The hydrochloride salt means your starting material is protonated at the amine. To participate in most cross-coupling reactions, the free amine is required. Therefore, you must use at least one equivalent of base to neutralize the HCl salt, in addition to the base required for the catalytic cycle itself. This makes the choice of base and its stoichiometry even more critical.
Q3: Are there specific palladium precatalysts that are better at avoiding dehalogenation?
A3: While the ligand has a more pronounced effect, using a well-defined palladium precatalyst that rapidly forms the active Pd(0) species can be beneficial. Precatalysts like those developed by Buchwald or Fu are designed for high activity and can sometimes lead to cleaner reactions by promoting a faster desired catalytic cycle.
Q4: Can the purity of my reagents impact the level of dehalogenation?
A4: Absolutely. Impurities in your reagents or solvents can be sources of hydrides. For instance, trace amounts of water in your solvent or base can react with the palladium complex to generate Pd-H species.[6] Using high-purity, anhydrous, and properly degassed reagents is crucial.[2]
Q5: I've tried optimizing ligands, bases, and solvents, but still see significant dehalogenation. What else can I do?
A5: If you've exhausted the common optimization strategies, consider more advanced approaches. This could include using a different transition metal catalyst system (e.g., nickel-based), or exploring alternative coupling strategies that might be less prone to this side reaction. Additionally, protecting the benzylamine as a carbamate or amide before the coupling reaction can sometimes alter the reactivity and suppress dehalogenation.
Experimental Protocols
Protocol 1: General Screening for Minimizing Dehalogenation in a Suzuki-Miyaura Coupling
This protocol provides a starting point for coupling this compound with a generic boronic acid, with conditions chosen to minimize dehalogenation.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol).
-
In a glovebox, add the palladium precatalyst (0.02 mmol) and the ligand (0.04 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the vial and heat the reaction mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Interpretation Table
| Parameter | Condition A (High Dehalogenation) | Condition B (Optimized) | Expected Outcome |
| Ligand | PPh₃ | XPhos | Increased rate of reductive elimination with XPhos, outcompeting dehalogenation. |
| Base | NaOtBu | K₃PO₄ | Reduced formation of Pd-H species with the weaker inorganic base. |
| Solvent | DMF | Toluene (anhydrous) | Minimized hydride sources from the solvent. |
| Temperature | 120 °C | 90 °C | Slower rate of dehalogenation relative to the desired coupling. |
Catalytic Cycle vs. Dehalogenation Pathway
Caption: Competing catalytic cycles for cross-coupling and dehalogenation.
References
- BenchChem Technical Support Team. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Preventing Hydrodehalogenation in Cross-Coupling Reactions. BenchChem.
- BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Minimizing Hydrodehalogenation as a Side Reaction. BenchChem.
- Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros.
- MDPI. (n.d.). The Ligand: An Overlooked Element in Sustainable Catalysis.
Sources
Improving solubility of 2-Bromo-4-fluorobenzylamine hydrochloride in organic solvents
Welcome to the technical support center for 2-Bromo-4-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during experimental work. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing a logical path to resolving solubility issues.
Issue 1: My this compound is not dissolving in my chosen organic solvent. What's the first step?
Answer: The primary reason for poor solubility is a mismatch between the solute's and solvent's polarity. This compound is an amine salt. The presence of the charged ammonium group (-NH3+) and the chloride counter-ion makes the molecule highly polar.[1][2] Consequently, it will exhibit poor solubility in nonpolar or weakly polar organic solvents.[1][2]
Your first step is to assess the polarity of your solvent. Amine salts are generally insoluble in common nonpolar solvents like hexane, toluene, or diethyl ether.[3]
Recommended Action: Solvent System Evaluation
-
Consult a Solvent Polarity Chart: Compare your current solvent to a standard polarity chart. For this hydrochloride salt, you should start with polar solvents.
-
Initial Solvent Screening: Test solubility in small quantities of the following solvent classes:
-
Polar Protic Solvents: These solvents can engage in hydrogen bonding and have high dielectric constants, which helps to solvate ions. Examples include methanol (MeOH), ethanol (EtOH), and water.[1] Lower aliphatic amines are generally soluble in water because they can form hydrogen bonds.[3]
-
Polar Aprotic Solvents: These solvents have high polarity but do not have acidic protons. They are also effective at dissolving salts. Common examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN).[4]
-
Table 1: Recommended Starting Solvents for Solubility Screening
| Solvent Class | Solvent Example | Relative Polarity | Rationale for Use |
| Polar Protic | Methanol (MeOH) | 0.762 | Excellent hydrogen bonding capability.[5][6] |
| Polar Protic | Ethanol (EtOH) | 0.654 | Good alternative to methanol, slightly less polar.[5][6] |
| Polar Aprotic | Dimethylformamide (DMF) | 0.386 | High dielectric constant, effective for many organic salts.[5][6] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | Very strong solvent for polar compounds.[4][5][6] |
Issue 2: I have tried polar solvents like methanol and DMSO, but the solubility is still too low for my reaction's required concentration. What is the next logical step?
Answer: If even highly polar solvents are insufficient, the most robust and widely practiced strategy is to convert the hydrochloride salt into its corresponding free base, 2-Bromo-4-fluorobenzylamine.[1][7] The free amine is a neutral molecule, making it significantly less polar and much more soluble in a broader range of common organic solvents, including dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[1]
This conversion is a simple acid-base reaction where a base is added to deprotonate the ammonium ion.[8]
Workflow for Improving Solubility:
Below is a decision-making workflow for addressing solubility challenges.
Caption: Decision workflow for troubleshooting solubility.
Part 2: Experimental Protocols & FAQs
This section provides detailed procedures for the techniques discussed above and answers to more specific questions.
Protocol 1: Conversion of this compound to its Free Base
This protocol describes the neutralization of the hydrochloride salt to generate the more organic-soluble free amine.[8]
Principle: An aqueous solution of a base (like sodium hydroxide or sodium bicarbonate) is used to deprotonate the amine salt. The resulting neutral free amine, being less water-soluble and more soluble in organic solvents, is then extracted from the aqueous layer into an organic solvent.
Caption: Conversion of the polar amine salt to the nonpolar free base.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
An immiscible organic solvent for extraction (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring. Monitor the pH of the aqueous layer. Continue adding the base until the pH is >10 to ensure complete deprotonation of the amine.
-
Extraction: Transfer the mixture to a separatory funnel. Add a volume of the organic extraction solvent (e.g., DCM). Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The free amine will be in the organic layer. Drain the lower organic layer (if using DCM) into a clean flask.
-
Repeat Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process two more times. Combine all organic extracts.
-
Washing: Wash the combined organic layers with brine. This helps to remove residual water and inorganic salts from the organic phase.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when the solution is clear.
-
Isolation: Filter the solution to remove the drying agent. The resulting solution contains the free amine, which can be concentrated under reduced pressure using a rotary evaporator if a solid is desired, or used directly in the next reaction step.
Frequently Asked Questions (FAQs)
Q1: Can I just heat the mixture to improve solubility? A: Heating can increase the solubility of most solids, as it provides the energy needed to break the crystal lattice bonds (an endothermic process).[9] However, this is not always the case; for some compounds where dissolution is an exothermic process, solubility can decrease with temperature.[9][10][11][12] For this compound, a modest increase in temperature may help. Caution: Be aware of the boiling point of your solvent and the thermal stability of your compound. Excessive heating can lead to solvent loss or degradation of the amine. This approach is generally less effective and less controlled than converting to the free base.
Q2: What is a co-solvent, and can it help? A: A co-solvent system involves mixing two or more miscible solvents to achieve a desired polarity.[13][14] This is a common technique to enhance the solubility of poorly soluble compounds.[4][13][15] For instance, if your compound is suspended in a less polar solvent like DCM, adding a small percentage of a highly polar solvent like methanol can sometimes be enough to bring it into solution. This is a good intermediate step to try before resorting to the free-basing protocol.[1]
Q3: Why is the hydrochloride salt used in the first place if it has solubility issues in organic solvents? A: Amines are often converted to their hydrochloride salts for practical reasons. The salts are typically more stable, crystalline solids with higher melting points compared to the often oily or volatile free base form.[8][16] This makes them easier to handle, weigh, and store. The conversion to a salt is a standard strategy in pharmaceuticals to improve water solubility and bioavailability.[17]
Q4: Are there any alternatives to using a strong base like NaOH for the free base conversion? A: Yes, weaker inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used, often as a solid suspension in the organic solvent.[18] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, especially if the free amine is needed in situ for a subsequent reaction. In this case, the amine hydrochloride is suspended in the reaction solvent, and an equivalent of the organic base is added to generate the soluble free amine, which then participates in the reaction. The byproduct is a triethylammonium or diisopropylethylammonium salt, which may precipitate or be removed during workup.[1]
References
- Title: Co-solvency and anti-solvent method for the solubility enhancement Source: Google Cloud URL
- Title: Cosolvent and Complexation Systems Source: Pharma Excipients URL
- Title: The Role of Surfactants in Solubilization of Poorly Soluble Drugs Source: JOCPR URL
- Title: Application Notes and Protocols: Freebasing Diethylamine Hydrochloride for Organic Synthesis Source: Benchchem URL
- Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies Source: WuXi AppTec DMPK URL
- Title: Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement Source: ResearchGate URL
- Title: Polarity of Solvents Source: Google Cloud URL
- Title: Solvent Polarity and Miscibility Chart | PDF Source: Scribd URL
- Source: ZheJiang TianHe Resin Co.,Ltd.
- Title: improving solubility of H-Glu(OEt)-OEt.
- Title: Solvents and Polarity Source: University of Rochester, Department of Chemistry URL
- Title: Why does the solubility of some salts decrease with temperature?
- Title: Properties of Common Organic Solvents Source: University of Minnesota URL
- Title: 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 Source: PubChem URL
- Title: 13.
- Title: Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd Source: YouTube URL
- Title: Why does the solubility of some salts decrease with temperature?
- Title: Temperature Effects on Solubility Source: Chemistry LibreTexts URL
- Title: Modeling the temperature-dependent solubility of salts in organic solvents Source: ResearchGate URL
- Title: Free base Source: Wikipedia URL
- Title: this compound, 96% 1 g Source: Thermo Fisher Scientific URL
- Title: this compound | CAS 289038-14-8 Source: SCBT URL
- Title: 4-BROMO-2-FLUOROBENZYLAMINE | 112734-22-2 Source: ChemicalBook URL
- Title: Why amine salts are soluble in water?
- Title: Free-basing a volatile aliphatic amine without aqueous?
- Title: Application Notes and Protocols for Amine Hydrochlorination Source: Benchchem URL
- Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL
- Title: Amine hydrochloride salts : a problem in polyurethane synthesis Source: University of Glasgow Theses Service URL:[Link]
- Title: 4-Bromo-2-fluorobenzylamine hydrochloride, min.
- Title: Amines Source: NCERT URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Free base - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 18. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Bromo-4-fluorobenzylamine Hydrochloride Reaction Products
Welcome to the technical support center for the purification of reaction products derived from 2-Bromo-4-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying these compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Purification Challenge
2-Bromo-4-fluorobenzylamine and its derivatives are important intermediates in pharmaceutical synthesis.[1] The purification of reaction products involving this starting material can be challenging due to the inherent properties of aromatic amines. These compounds can be sensitive to oxidation, may chelate with metal catalysts, and their basic nature often leads to problematic interactions with standard purification media like silica gel.[2] Furthermore, the presence of the hydrochloride salt form necessitates careful consideration of pH during extraction and chromatographic steps. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Part 1: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific problems you may encounter during the purification of your this compound reaction products.
Issue 1: My crude reaction mixture is a complex mess. How do I even begin to approach purification?
Answer: A complex crude mixture is a common scenario. The first and most critical step is to analyze a small aliquot of your crude product by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and/or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you identify the major components, including your desired product, unreacted starting materials, and significant byproducts.
A logical first step for bulk purification is often a liquid-liquid extraction. Given that your product is an amine, you can exploit its basicity.[3][4]
-
Step 1: Acid-Base Extraction. Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Step 2: Back Extraction. Separate the aqueous layer and basify it with a strong base (e.g., 1M NaOH) to a pH > 10. This will deprotonate your amine, making it soluble in an organic solvent again.
-
Step 3: Final Extraction. Extract the basified aqueous layer with fresh organic solvent. The organic layer should now contain your significantly purified amine. Wash this organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
This acid-base extraction is a powerful initial clean-up step that can dramatically simplify the subsequent purification, which will likely be column chromatography or recrystallization.
Issue 2: I'm seeing my product streak badly on my silica gel TLC plate and column.
Answer: This is a classic problem when purifying amines on silica gel. The acidic nature of silica's silanol groups (Si-OH) strongly interacts with the basic amine, leading to poor separation, tailing peaks, and often, irreversible adsorption of the product to the column.[2][5]
Here are several effective strategies to counteract this:
-
Strategy A: Use a Mobile Phase Modifier. Add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is a common choice, typically added at 0.1-1% (v/v) to the solvent system (e.g., hexane/ethyl acetate). The TEA will "neutralize" the acidic sites on the silica, allowing your amine product to elute more cleanly.[5] Ammonia in methanol (typically a 7N solution) can also be used, especially for more polar amines.
-
Strategy B: Switch to a Different Stationary Phase. If modifying the mobile phase isn't sufficient, consider using a different stationary phase.
-
Amine-functionalized silica: This is an excellent option as it has a basic surface that repels basic compounds, leading to much better peak shapes.[2]
-
Alumina (basic or neutral): Alumina is another alternative to silica gel. Basic or neutral alumina can be effective for the purification of amines.
-
-
Strategy C: Reversed-Phase Chromatography. If your compound is sufficiently polar, reversed-phase flash chromatography can be a good option. In this case, you would use a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[5]
Issue 3: My final product is an oil, but I need a solid for characterization and downstream reactions. How can I induce crystallization?
Answer: "Oiling out" is a common frustration. It often happens when the concentration of the solute is too high, the cooling is too rapid, or significant impurities are present.[6]
Here’s a systematic approach to induce crystallization:
-
Solvent Screening: The key is finding the right solvent or solvent system.[7] An ideal recrystallization solvent will dissolve your compound when hot but not when cold. For compounds that are oils at room temperature, the goal is to find a solvent that will induce crystallization at reduced temperatures.[8]
-
Start with small-scale tests in vials. Try a range of solvents from non-polar (e.g., hexanes, heptane) to polar (e.g., ethanol, isopropanol, ethyl acetate).
-
A mixed solvent system is often very effective. For example, dissolve your oily product in a small amount of a "good" solvent (one in which it is very soluble, like ethyl acetate or DCM) and then slowly add a "poor" solvent (one in which it is insoluble, like hexanes or pentane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Slow Cooling: Rapid cooling often leads to the formation of an oil or very small crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Issue 4: I've successfully isolated my product as the free base, but I need to convert it back to the hydrochloride salt for stability and handling.
Answer: Converting the free base amine to its hydrochloride salt is a straightforward and common procedure.
-
Protocol: Dissolve your purified free base amine in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane. Cool the solution in an ice bath. Then, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solvent) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash it with a small amount of the cold solvent, and dry it under vacuum.
The stability of the salt and the success of the precipitation can depend on the pKa of your amine and the acid used.[9] For aromatic amines, a strong acid like HCl is generally effective.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter in a reaction starting with this compound?
A1: Common impurities can include:
-
Unreacted Starting Material: 2-Bromo-4-fluorobenzylamine.
-
Over-alkylation Products: If the reaction is an N-alkylation, you might see di- or even tri-alkylation of the amine nitrogen.
-
Side-products from the Reagents: For example, if you are using a coupling agent, you may have byproducts derived from it.
-
Products of Debromination or Defluorination: Depending on the reaction conditions (e.g., certain catalytic hydrogenations), you may lose the bromine or fluorine atoms.
-
Oxidation Products: Amines can be susceptible to air oxidation, leading to colored impurities.
Q2: Is it better to purify the free base or the hydrochloride salt?
A2: This depends on the specific properties of your compound and the purification method.
-
For Column Chromatography: It is almost always better to purify the free base. The hydrochloride salt is highly polar and will likely stick irreversibly to a silica gel column. You can neutralize the salt to the free base before chromatography.
-
For Recrystallization: Either the free base or the salt can be recrystallized. Salts often have higher melting points and are more crystalline than their corresponding free bases, which can be advantageous for recrystallization.
-
For Handling and Storage: The hydrochloride salt is generally more stable, less volatile, and easier to handle as a solid compared to the free base, which may be an oil or a low-melting solid.
Q3: How can I effectively remove residual metal catalysts from my reaction?
A3: If your reaction used a metal catalyst (e.g., Palladium, Copper), residual metals can be a concern, especially for pharmaceutical applications.
-
Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent can be effective. For example, a wash with an aqueous solution of EDTA (ethylenediaminetetraacetic acid) can help remove many metals. Washing with aqueous ammonium hydroxide can be effective for removing copper.
-
Specialized Scavengers: There are commercially available "scavenger" resins that have functional groups designed to bind to specific metals. You can stir a solution of your product with the scavenger resin and then filter it off.
-
Activated Carbon: Sometimes, stirring the product solution with activated carbon can help adsorb residual metal catalysts, along with colored impurities.
Part 3: Experimental Protocols and Data
Protocol 1: General Acid-Base Extraction for Purification of a Benzylamine Derivative
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq) (2 x 5 mL per 1 g of crude). Combine the aqueous layers.
-
Organic Layer Wash (Optional): Wash the initial organic layer with brine, dry it over Na₂SO₄, and concentrate it to isolate any non-basic byproducts.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH (aq) with stirring until the pH is > 10 (check with pH paper).
-
Back-Extraction: Extract the basic aqueous layer with fresh ethyl acetate (3 x 5 mL per 1 g of crude).
-
Final Wash and Drying: Combine the organic layers from the back-extraction, wash with brine (1 x 5 mL per 1 g of crude), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base amine.
Table 1: Solvent Selection for Column Chromatography of Benzylamine Derivatives
| Solvent System (v/v) | Modifier | Typical Application |
| Hexane / Ethyl Acetate | 0.5% Triethylamine | For non-polar to moderately polar benzylamines. |
| Dichloromethane / Methanol | 1% Triethylamine | For more polar benzylamines. |
| Dichloromethane / 7N Ammonia in Methanol | N/A | For highly polar benzylamines that show significant tailing with TEA. |
This table provides general starting points. The optimal solvent system should be determined by TLC analysis.
Part 4: Visualization of Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: Decision workflow for purifying benzylamine reaction products.
Diagram 2: Troubleshooting Column Chromatography of Amines
Caption: Troubleshooting guide for amine purification by column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
- Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
- Power, L. A., Clayton, A. D., Reynolds, W. R., Hose, D. R. J., Ainsworth, C., Chamberlain, T. W., Nguyen, B. N., Bourne, R. A., Kapur, N., & Blacker, A. J. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H.
- Biotage. (2023). Is there an easy way to purify organic amines?
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Reddit. (2018). Ways of crashing out amines.
- Nordmann. (n.d.). 4-Bromo-2-fluorobenzylamine.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-6-nitrobenzaldehyde by Recrystallization.
- Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone.
- Benchchem. (n.d.). recrystallization techniques for purifying 6-Bromo-2,3,4-trifluoroaniline.
Sources
- 1. 4-Bromo-2-fluorobenzylamine (144344-07-4) at Nordmann - nordmann.global [nordmann.global]
- 2. biotage.com [biotage.com]
- 3. quora.com [quora.com]
- 4. Workup [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Bromo-4-fluorobenzylamine Hydrochloride
Welcome to the technical support center for the efficient coupling of 2-bromo-4-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this specific substrate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve optimal results in your synthetic endeavors.
Introduction: The Challenge of Coupling 2-Bromo-4-fluorobenzylamine
2-Bromo-4-fluorobenzylamine is a valuable building block, but its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The primary benzylamine moiety can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity. Furthermore, the hydrochloride salt form necessitates careful selection of a base to liberate the free amine for N-arylation reactions without promoting unwanted side reactions. The electronic properties of the fluorinated aryl bromide also influence the choice of catalyst and reaction conditions. This guide will address these challenges and provide a systematic approach to successful coupling.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for my research objective with 2-bromo-4-fluorobenzylamine?
The choice of reaction depends on the desired bond formation:
-
For C-C bond formation (biaryl synthesis): The Suzuki-Miyaura coupling is an excellent choice due to its mild reaction conditions and high functional group tolerance.[1] It involves the reaction of the aryl bromide with an organoboron species.[2][3]
-
For C-N bond formation (amine synthesis): The Buchwald-Hartwig amination is the premier method for coupling the aryl bromide with a primary or secondary amine.[4][5][6] Given that the substrate is itself a primary amine, this reaction would be used to couple it with another aryl halide in a subsequent step if the amine were first protected.
-
For C-C bond formation (alkyne synthesis): The Sonogashira coupling is used to form a bond between the aryl bromide and a terminal alkyne.[7][8]
Q2: How do I handle the hydrochloride salt of 2-bromo-4-fluorobenzylamine in my reaction?
The hydrochloride salt must be neutralized to the free amine in situ. This requires the use of a base. The choice of base is critical and depends on the specific coupling reaction. Generally, at least two equivalents of base are needed: one to neutralize the hydrochloride and one to participate in the catalytic cycle. For instance, in a Suzuki coupling, a base like potassium carbonate is used to activate the boronic acid.[2] In a Buchwald-Hartwig amination, a strong base like sodium tert-butoxide is often employed.[9][10]
Q3: Can the primary amine in my substrate poison the palladium catalyst?
Yes, primary amines can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive complexes.[11] To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended.[4][12][13] These ligands promote the desired catalytic cycle and can minimize the inhibitory effects of the amine.
Q4: What is the general reactivity trend for aryl halides, and how does it apply to my substrate?
The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend: I > Br > OTf >> Cl.[14][15] Your substrate, being an aryl bromide, exhibits good reactivity and is suitable for a wide range of coupling reactions with modern catalyst systems.[14]
Catalyst and Condition Selection Tables
The following tables provide a starting point for catalyst and condition selection for the most common coupling reactions involving 2-bromo-4-fluorobenzylamine.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) precursors.[3][16][17] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that are effective for electron-rich aryl bromides and can overcome potential amine coordination.[13][18] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[2][18] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic solvent systems are common and effective.[19] |
| Temperature | 80-110 °C | Typical temperature range for Suzuki couplings. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination (of a protected substrate)
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂, [PdCl(allyl)]₂ | Standard palladium precursors for C-N coupling.[9] |
| Ligand | BINAP, dppf, Josiphos | Bidentate phosphine ligands are often effective.[4] Sterically hindered ligands are also excellent choices.[4] |
| Base | NaOtBu, LHMDS | Strong bases are typically required for efficient C-N bond formation.[9][10] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally used.[10][20] |
| Temperature | 80-110 °C | Common temperature range for these reactions.[9] |
Table 3: Recommended Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale |
| Pd Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pre-formed phosphine complexes are often used. |
| Cu(I) Source | CuI | Acts as a co-catalyst to facilitate alkyne activation.[7][8] |
| Base | Et₃N, i-Pr₂NH | Amine bases are typically used and can also serve as the solvent.[7] |
| Solvent | THF, DMF, Toluene | Anhydrous, degassed solvents are crucial.[21][22] |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under mild conditions.[7][22] |
Troubleshooting Guide
Problem 1: Low to No Product Yield
-
Possible Cause A: Inactive Catalyst
-
Explanation: The active Pd(0) species is susceptible to oxidation. Improper handling or storage of the palladium precatalyst or phosphine ligands can lead to inactivity.[15]
-
Solution:
-
Use fresh, high-purity catalyst and ligands.
-
Ensure all reaction vessels are oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Thoroughly degas all solvents and reagents by sparging with an inert gas or by freeze-pump-thaw cycles.[15]
-
-
-
Possible Cause B: Catalyst Inhibition by the Benzylamine Substrate
-
Explanation: The primary amine of your substrate can coordinate to the palladium center, forming an off-cycle, inactive complex.
-
Solution:
-
Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to favor the formation of the active catalytic species.
-
Switch to a bulkier, more electron-rich phosphine ligand (e.g., a dialkylbiaryl phosphine like SPhos) which can promote reductive elimination and disfavor substrate inhibition.[13]
-
-
-
Possible Cause C: Inefficient Base
-
Explanation: The chosen base may be too weak to effectively neutralize the hydrochloride salt and participate in the catalytic cycle. For Buchwald-Hartwig reactions, a strong base is crucial.[9][10] For Suzuki couplings, poor solubility of the base can be an issue.[10][23]
-
Solution:
-
For Suzuki reactions, consider switching to a more soluble base like K₃PO₄ or Cs₂CO₃.
-
For Buchwald-Hartwig aminations, ensure a strong, non-nucleophilic base like NaOtBu or LHMDS is used.[9][10]
-
Ensure the base is finely powdered and stirred vigorously to maximize its surface area and solubility.[9]
-
-
Problem 2: Formation of Significant Side Products
-
Possible Cause A: Homocoupling of Boronic Acid (Suzuki Reaction)
-
Explanation: This side reaction, forming a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen.[15]
-
Solution:
-
-
Possible Cause B: Reductive Dehalogenation
-
Explanation: The aryl bromide is converted to the corresponding arene (replacement of Br with H). This can be caused by certain ligands or impurities in the reaction.
-
Solution:
-
-
Possible Cause C: Homocoupling of Alkyne (Sonogashira Reaction)
-
Explanation: The copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[24]
-
Solution:
-
Visualizations and Workflows
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Caption: A systematic workflow for troubleshooting a failed coupling reaction.
Experimental Protocols
Note: These are general starting protocols. Optimization for your specific coupling partner is highly recommended. Always perform reactions in a well-ventilated fume hood.
Protocol 1: Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under an inert atmosphere, add degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv.). Stir for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) if necessary.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once complete, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Scholar.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Wuxi AppTec.
- Optimizing base and solvent for Buchwald-Hartwig amination. (2025). BenchChem.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2017). University of Bath.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025). ResearchGate.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.
- Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. (2025). BenchChem.
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. (2025). BenchChem.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
- Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-ethenyl-4-fluorobenzene with Terminal Alkynes. (2025). BenchChem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC - NIH.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- 17.2. Palladium catalyzed couplings. (n.d.). Organic Chemistry II - Lumen Learning.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. (2025). BenchChem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- What is the best procedure for Sonogashira coupling? (2014). ResearchGate.
- Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-4-fluorotoluene. (2025). BenchChem.
- A Comparative Guide to the Reaction Products of 4-Bromo-2-fluorobenzyl bromide for Researchers, Scientists, and Drug Development. (n.d.). BenchChem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
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- 23. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
Impact of base selection on Buchwald-Hartwig amination of 2-Bromo-4-fluorobenzylamine hydrochloride
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-4-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the critical role of base selection in this nuanced transformation.
Introduction: The Challenge of this compound
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[1][2] However, your starting material, this compound, presents a unique set of challenges that directly impact the success of the coupling reaction. The primary issues are the presence of the hydrochloride salt, which must be neutralized, and the potential for side reactions involving the benzylamine moiety. The selection of the base is therefore not a trivial choice but a critical parameter that dictates yield, purity, and reproducibility.
This guide will walk you through a logical approach to base selection and reaction optimization, empowering you to troubleshoot effectively and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use a standard Buchwald-Hartwig protocol for my this compound substrate?
Your substrate is an amine salt, meaning the nucleophilic amine you intend to couple is protonated. The initial role of the base is to deprotonate the hydrochloride salt to generate the free amine in situ. This necessitates the use of at least one extra equivalent of base compared to a protocol starting with a free amine. Failure to account for this will result in no reaction, as the free amine is required for the catalytic cycle to proceed.[3]
Q2: I'm seeing low to no conversion of my starting material. What's the most likely cause?
The most common reason for failure in this specific reaction is incomplete deprotonation of the starting material. This can be due to:
-
Insufficient Base: You must use at least two equivalents of base: one to neutralize the hydrochloride and one to facilitate the catalytic cycle (deprotonation of the amine coordinated to the palladium center).[4][5]
-
Inappropriate Base Strength (pKa): If the base is not strong enough to effectively deprotonate the amine hydrochloride and the palladium-amine complex, the reaction will stall.
-
Poor Base Solubility: A common but often overlooked issue is the insolubility of inorganic bases in common organic solvents like toluene or dioxane.[6][7] If the base is not sufficiently dispersed, it cannot effectively participate in the reaction.
Q3: Which class of base is better for my substrate: strong or weak?
The choice between a strong or weak base is a trade-off between reactivity and substrate stability.[6][8]
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are highly effective for promoting the amination of a wide range of substrates and often lead to faster reaction rates.[6][8] However, they can be incompatible with sensitive functional groups.[9] For your substrate, a strong base could potentially lead to side reactions involving the benzylamine.
-
Weak Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These offer broader functional group tolerance and are a good starting point for substrates with sensitive moieties.[6] The trade-off is often a slower reaction rate, which may require higher temperatures or longer reaction times.[9]
For this compound, it is often prudent to start with a weaker base like Cs₂CO₃ or K₃PO₄ to minimize potential side reactions.
Q4: Can I use an organic base like DBU?
Soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be advantageous in creating a homogeneous reaction mixture, which can improve reproducibility.[10][11] However, theoretical and experimental studies have shown that for many Buchwald-Hartwig systems, the energy barrier for neutral organic bases to deprotonate the key palladium-amine complex can be prohibitively high in nonpolar solvents.[12][13][14] They are often more successful when used in combination with inorganic bases or for specific substrate classes.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Insufficient Base: Not accounting for the hydrochloride salt. 2. Poor Base Solubility: The base is not active in the reaction medium. 3. Inappropriate Base Strength: The base is too weak to drive the catalytic cycle. | 1. Increase Base Equivalents: Start with a minimum of 2.5-3.0 equivalents of your chosen base. 2. Improve Solubility: Switch to a more soluble base (e.g., Cs₂CO₃ has better solubility than K₂CO₃ in many ethereal solvents) or consider a different solvent system.[6] Vigorous stirring is also crucial.[6] 3. Screen Stronger Bases: If weaker bases fail, cautiously screen a strong base like NaOtBu, but monitor for side product formation. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Base-Induced Decomposition: The strong base is reacting with your substrate. 2. Ligand-Dependent Side Reaction: This is particularly an issue with primary amines.[7] | 1. Switch to a Weaker Base: Move from an alkoxide base to a carbonate or phosphate base (e.g., K₃PO₄).[8] 2. Optimize Ligand: Screen different phosphine ligands. Bulky, electron-rich ligands can promote the desired reductive elimination over side reactions.[10] |
| Poor Reproducibility | 1. Heterogeneous Reaction Mixture: Inconsistent reaction rates due to poorly soluble bases.[10] 2. Variable Water Content: Water can affect the activity of the catalyst and the base. | 1. Use a Soluble Base or Improve Stirring: Consider an organic base or ensure vigorous mechanical stirring for inorganic bases. Grinding the base before use can also help.[6] 2. Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. |
The Role of the Base in the Catalytic Cycle
The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center, which is a key step in the catalytic cycle.
Caption: The critical role of the base in the Buchwald-Hartwig catalytic cycle.
As illustrated, after the oxidative addition of the aryl halide to the Pd(0) catalyst and coordination of the amine, the base is required to deprotonate the amine, forming the palladium-amido complex. This is often the rate-limiting step, and its efficiency is highly dependent on the base's strength and solubility.
Base Selection Strategy: A Decision-Making Workflow
For a substrate like this compound, a systematic approach to base selection is recommended.
Caption: A systematic workflow for base selection and optimization.
Experimental Protocols
Note: These are general starting protocols. Optimization for your specific coupling partner is likely necessary. All reactions should be performed under an inert atmosphere (Argon or Nitrogen).
Protocol 1: General Procedure using a Weak Inorganic Base (Cs₂CO₃)
This protocol is recommended as the initial screening experiment due to its broad functional group tolerance.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine coupling partner (1.2 equiv.), Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1 M solution with respect to the limiting reagent).
-
Reaction: Place the vial in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts. The filtrate can then be concentrated and purified by column chromatography.
Protocol 2: General Procedure using a Strong Alkoxide Base (NaOtBu)
Use this protocol if weaker bases fail to provide sufficient reactivity. Be vigilant for potential side product formation.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine coupling partner (1.2 equiv.), Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (NaOtBu, 2.5 equiv.). Note: NaOtBu is highly hygroscopic and should be handled in a glovebox if possible.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution).
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring & Work-up: Follow steps 6 and 7 from Protocol 1.
Base and pKa Comparison Table
| Base | Abbreviation | pKa of Conjugate Acid | Typical Solvents | Key Considerations |
| Sodium tert-butoxide | NaOtBu | ~19 | Toluene, Dioxane, THF | Very common and effective; can cause decomposition of sensitive functional groups.[6][8] |
| Lithium bis(trimethylsilyl)amide | LHMDS | ~26 | Toluene, THF | Very strong, non-nucleophilic; allows for use of substrates with protic functional groups.[9] |
| Cesium carbonate | Cs₂CO₃ | ~10 | Dioxane, THF, DMF | Good functional group tolerance and solubility; often a good starting point.[6][9] |
| Potassium phosphate | K₃PO₄ | ~12.3 (pKa3) | Dioxane, Toluene | Excellent functional group tolerance; economically attractive but can require higher catalyst loadings.[9] |
References
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(15), 9381–9390.
- Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3125–3134.
- Charles, M. D., et al. (2013). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 15(1), 18-21.
- Chemistry Enthusiast. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3125–3134.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ResearchGate. (n.d.). Steric effects in palladium-catalysed amination of aryl triflates and nonaflates with the primary amines PhCH(R)NH2 (R=H, Me).
- Wrona-Piotrowicz, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17953–17963.
- Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Gensch, T., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(43), 11658–11670.
- Reddit. (2023). BH amination side products and purification. r/chemistry.
- University of Southampton. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- ResearchGate. (2004). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides.
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Technical Support Center: Managing Steric Hindrance in Reactions with 2-Bromo-4-fluorobenzylamine Hydrochloride
Welcome to the technical support center for 2-Bromo-4-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically hindered building block. Our goal is to provide in-depth, practical solutions to common issues, moving beyond simple protocols to explain the underlying chemical principles.
The structure of 2-Bromo-4-fluorobenzylamine presents a classic case of steric hindrance, where the bulky bromine atom ortho to the benzylamine group significantly impacts reactivity.[1][2] This guide will address the most frequently encountered problems in a question-and-answer format, offering troubleshooting strategies and optimized protocols to enhance your reaction outcomes.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in reactions involving 2-Bromo-4-fluorobenzylamine is the steric bulk of the ortho-bromine substituent. This bromine atom physically obstructs the approach of reagents to both the nitrogen of the amine and the adjacent benzylic carbon, reducing reaction rates and often leading to incomplete conversions or the formation of side products.[2][3]
To visualize this, consider the following representation of the steric environment:
Caption: Steric hindrance from the ortho-bromo group impeding reagent access.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: N-Acylation and N-Alkylation Reactions
Question 1: My N-acylation reaction with an acyl chloride is sluggish and gives low yields. What's happening and how can I improve it?
Answer: The low reactivity you're observing is a direct consequence of steric hindrance. The bulky ortho-bromine atom impedes the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. Furthermore, the hydrochloride salt form of the starting material means the amine is protonated and non-nucleophilic until a base is added.
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting N-acylation reactions.
Detailed Protocol for Improved N-Acylation:
-
Free-Basing the Amine: It is crucial to start with the free amine. Before the reaction, dissolve the this compound in a suitable solvent (e.g., dichloromethane) and wash with an aqueous solution of a mild base like sodium bicarbonate. Dry the organic layer and use the resulting solution of the free amine directly.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) in slight excess (1.2-1.5 equivalents). This will effectively scavenge the HCl generated during the reaction without competing in the acylation.[4]
-
Solvent and Temperature: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable. If the reaction is slow at room temperature, gently heating to 40-50 °C can help overcome the activation energy barrier.
-
Catalyst: The addition of a catalytic amount (0.1 equivalents) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.
| Parameter | Standard Approach | Optimized Approach | Rationale |
| Starting Material | Hydrochloride salt | Free amine | Ensures the amine is nucleophilic. |
| Base | Triethylamine (TEA) | DIPEA | More sterically hindered, preventing side reactions. |
| Catalyst | None | DMAP (catalytic) | Forms a more reactive acylating agent. |
| Temperature | Room Temperature | Room Temp to 50 °C | Provides energy to overcome steric hindrance. |
Question 2: I'm attempting an N-alkylation with an alkyl halide, but I'm seeing significant amounts of unreacted starting material and the formation of quaternary ammonium salts. How can I achieve selective mono-alkylation?
Answer: This is a common challenge in the N-alkylation of primary amines. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine, which can then be further alkylated to a quaternary ammonium salt.[5] The steric hindrance of your substrate exacerbates the slow initial reaction.
Strategies for Selective Mono-alkylation:
-
Reductive Amination: This is often the most effective method. Instead of an alkyl halide, use an aldehyde or ketone. The amine and carbonyl compound will form an imine in situ, which is then reduced to the desired secondary amine. This method inherently prevents over-alkylation.[6]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild and selective for the iminium ion over the starting carbonyl compound.[6]
-
-
Controlling Stoichiometry: If using a direct alkylation approach, use a large excess of the 2-Bromo-4-fluorobenzylamine (3-5 equivalents) relative to the alkyl halide. This statistically favors the alkylation of the primary amine over the newly formed secondary amine. However, this is often not practical due to the cost of the starting material.
-
Use of a Protecting Group: A removable protecting group on the amine can allow for mono-alkylation, followed by deprotection.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Base Addition: Add a non-nucleophilic base such as DIPEA (1.2 equiv) to neutralize the hydrochloride and facilitate imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and purify by column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The ortho-bromo substituent makes 2-Bromo-4-fluorobenzylamine an excellent candidate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, the steric hindrance still plays a crucial role in catalyst and ligand selection.
Question 3: My Suzuki-Miyaura coupling with an arylboronic acid is giving low yields. How can I optimize this reaction?
Answer: The success of a Suzuki-Miyaura coupling, especially with a sterically hindered substrate, is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.[7][8] The oxidative addition of the Pd(0) catalyst to the sterically encumbered carbon-bromine bond is often the rate-limiting step.
Key Optimization Parameters:
-
Ligand Selection: This is the most critical factor. Sterically demanding and electron-rich ligands are necessary to promote the formation of a highly reactive, low-coordinate palladium species.[9]
-
Bulky Phosphine Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are excellent choices. Their large cone angles and strong electron-donating ability accelerate both oxidative addition and reductive elimination.[9]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable palladium complexes, often leading to higher catalyst turnover numbers. The "flexible steric bulk" of some NHC ligands can be particularly effective for hindered substrates.[10]
-
-
Palladium Pre-catalyst: Using a pre-formed Pd(II) pre-catalyst that is easily reduced to the active Pd(0) species in situ can improve reaction consistency.
-
Base and Solvent: A strong base is required for the transmetalation step. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. A polar aprotic solvent like 1,4-dioxane or a toluene/water mixture is commonly used.[11]
| Component | Recommendation for Hindered Substrates | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available sources of Pd(0). |
| Ligand | XPhos, SPhos, or an IPr-based NHC | Bulky, electron-rich ligands that accelerate the catalytic cycle.[9][10] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases facilitate the transmetalation step. |
| Solvent | 1,4-Dioxane/water or Toluene/water | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the steric barrier. |
Troubleshooting Flowchart for Suzuki-Miyaura Coupling:
Caption: A systematic approach to optimizing Suzuki-Miyaura couplings.
Question 4: I need to perform a Buchwald-Hartwig amination on the aryl bromide. What are the key considerations?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[12][13] Similar to the Suzuki coupling, the choice of ligand is paramount for success with this sterically hindered substrate. The primary challenge is facilitating the reductive elimination step to form the C-N bond from the palladium-amido complex.
Critical Factors for Success:
-
Ligand Choice: The use of specialized, bulky, and electron-rich phosphine ligands is essential. Ligands like Josiphos, Xantphos, or Buchwald's biaryl phosphines are designed to accelerate the reductive elimination step, which is often slow for hindered substrates.[9]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14]
-
Protecting the Benzylamine: The primary amine of the 2-Bromo-4-fluorobenzylamine starting material will also react under Buchwald-Hartwig conditions. It is essential to protect this amine group (e.g., as a Boc-carbamate or an amide) before attempting the cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination (with a protected benzylamine):
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., argon or nitrogen) as the Pd(0) catalyst is oxygen-sensitive.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, combine the protected 2-bromo-4-fluorobenzylamine derivative (1.0 equiv), the amine coupling partner (1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the chosen ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent: Add a degassed, anhydrous solvent such as toluene or dioxane.
-
Heating: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: After cooling, the reaction is typically quenched with water, extracted, and the product is purified by column chromatography.
References
- FasterCapital. (n.d.). Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- ResearchGate. (2019). How to overcome Steric Hindrance?
- Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube.
- Scribd. (n.d.). 6 Steric Hindrance.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Benzylamines.
- ChemTalk. (n.d.). Steric Hindrance.
- Quora. (2016). What produces steric hindrance?
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
- ResearchGate. (2019). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed. (n.d.). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols.
- Quora. (2023). What is the mechanism of bromination of an amide group?
- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
- Chemguide. (n.d.). amines as nucleophiles.
- Wikipedia. (n.d.). Benzylamine.
- Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
- ResearchGate. (2014). REGIOSELECTIVE N-ACYLATION of.
- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
- ResearchGate. (n.d.). The reaction conditions for replacing an amine group with bromine.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reaction of tertiary aliphatic amines with halogens. Kinetics and products of the reaction of tribenzylamine with molecular bromine and tribromide ion.
- Semantic Scholar. (1963). The Reactions of a-Bromo Ketones with Primary Amines.
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Technical Support Center: Byproduct Identification in the Synthesis of Derivatives from 2-Bromo-4-fluorobenzylamine Hydrochloride
Welcome to the technical support center for the synthesis of derivatives using 2-Bromo-4-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts in your synthetic routes. We will delve into the causality behind experimental observations, providing you with the expertise to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for derivatizing 2-Bromo-4-fluorobenzylamine?
A1: The primary amino group of 2-Bromo-4-fluorobenzylamine serves as a versatile handle for various derivatizations. The most common synthetic transformations include:
-
N-Alkylation: Introduction of alkyl or substituted alkyl groups to the nitrogen atom.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.[1]
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to form diaryl or aryl-alkyl amines.[2]
Each of these methods, while powerful, comes with its own set of potential side reactions that can lead to the formation of impurities.
Q2: I'm observing multiple spots on my TLC plate after an N-alkylation reaction. What are the likely byproducts?
A2: Multiple spots on a TLC plate following an N-alkylation of 2-Bromo-4-fluorobenzylamine often indicate the presence of several common byproducts. The primary culprits are typically over-alkylation and starting material decomposition.
Troubleshooting Guide: N-Alkylation Reactions
Problem: Identification of a higher molecular weight byproduct.
Possible Cause: Over-alkylation of the primary amine. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[3]
Byproduct Identity: N,N-dialkylated 2-Bromo-4-fluorobenzylamine.
Proposed Mechanism: The primary amine reacts with one equivalent of the alkylating agent to form the desired secondary amine. This secondary amine then competes with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine.
Troubleshooting Steps:
-
Stoichiometry Control: Use a significant excess of 2-Bromo-4-fluorobenzylamine relative to the alkylating agent to statistically favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly or via syringe pump to maintain a low concentration, thereby reducing the rate of the second alkylation.[4]
-
Stepwise Procedure: Consider a two-step approach where the mono-alkylated product is isolated before any subsequent reaction.[3]
Problem: My product yield is low, and I observe a byproduct with a mass corresponding to the loss of bromine.
Possible Cause: Reductive dehalogenation of the starting material or product. This is particularly prevalent when using certain reducing agents or catalysts, and can also be a side reaction in palladium-catalyzed processes.[5][6]
Byproduct Identity: 4-Fluorobenzylamine derivative (de-brominated product).
Proposed Mechanism: The carbon-bromine bond can be susceptible to cleavage under reductive conditions, such as catalytic hydrogenation or in the presence of certain metals and hydride sources. In palladium-catalyzed reactions, undesired reductive elimination from a Pd(II) intermediate can also lead to dehalogenation.
Troubleshooting Steps:
-
Choice of Reagents: Avoid harsh reducing conditions if possible. If a reduction is necessary elsewhere in the molecule, consider protecting the aryl bromide or choosing a more chemoselective reducing agent.
-
Catalyst and Ligand Screening: In palladium-catalyzed reactions, the choice of ligand can significantly influence the extent of dehalogenation. Screen different phosphine ligands to minimize this side reaction.[7]
-
Reaction Conditions: Lowering the reaction temperature and minimizing reaction time can sometimes reduce the extent of dehalogenation.
Troubleshooting Guide: Reductive Amination
Reductive amination is a robust method for forming C-N bonds, but reactions involving 2-Bromo-4-fluorobenzylamine or its precursor aldehyde can present challenges.[8]
Problem: The reaction is sluggish or fails to proceed to completion.
Possible Cause 1: Inefficient Imine Formation. The equilibrium between the amine and carbonyl compound may not favor the imine intermediate.[9]
Troubleshooting Steps:
-
Dehydrating Agent: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water and drive the equilibrium towards imine formation.[9]
-
Catalytic Acid: Use a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[9] Be cautious, as too much acid can protonate the amine, rendering it non-nucleophilic.[3]
Possible Cause 2: Reduced Reactivity of the Carbonyl. Electron-withdrawing groups on the aldehyde or ketone can decrease its electrophilicity.
Troubleshooting Steps:
-
Lewis Acid Activation: Employ a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ to activate the carbonyl group towards nucleophilic attack.[10]
Problem: Formation of an alcohol byproduct.
Possible Cause: Reduction of the starting carbonyl compound by the reducing agent before imine formation.[3]
Byproduct Identity: (2-Bromo-4-fluorophenyl)methanol.
Proposed Mechanism: If the reducing agent is too reactive or added prematurely, it can reduce the aldehyde or ketone to the corresponding alcohol, competing with the desired reductive amination pathway.
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the iminium ion over the carbonyl group.[9][10]
-
Stepwise Procedure: Allow sufficient time for the imine to form before introducing the reducing agent. Monitoring the reaction by NMR or IR for the disappearance of the carbonyl signal and the appearance of the imine signal can be beneficial.[11]
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but can be sensitive to reaction conditions and substrate electronics.[12][13]
Problem: Low yield and formation of a de-brominated byproduct.
Possible Cause: Hydrodehalogenation (de-bromination) of the starting material or product.
Byproduct Identity: 4-Fluoroaniline derivative.
Proposed Mechanism: This side reaction can occur through several pathways within the catalytic cycle, including protonolysis of the Pd-aryl intermediate or β-hydride elimination from the amido complex followed by reductive elimination.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands such as XPhos or SPhos can promote the desired reductive elimination over side reactions.[7]
-
Base Selection: The nature and strength of the base can influence the reaction outcome. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxides to minimize side reactions.[14]
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial. Lowering the reaction temperature may also mitigate dehalogenation.
Problem: Formation of a diarylated amine byproduct.
Possible Cause: The mono-arylated product undergoes a second amination reaction.
Byproduct Identity: Di-(2-bromo-4-fluorobenzyl)amine derivative.
Proposed Mechanism: If the newly formed C-N bond is sufficiently reactive, it can participate in a subsequent oxidative addition/reductive elimination cycle with another molecule of the aryl halide.
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the amine coupling partner to favor the formation of the mono-arylated product.
-
Catalyst Loading: Optimizing the palladium catalyst and ligand loading can sometimes suppress the diarylation.
Analytical Protocols for Byproduct Identification
A multi-technique approach is essential for the unambiguous identification and characterization of byproducts.[15][16][17][18]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To separate and identify impurities based on their retention time and mass-to-charge ratio.[19]
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and mass spectrometry in positive electrospray ionization (ESI+) mode.
Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to those of your starting materials and expected product. High-resolution mass spectrometry can provide the elemental composition of the byproducts, aiding in their identification.[16]
| Potential Byproduct | Expected Observation in HPLC-MS |
| Over-alkylation Product | A later-eluting peak with a higher m/z corresponding to the addition of another alkyl group. |
| De-brominated Product | A peak with an m/z corresponding to the loss of Br (79/81 Da) and the addition of H (1 Da). |
| Carbonyl Reduction Product | A peak with an m/z corresponding to the addition of 2 Da to the starting carbonyl compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the byproducts.[20]
Protocol:
-
Sample Preparation: Isolate the impurity by preparative HPLC or column chromatography. Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for establishing connectivity.
Key Diagnostic Signals:
-
Over-alkylation: Disappearance of the N-H proton signal (if present in the mono-alkylated product) and the appearance of new signals corresponding to the second alkyl group in the ¹H and ¹³C NMR spectra.
-
De-bromination: The disappearance of the characteristic splitting pattern of the aromatic protons adjacent to the bromine atom and the appearance of a new proton signal in that region. The ¹³C NMR will show an upfield shift for the carbon that was previously bonded to bromine.
-
Carbonyl Reduction: The disappearance of the aldehyde proton signal (~9-10 ppm) or the ketone carbonyl signal (~190-210 ppm) and the appearance of a new signal for the alcohol proton and the CH-OH group in the ¹H and ¹³C NMR spectra, respectively.
Experimental and Troubleshooting Workflows
Workflow for Investigating Low Yield in Reductive Amination
Caption: Byproduct formation pathways in N-alkylation reactions.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros.
- Wikipedia. (n.d.).
- Comprehensive Analysis of Benzylamine: Properties, Applic
- Gao, Y., et al. (2023).
- Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- Veera Life Sciences. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Catalysts for 4-Bromo-2-fluoroaniline Coupling Reactions.
- Li, J., et al. (2019).
- Google Patents. (n.d.).
- ResearchGate. (2018).
- BenchChem. (2025).
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- Master Organic Chemistry. (2017).
- Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry.
- ResearchGate. (2018).
- International Journal of Pharmaceutical Sciences and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
- BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)
- Hartwig, J. F., et al. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzylamines.
- Organic Chemistry Portal. (n.d.).
- Organic-Chemistry.org. (n.d.).
- BenchChem. (2025). Technical Support Center: Alkylation Reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene.
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
- University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
- Reddit. (2021).
- PubMed Central. (n.d.).
- Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine deriv
- Mettler Toledo. (n.d.).
- ResearchGate. (2013).
- White Rose eTheses Online. (n.d.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing.
- PubMed. (n.d.).
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- 5. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Work-up Procedures for Reactions Containing 2-Bromo-4-fluorobenzylamine
Welcome to the technical support resource for researchers utilizing 2-Bromo-4-fluorobenzylamine hydrochloride. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this versatile intermediate. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate your experimental challenges successfully.
Part 1: Fundamentals of this compound
Before troubleshooting, it's crucial to understand the properties of your starting material. 2-Bromo-4-fluorobenzylamine is typically supplied as a hydrochloride (HCl) salt. This has significant implications for its handling and reactivity.
Q1: Why is this compound provided as a hydrochloride salt, and how does this affect my reaction and work-up?
Answer: The benzylamine functional group is basic. Reacting the free base with hydrochloric acid forms a stable, crystalline, and less odorous ammonium salt (C₇H₇BrFN·HCl)[1][2]. This salt form enhances shelf-life and simplifies handling.
-
In the Reaction: For your amine to act as a nucleophile (e.g., in an acylation or alkylation), it must first be converted to its free base form. This is typically achieved by adding at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to the reaction mixture to neutralize the HCl. Failure to do so will result in the amine remaining protonated and unreactive.[3][4]
-
In the Work-up: The key principle of the work-up is exploiting the differential solubility of the salt and the free base.
-
HCl Salt: The protonated amine is a salt and is therefore highly soluble in aqueous solutions.
-
Free Base: The deprotonated (neutral) amine is significantly more soluble in organic solvents (like ethyl acetate, DCM) and poorly soluble in water.
-
This difference is the foundation of a successful extractive work-up.
Part 2: Standard Aqueous Work-up Protocol
This section provides a generalized protocol for the extractive work-up of a reaction where 2-Bromo-4-fluorobenzylamine was used as a starting material.
Experimental Protocol: General Liquid-Liquid Extraction
-
Quenching (Optional but Recommended): Cool the reaction mixture in an ice bath. Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.
-
Solvent Addition: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the desired product and other organic components are dissolved in the organic phase.
-
Basification (Crucial Step): Transfer the mixture to a separatory funnel. Add a sufficient amount of an aqueous base to neutralize the reaction mixture and deprotonate any remaining amine hydrochloride. A 1M or 2M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) is commonly used.
-
Validation: After shaking, allow the layers to separate. Use a pH strip or meter to test the aqueous layer. The pH must be >10 to ensure the benzylamine is fully deprotonated to its free base form. If the pH is not high enough, the amine will remain as the water-soluble salt, leading to significant product loss.[5][6]
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate completely. Drain the aqueous layer.
-
Back-Extraction: Add fresh water or brine to the organic layer in the separatory funnel, shake, and separate again. This "washing" step removes water-soluble impurities (like excess base or salts) from the organic layer.
-
Drying: Drain the organic layer into a clean flask. Add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes.
-
Filtration & Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.
Workflow Visualization
Caption: Decision tree for troubleshooting low product yield during work-up.
Part 4: Data Tables for Quick Reference
Table 1: Common Bases for Neutralization
| Base | Formula | Strength | Use Case & Comments |
| Sodium Hydroxide | NaOH | Strong | Good for ensuring a high pH (>10). Use 1M-2M solution. Can cause emulsions. |
| Sodium Bicarbonate | NaHCO₃ | Weak | Saturated solution is good for neutralizing acid catalysts and washing. May not be strong enough to fully deprotonate the amine hydrochloride. |
| Potassium Carbonate | K₂CO₃ | Moderate | A good alternative to NaOH; often less likely to cause stubborn emulsions. |
| Triethylamine | Et₃N | Organic | Used in-situ during the reaction. It will be partitioned into the organic layer and must be removed later. |
Table 2: Common Solvents for Extraction
| Solvent | Formula | Density (g/mL) | Notes |
| Ethyl Acetate | EtOAc | 0.902 | Common choice, less dense than water (top layer). Good solvency for many compounds. |
| Dichloromethane | CH₂Cl₂ (DCM) | 1.33 | Denser than water (bottom layer). Can form cleaner separations but is more volatile and has environmental concerns. |
| Diethyl Ether | Et₂O | 0.713 | Very volatile, high fire risk. Less dense than water (top layer). Excellent solvent but requires careful handling. |
| Toluene | C₇H₈ | 0.867 | Less dense than water (top layer). Used for higher temperature reactions and can be a good extraction solvent for less polar compounds. |
References
- US Patent US3072662A, "Separation of aromatic amines using alkylene carbon
- Blacker, J., et al. (2021). "Selective separation of amines from continuous processes using automated pH controlled extraction". Reaction Chemistry & Engineering. [Link]
- Lorenzo-Parodi, N., et al. (2023). "Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison". Analytical and Bioanalytical Chemistry. [Link]
- Karimyan, K., et al. (2018). "Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant". Journal of Chemistry. [Link]
- Li, Y., et al. (2021). "Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry". Journal of Food and Drug Analysis. [Link]
- University of Rochester, Department of Chemistry. "How To: Troubleshoot a Reaction". [Link]
- ResearchGate. "Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?". [Link]
- Organic Chemistry Workup Formulas. "Organic Reaction Workup Formulas for Specific Reagents". [Link]
- Quora. "How to isolate Benzylamine from a mixture using solvent extraction". [Link]
- PubChem. "4-Bromo-2-fluorobenzylamine hydrochloride". [Link]
- Jarman, M., et al. (2012). "Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3". PubMed Central. [Link]
Sources
Technical Support Center: Stability and Handling of 2-Bromo-4-fluorobenzylamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Bromo-4-fluorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and troubleshoot experimental challenges encountered when using this versatile building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and preliminary use of this compound.
Q1: What are the correct storage and handling procedures for this compound?
A1: Proper storage is critical to ensure the long-term integrity of the reagent. For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Many suppliers recommend refrigeration. While the hydrochloride salt is generally more stable than the free base, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous or oxygen-free conditions.[2] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, as the compound is an irritant.[1][3]
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | Minimizes potential degradation over long-term storage. |
| Atmosphere | Tightly sealed container; Inert gas for long-term | Protects from atmospheric moisture and contaminants. |
| Incompatibilities | Strong oxidizing agents, strong bases | Prevents unwanted side reactions and decomposition.[2][4] |
| Handling | Well-ventilated area or fume hood | Avoids inhalation of the solid powder, which can cause respiratory irritation.[3] |
Table 1: Recommended Storage and Handling Conditions.
Q2: My this compound is an off-white or slightly yellow solid. Is it degraded?
A2: An off-white to light yellow or beige appearance is typical for this compound and does not necessarily indicate degradation.[5] However, significant discoloration, such as turning dark brown or black, could suggest impurity buildup or decomposition, potentially from improper storage or exposure to contaminants. If you suspect degradation, it is advisable to verify the compound's purity via analytical methods like NMR or LC-MS before use.
Q3: How do I generate the free base (2-Bromo-4-fluorobenzylamine) from its hydrochloride salt for a reaction? What are the stability concerns?
A3: The hydrochloride salt form renders the amine non-nucleophilic. For reactions requiring a nucleophilic amine (e.g., N-alkylation, acylation, or coupling reactions), you must first generate the free base. This is typically achieved by treating an aqueous or organic solution of the salt with a suitable base.
The free base is more susceptible to air oxidation than the salt.[2] It is recommended to either use the free base immediately after preparation or store it under an inert atmosphere.
Experimental Protocol: Free Base Generation
-
Dissolution: Dissolve the this compound (1.0 eq.) in a suitable solvent system, such as a biphasic mixture of ethyl acetate and water.
-
Neutralization: Cool the mixture in an ice bath and slowly add a mild inorganic base (e.g., 1 M aqueous sodium bicarbonate or potassium carbonate solution) with stirring. Monitor the pH of the aqueous layer, aiming for a pH of 9-10 to ensure complete deprotonation.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent to ensure full recovery of the free amine.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Verification: The resulting oil or solid is the free base. Confirm its identity and purity before proceeding with your reaction.
Caption: Workflow for generating the free amine from its HCl salt.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific problems that may arise during synthesis, with a focus on identifying the root cause and providing actionable solutions.
Q4: I am observing a significant side product with a mass corresponding to the loss of bromine (hydrodebromination) in my reaction. How can I prevent this?
A4: Hydrodebromination, the replacement of the bromine atom with a hydrogen atom, is one of the most common and frustrating side reactions involving this substrate. The C-Br bond has a dissociation energy of about 293 kJ/mol, making it susceptible to cleavage under certain conditions. This issue is particularly prevalent in reactions involving transition metal catalysts (especially Palladium), reducing agents, or high temperatures.[6][7][8]
Causality and Mitigation Strategies:
The mechanism often involves catalytic hydrogenolysis or reductive dehalogenation.[6] For instance, in palladium-catalyzed reactions, oxidative addition of the C-Br bond to a Pd(0) center can be followed by an undesired reductive pathway instead of the intended cross-coupling.
Caption: Decision tree for troubleshooting hydrodebromination.
| Potential Cause | Mechanism/Explanation | Recommended Solution |
| Palladium Catalyst | Pd(0) is a highly effective catalyst for hydrodehalogenation, especially with trace hydrogen or hydride sources.[6] | • Change Catalyst: If possible, screen copper or nickel-based catalysts which may be less prone to this side reaction.[9] • Optimize Ligand: For Pd systems, use bulky, electron-rich ligands (e.g., biarylphosphines) that can accelerate the desired reductive elimination step relative to debromination.[8] |
| Reducing Agents/Hydride Source | Reagents like NaBH₄, or even trace impurities from solvents (e.g., isopropanol) or reagents, can act as hydride donors. | • Purify Reagents: Use freshly distilled anhydrous solvents and high-purity reagents. • Avoid Reductive Additives: Scrutinize all components of the reaction for their reductive potential. |
| High Temperature | Thermal decomposition can generate radical species, leading to dehalogenation pathways. | • Lower Temperature: Run a temperature screen to find the lowest possible temperature that still affords an acceptable reaction rate. |
| Strong/Nucleophilic Base | Certain strong bases can promote dehalogenation through various mechanisms. | • Use Milder Base: Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of alkoxides or hydroxides.[8] |
Table 2: Troubleshooting Guide for Debromination Side Product.
Q5: My N-alkylation/acylation reaction is sluggish or failing, even after converting to the free base. What are other potential issues?
A5: Assuming you have successfully generated the free amine and are still facing issues, the problem may lie with other reaction parameters. Benzylamines are generally good nucleophiles, but their reactivity can be influenced by steric and electronic factors.[10]
Troubleshooting Protocol for Low Reactivity:
-
Confirm Free Base Purity: First, re-verify that the conversion from the hydrochloride salt to the free base was complete and that the isolated amine is pure. Residual ammonium salt will not react.
-
Solvent Choice: The choice of solvent is critical. For N-alkylation (an Sₙ2 reaction), a polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred as it solvates the cation but not the amine nucleophile, accelerating the reaction.
-
Base Stoichiometry (for Alkylation): N-alkylation produces H-X as a byproduct, which will protonate the starting amine, rendering it unreactive. You must include at least one equivalent of a non-nucleophilic "scavenger" base (e.g., DIPEA, triethylamine, or K₂CO₃) to neutralize this acid. For dialkylation, more than two equivalents of base are needed.
-
Temperature: Many N-alkylation and acylation reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, try gradually increasing the temperature to 50-80°C while monitoring for side products by TLC or LC-MS.
-
Reagent Quality: Ensure your electrophile (e.g., alkyl halide or acyl chloride) is of high purity and has not degraded.
References
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
- Čejka, J., et al. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
- Ganesan, A., & Pandiarajan, K. (1993). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Journal of Chemistry.
- Google Patents. (n.d.). Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
- Wikipedia. (n.d.). Dehalogenation.
- ACS Publications. (n.d.). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology.
- Organic Chemistry Portal. (n.d.). Benzylamines.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzylamine hydrochloride.
- Indian Academy of Sciences. (n.d.). Correlation analysis of reactivity in the oxidation of substituted benzylamines by benzyltrimethylammonium tribromide.
- ACS Publications. (1997). New Synthesis of Substituted Benzylamines. Novel Application of the Mitsunobu Reaction To Convert Substituted Benzyl Alcohols to Amines. The Journal of Organic Chemistry.
- ChemistryViews. (2018). Practical Synthesis of α-Substituted Primary Benzylamines.
- PubChem - NIH. (n.d.). Benzylamine.
- Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate.
- Loba Chemie. (2019). 2-FLUORO-4-BROMO BIPHENYL MSDS.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone.
- Wikipedia. (n.d.). Benzylamine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-fluorobenzylamine hydrochloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzylamine.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- PubChem - NIH. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride.
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Removal of palladium catalyst from 2-Bromo-4-fluorobenzylamine hydrochloride reaction mixtures
Topic: Effective Removal of Palladium Catalyst from 2-Bromo-4-fluorobenzylamine Hydrochloride Reaction Mixtures
Audience: Researchers, Scientists, and Drug Development Professionals
This guide is designed to provide expert-level support for the critical step of removing residual palladium catalysts from reaction mixtures containing this compound. Given the compound's amine functionality and its common synthesis via palladium-catalyzed cross-coupling reactions, achieving the stringent purity levels required for pharmaceutical development presents unique challenges. This document offers a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established scientific principles and industry best practices.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues encountered during the purification of this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions & Optimization Steps |
| High levels of residual palladium detected after standard filtration. | 1. Soluble Palladium Species: The amine group of this compound can form stable, soluble complexes with palladium, preventing its removal by simple filtration.[1][2] 2. Fine Catalyst Particles: The palladium catalyst particles may be too small to be captured by standard filtration media.[1] 3. Colloidal Palladium: Fine palladium particles may be suspended in the reaction mixture, passing through conventional filters.[3] | 1. Utilize a Scavenging Agent: Employ solid-supported scavengers with a high affinity for palladium. Materials functionalized with thiol (-SH), amine, or trimercaptotriazine (TMT) groups are particularly effective.[1][4][5] 2. Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb residual palladium.[1][3] However, be aware of potential product loss due to non-specific adsorption.[1][3] 3. Enhanced Filtration: Use a finer filter medium, such as a 0.45 µm PTFE membrane filter, or a well-packed Celite® pad (1-2 cm thick).[1][3][6] |
| Significant product loss during the purification process. | 1. Non-specific Adsorption: The product may be adsorbing onto the activated carbon or the selected scavenger.[3] 2. Co-precipitation: The product might co-precipitate with the palladium species during removal attempts. | 1. Optimize Scavenger Amount: Use the minimum effective quantity of the scavenger. A screening study can determine the optimal scavenger-to-palladium ratio.[4][7] 2. Select a More Specific Scavenger: If product loss is high with activated carbon, switch to a more selective, functionalized scavenger like SiliaMetS® Thiol or DMT.[5][8][9] 3. Solvent Adjustment: The choice of solvent can influence the binding of both palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[4] 4. Consider Alternative Purification: If product loss remains high, explore other techniques like crystallization or liquid-liquid extraction.[4][10] |
| Inconsistent palladium removal from batch to batch. | 1. Variable Palladium Speciation: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) may differ between reaction runs, impacting the effectiveness of the chosen removal method.[7] 2. Inadequate Mixing: Poor mass transfer can prevent the scavenger from making effective contact with the palladium in the solution.[3] | 1. Method Screening: Conduct a small-scale screen of various palladium removal techniques (different scavengers, activated carbon, etc.) to identify the most robust method for your specific reaction conditions.[7] 2. Combination Approach: A multi-step process, such as filtration through Celite® followed by a scavenger treatment, can yield more consistent and thorough palladium removal.[7] 3. Ensure Vigorous Stirring: Maintain adequate agitation during the scavenging process to ensure good contact between the scavenger and the solution.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from this compound so critical?
Residual palladium is a significant concern in pharmaceutical synthesis for two primary reasons. First, palladium is a heavy metal with established toxicity, and regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits on its presence in active pharmaceutical ingredients (APIs).[7] Second, residual palladium can act as a catalyst in downstream reactions, leading to the formation of unwanted byproducts and compromising the stability and purity of the final drug substance.[7]
Q2: My product, this compound, has an amine group. How does this affect palladium removal?
The primary amine in your compound can act as a ligand, coordinating with palladium species to form soluble complexes.[1][2] This chelation makes simple filtration of heterogeneous palladium catalysts (like Pd/C) ineffective, as the palladium will remain dissolved in the reaction mixture.[1] Therefore, methods that actively capture these soluble species, such as scavenging, are often necessary.[11]
Q3: What are palladium scavengers and how do they work?
Palladium scavengers are solid-supported materials, typically based on silica or a polymer, that are functionalized with chemical groups having a high affinity for palladium.[1][3] Common functional groups include thiols, amines, and dimercaptotriazine (DMT).[1][5] The mechanism of action is chemisorption, where the palladium in the solution binds strongly to these functional groups. The resulting solid scavenger-palladium complex can then be easily and completely removed by filtration.[11]
Q4: How do I choose the right palladium scavenger for my reaction?
The selection of an appropriate scavenger depends on several factors:
-
The nature of the palladium species: The oxidation state and ligands of the palladium complex can affect its affinity for different scavengers.[2]
-
Product compatibility: It is crucial that the scavenger does not react with or strongly adsorb your this compound product.[2]
-
Reaction conditions: The solvent, temperature, and pH of your reaction mixture can influence the scavenger's performance.
-
Cost and scalability: For larger-scale production, the cost and ease of handling the scavenger are important considerations.[2]
A screening of different scavengers is often the most effective approach to identify the optimal choice for a specific process.[7]
Q5: Can I use activated carbon for palladium removal, and what are the potential downsides?
Yes, activated carbon is a cost-effective and commonly used adsorbent for removing palladium residues.[1][3] However, it has some limitations. Activated carbon can be non-selective and may also adsorb your desired product, leading to a loss of yield.[3] Its efficiency in removing palladium can also be lower compared to more specialized metal scavengers.[3]
Q6: What analytical methods are used to determine the final concentration of residual palladium?
The industry-standard method for quantifying trace metal impurities in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12][13][14] Other techniques include atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF).[13] For more rapid screening during process development, fluorescence-based detection kits are also available.[12][15]
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate).[4]
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS® Thiol or DMT, typically 3-5 molar equivalents relative to the initial amount of palladium catalyst).[2]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours.[1][4] The optimal time and temperature should be determined experimentally by monitoring the palladium concentration.[1]
-
Filtration: Once scavenging is complete, filter the mixture to remove the solid scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.[7]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[3]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.[3]
-
Carbon Addition: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the slurry at room temperature for a few hours to overnight.[7]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]
-
Concentration: Concentrate the filtrate to obtain the purified product.[3]
-
Analysis: Analyze the purified product for residual palladium content.[3]
Visualizations
Caption: Decision workflow for palladium catalyst removal.
Caption: Logic for selecting a suitable palladium scavenger.
References
- Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 3,4-Dichloropyridin-2-amine Reactions.
- ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- Pharmaceutical Outsourcing. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
- Benchchem. (n.d.). Technical Support Center: Removing Palladium Catalyst Residues from Final Products.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Benchchem. (n.d.). Removing palladium catalyst residues from reaction mixtures.
- National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
- Royal Society of Chemistry. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
- SiliCycle. (n.d.). Metal Scavengers Selection Guide.
- Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
- SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
- ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 4-Formylphenylboronic Acid Reactions.
Sources
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- 15. pharmtech.com [pharmtech.com]
Overcoming low reactivity of 2-Bromo-4-fluorobenzylamine hydrochloride in C-N coupling
Welcome to the technical support center for overcoming challenges with 2-Bromo-4-fluorobenzylamine hydrochloride in C-N coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this specific substrate.
The structure of 2-Bromo-4-fluorobenzylamine presents a unique combination of electronic and steric factors that can lead to low reactivity in common C-N cross-coupling reactions like the Buchwald-Hartwig amination. This guide provides a structured approach to diagnosing and resolving these issues.
Troubleshooting Guide
Q1: My Buchwald-Hartwig amination with this compound is failing or giving very low yields. What are the likely causes?
Low yields with this substrate are often traced back to a combination of factors related to its structure and the nature of the starting material. The primary challenges include the hydrochloride salt form, potential catalyst inhibition, and suboptimal reaction conditions. A systematic investigation is key to improving your reaction outcome.[1]
Core Issues to Investigate:
-
Incomplete Neutralization of the Amine Hydrochloride: The starting material is a salt and requires a sufficient amount of base to liberate the free amine for the catalytic cycle.
-
Suboptimal Catalyst/Ligand System: The electronic properties (electron-withdrawing fluorine) and steric hindrance (ortho-bromo substituent) of the substrate demand a carefully selected palladium catalyst and ligand.[2][3]
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen and impurities. The substrate itself, particularly the amine, can sometimes interact with the catalyst in an unproductive manner.[1][4]
-
Inappropriate Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes side reactions or degradation of the starting materials or product.[5][6]
Q2: How do I properly handle the hydrochloride salt in my reaction setup?
The presence of the hydrochloride salt means that your reaction requires additional base to neutralize the HCl and then act as the catalytic base for the C-N coupling cycle.
Recommended Approach:
-
Stoichiometry of the Base: You must use at least one extra equivalent of base to neutralize the hydrochloride salt. Therefore, if the standard protocol calls for 1.5 equivalents of base, you should use a minimum of 2.5 equivalents.
-
Choice of Base: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[5] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may also be effective, particularly with certain ligand systems, and can offer better functional group tolerance.[4][6]
Experimental Tip: Consider a pre-mixing step where you stir the this compound with the base in the reaction solvent for a short period (e.g., 15-30 minutes) before adding the catalyst and the coupling partner. This can help ensure complete neutralization.
Q3: What are the optimal catalyst and ligand combinations for this electron-deficient and sterically hindered substrate?
For substrates like 2-Bromo-4-fluorobenzylamine, which are both sterically hindered and electronically deactivated, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are typically required to promote the key steps of the catalytic cycle.[2][7][8]
Recommended Ligand Classes:
-
Biarylphosphine Ligands: These are often the go-to choice for challenging couplings. Ligands such as RuPhos, XPhos, and BrettPhos have demonstrated high efficacy in coupling sterically hindered and electron-deficient aryl halides.[8]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior stability and reactivity compared to phosphine ligands.
Catalyst Selection Strategy:
It is highly recommended to perform a small-scale screen of different ligands to identify the optimal choice for your specific coupling partner.
| Catalyst/Ligand System | Key Features | Suitability for this Substrate |
| Pd₂(dba)₃ with RuPhos | Highly active for a broad range of substrates, including those with steric hindrance. | Excellent starting point. |
| Pd₂(dba)₃ with XPhos | Another versatile and highly active ligand, often effective for challenging couplings. | A strong alternative to RuPhos. |
| BrettPhos Precatalyst | Air-stable and highly active, designed for challenging C-N couplings. | A convenient and effective option. |
This table provides a starting point for optimization. The optimal choice may vary depending on the specific amine being coupled.
Frequently Asked Questions (FAQs)
Q: Can I use a copper-catalyzed Ullmann condensation for this reaction?
A: While the Ullmann condensation is a classic method for C-N bond formation, it typically requires harsher reaction conditions (higher temperatures) than palladium-catalyzed methods.[9][10][11] For a substrate like 2-Bromo-4-fluorobenzylamine, a modern, ligand-assisted Buchwald-Hartwig amination is generally more reliable and proceeds under milder conditions, offering better functional group tolerance.[12]
Q: My reaction is sluggish. Should I increase the temperature?
A: Increasing the temperature can improve reaction rates, but it can also lead to catalyst decomposition and side reactions.[1] A typical temperature range for Buchwald-Hartwig reactions is 80-110 °C.[13] Before significantly increasing the temperature, ensure that your catalyst system is optimal and that all reagents and solvents are pure and anhydrous.[1]
Q: I'm observing debromination of my starting material. How can I minimize this side reaction?
A: Reductive dehalogenation (replacement of the bromine with a hydrogen) is a known side reaction in palladium-catalyzed couplings.[4] This can be minimized by:
-
Ligand Choice: Employing bulky, electron-rich ligands can favor the desired C-N coupling pathway.[4]
-
Base Selection: Sometimes, using a weaker base like K₃PO₄ or Cs₂CO₃ can reduce the extent of dehalogenation compared to strong bases like NaOt-Bu.[4]
-
Lowering Temperature: If the reaction proceeds at a reasonable rate, lowering the temperature can sometimes disfavor the dehalogenation pathway.[4]
Q: How critical is the inert atmosphere for this reaction?
A: Extremely critical. Both the palladium(0) active catalyst and some phosphine ligands are sensitive to oxygen, especially at the elevated temperatures used for the reaction.[1][14] Failure to maintain an inert atmosphere (e.g., using argon or nitrogen) is a common cause of reaction failure due to catalyst deactivation. Ensure all solvents and reagents are properly degassed.[4]
Experimental Protocols & Visual Guides
General Protocol for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the C-N coupling of this compound.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky biarylphosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the flame-dried Schlenk flask, add this compound, the amine coupling partner, and the base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Catalyst Addition: In a separate vial, prepare a slurry of the palladium precatalyst and ligand in a small amount of the reaction solvent. Add this slurry to the main reaction flask.
-
Reaction Execution: Securely seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
This decision tree can guide you through a logical process to diagnose and resolve low-yield issues.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- Vertex AI Search, "Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH"
- Benchchem, "Technical Support Center: Troubleshooting Halogen
- University of Windsor, "Palladium-Catalyzed CN and CO Coupling–A Practical Guide
- Benchchem, "Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substr
- Journal of the American Chemical Society, "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis"
- PMC - NIH, "Design of New Ligands for the Palladium-Catalyzed Aryl
- NIH, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
- TCI Chemicals, "C-N Bond Form
- Benchchem, "Troubleshooting low yield in 4,4'-Dimethyltriphenylamine synthesis"
- RSC Publishing, "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds"
- Benchchem, "Technical Support Center: Troubleshooting Low Yield in Palladium-C
- YouTube, "Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond"
- Chemistry LibreTexts, "Buchwald-Hartwig Amin
- Wikipedia, "Buchwald–Hartwig amin
- DSpace@MIT, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
- J&K Scientific LLC, "Buchwald-Hartwig Cross-Coupling"
- Benchchem, "Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction"
- Chemical Insights, "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"
- ResearchGate, "Light‐Promoted C–N Coupling of Aryl Halides with Nitroarenes"
- Wikipedia, "Ullmann condens
- Benchchem, "Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile"
- Benchchem, "Application Notes and Protocols for Ullmann Condensation Reactions with 4-Bromo-2-fluoroaniline"
- Thermo Fisher Scientific - ES, "Ullmann Reaction"
- PMC - NIH, "RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW"
- Wikipedia, "Ullmann reaction"
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Minimizing homocoupling in Suzuki reactions of 2-Bromo-4-fluorobenzylamine hydrochloride
Topic: Minimizing Homocoupling in Suzuki Reactions of 2-Bromo-4-fluorobenzylamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with Suzuki reactions, particularly when working with functionalized substrates like this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is one of the most persistent side reactions in Suzuki couplings, leading to the formation of a symmetrical biaryl byproduct (Ar'-Ar'), reduced yields of the desired product, and complex purification challenges. This guide provides a systematic approach to diagnosing and mitigating this issue when using this compound.
Q1: I am observing a significant amount of a symmetrical biaryl byproduct, corresponding to the dimerization of my boronic acid, in my reaction with this compound. What is the primary cause and how can I fix it?
A1: Senior Application Scientist Insights
The formation of a homocoupled boronic acid byproduct is a classic sign that your catalytic cycle is being compromised, often due to the presence of oxygen and the palladium catalyst's oxidation state. The active catalyst in the Suzuki cycle is a Pd(0) species. Oxygen is a notorious culprit as it can oxidize the catalytically active Pd(0) to Pd(II) species.[1] These Pd(II) species, if not efficiently channeled into the main catalytic cycle, can react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[2] With a substrate like this compound, the situation is further complicated by the amine functionality and the acidic hydrochloride salt, which can influence the reaction environment.
Here is a systematic approach to mitigate this issue:
Step 1: Rigorous Exclusion of Oxygen
This is the most critical and impactful step. Ensuring anaerobic conditions is paramount for a clean and efficient reaction.
-
Degassing Solvents: All solvents, including any water used in the reaction mixture, must be thoroughly degassed. Common and effective methods include:
-
Sparging: Bubbling a high-purity inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: For organic solvents, performing at least three freeze-pump-thaw cycles is highly effective at removing dissolved gases.
-
-
Inert Atmosphere: The entire reaction, from reagent addition to heating, must be conducted under a positive pressure of a high-purity inert gas. The use of Schlenk lines or a glovebox is strongly recommended.
-
Subsurface Sparge: Before adding the palladium catalyst, bubbling an inert gas directly through the liquid reaction mixture for 15-20 minutes can effectively remove any residual dissolved oxygen.[3]
-
Setup: Combine this compound, the boronic acid or ester, and the solid base in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Purge: Evacuate the flask under high vacuum for 5-10 minutes to remove air from the headspace and solids.
-
Backfill: Backfill the flask with high-purity Argon or Nitrogen.
-
Repeat: Repeat this evacuate/backfill cycle at least five times for optimal results.
-
Solvent Addition: Add the previously degassed solvent(s) via cannula or a gas-tight syringe under a positive pressure of the inert gas.
Step 2: Strategic Selection of Catalyst System and Base
The choice of palladium source, ligand, and base are all interconnected and crucial for minimizing homocoupling, especially with a functionalized substrate.
-
Palladium Precatalyst: The active catalyst is Pd(0). Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to Pd(0). If this reduction is inefficient or if Pd(II) species persist, they can directly promote homocoupling.
-
Recommendation: Utilize a Pd(0) precatalyst such as Pd₂(dba)₃ or employ modern, air-stable Pd(II) precatalysts (e.g., Buchwald precatalysts) that are designed for clean and efficient generation of the active Pd(0) species.[4]
-
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky and electron-rich phosphine ligands are highly recommended. They accelerate the rate-limiting oxidative addition and the final reductive elimination steps, which helps the desired cross-coupling reaction outcompete the homocoupling pathway.[5][6]
-
Base Selection and Stoichiometry: Your starting material is a hydrochloride salt, which means it will consume one equivalent of base before the reaction can even begin. Therefore, you must use at least three equivalents of base: one for the hydrochloride, and two for the catalytic cycle.
-
Recommendation: A moderately strong inorganic base is often optimal. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting the reaction without being overly harsh, which can help prevent degradation of the boronic acid (protodeboronation).[6] Other options to screen include K₂CO₃ and Cs₂CO₃.[7][8] Avoid strong organic amine bases which can sometimes complicate the reaction.[8]
-
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Buchwald G3/G4 Precatalysts | Ensures efficient generation of the active Pd(0) catalyst, minimizing residual Pd(II) that causes homocoupling. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Accelerates oxidative addition and reductive elimination, favoring the desired cross-coupling pathway.[5][6] |
| Base | K₃PO₄ (Potassium Phosphate) | Provides sufficient basicity for both neutralization and catalysis without promoting significant side reactions.[6] |
| Base Stoichiometry | 3.0 - 3.5 equivalents | Crucial to neutralize the hydrochloride salt AND facilitate the catalytic cycle. |
Frequently Asked Questions (FAQs)
Q2: My starting material is a hydrochloride salt. How does this specifically affect my Suzuki reaction setup?
A2: The hydrochloride salt introduces an acidic proton that must be neutralized by a base before the catalytic cycle can proceed efficiently. This has two primary implications:
-
Base Stoichiometry: You must use at least one extra equivalent of base compared to a reaction with the free amine. A common mistake is to use the standard 2 equivalents of base, which would only neutralize the salt and leave insufficient base for the catalytic cycle, leading to a failed reaction. A starting point of 3.0-3.5 equivalents is recommended.
-
Choice of Base: The initial neutralization is an acid-base reaction. Using a base that generates a soluble salt byproduct is often beneficial for reaction homogeneity. Inorganic bases like K₃PO₄ or K₂CO₃ are generally well-suited for this purpose.[7][8]
Q3: Can the primary amine on my substrate interfere with the palladium catalyst?
A3: Yes, it's possible. Primary amines can act as ligands and coordinate to the palladium center.[9] This can sometimes inhibit the catalyst by occupying coordination sites that are needed for the phosphine ligand or the substrates. However, the Suzuki reaction is known to be tolerant of a wide range of functional groups, including amines.[5] The use of bulky, electron-rich phosphine ligands (like SPhos) is advantageous here, as they tend to form very stable and highly active complexes with palladium, minimizing interference from the substrate's amine group.
Q4: Besides homocoupling, what other side reactions should I be aware of with 2-Bromo-4-fluorobenzylamine?
A4: Two other common side reactions are:
-
Protodeboronation: This is the protonolysis of the C-B bond of the boronic acid, effectively removing it from the reaction. This is often exacerbated by excess water, high temperatures, and overly harsh basic conditions.[6] Using a more stable boronic ester (e.g., a pinacol ester) or carefully controlling the amount of water can mitigate this.[10]
-
Dehalogenation: This is the reduction of the aryl bromide to the corresponding arene (in this case, 4-fluorobenzylamine). It can be promoted by certain solvents, bases, or impurities that can act as hydride sources.[11] Ensuring high-purity reagents and screening different bases can help minimize this side reaction.
Q5: What is a good starting point for a protocol to couple this compound while minimizing homocoupling?
A5: Here is a robust starting protocol that incorporates the best practices discussed. Note that optimization may be required for your specific boronic acid partner.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (finely powdered, 3.0 equiv)
-
Degassed 1,4-Dioxane and Degassed Water (e.g., 5:1 ratio)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Seal the flask and perform at least five evacuate/backfill cycles with high-purity Argon or Nitrogen.
-
Add the degassed 1,4-dioxane and degassed water via a gas-tight syringe.
-
Stir the reaction mixture at room temperature for 15 minutes to ensure good mixing.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine before proceeding with purification.
-
Visualizations
Logical Workflow for Troubleshooting Homocoupling
Caption: A decision-making workflow for troubleshooting homocoupling.
Suzuki Catalytic Cycle vs. Homocoupling Pathway
Caption: Competing pathways in the Suzuki reaction mixture.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Wikipedia. (n.d.). Suzuki reaction.
- Chaudhary, A. R., & Bedekar, A. V. (2012). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Applied Organometallic Chemistry, 26(8), 430-437. [Link]
- ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- ACS Publications. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry. [Link]
- ACS Green Chemistry Institute. (n.d.). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- ACS Publications. (2004). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling?
- ResearchGate. (n.d.).
- PubMed. (2024). Aminative Suzuki-Miyaura coupling. Science. [Link]
- Scilit. (2012). 1‐(α‐Aminobenzyl)‐2‐naphthol as phosphine‐free ligand for Pd‐catalyzed Suzuki and one‐pot Wittig‐Suzuki reaction. Applied Organometallic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
- ACS Publications. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- The Suzuki Reaction. (2014). [Link]
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Validation & Comparative
Comparative Reactivity Analysis: 2-Bromo-4-fluorobenzylamine HCl vs. 2-Chloro-4-fluorobenzylamine HCl in Synthetic Applications
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. Among the versatile building blocks available, halogenated benzylamines serve as crucial intermediates. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct reagents: 2-Bromo-4-fluorobenzylamine hydrochloride and 2-Chloro-4-fluorobenzylamine hydrochloride. Understanding the nuanced differences in their chemical behavior is paramount for strategic synthetic planning and process optimization. Both compounds are recognized as valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2]
The core difference in reactivity between these two molecules lies in the nature of the carbon-halogen bond at the C2 position of the benzene ring. This single atomic substitution—bromine versus chlorine—profoundly influences the molecule's performance in two of the most powerful classes of reactions in modern organic synthesis: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
| Property | 2-Bromo-4-fluorobenzylamine HCl | 2-Chloro-4-fluorobenzylamine HCl |
| Molecular Formula | C₇H₈BrClFN[3] | C₇H₇ClFN[4] |
| Molecular Weight | 240.50 g/mol [5] | 159.59 g/mol [4] |
| CAS Number | 289038-14-8[5] | 15205-11-5[1] |
The Decisive Factor: Carbon-Halogen Bond Properties
The reactivity of an aryl halide is fundamentally governed by the properties of its carbon-halogen (C-X) bond. Two key parameters are at play: bond dissociation energy and the electronegativity of the halogen. The interplay between these factors determines the favored reaction pathway.
-
Bond Dissociation Energy : This is the energy required to break the C-X bond homolytically. It is the dominant factor in reactions where the C-X bond is broken in the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[6] The C-Br bond is significantly weaker than the C-Cl bond.[7]
-
Electronegativity : This property influences the polarity of the C-X bond and the electrophilicity of the carbon atom to which it is attached. It plays a more critical role in Nucleophilic Aromatic Substitution (SNAr), where the initial attack by a nucleophile is often the rate-limiting step.[8][9]
Table 1: Comparison of Carbon-Halogen Bond Energies
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| C-Cl | 339 - 346 | Stronger bond, less reactive in bond-breaking steps.[7] |
| C-Br | 276 - 290 | Weaker bond, more readily cleaved, more reactive.[7] |
This fundamental difference in bond energy dictates that the 2-bromo-4-fluorobenzylamine derivative is inherently more reactive in synthetic transformations that hinge on the cleavage of the carbon-halogen bond.[7]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Buchwald-Hartwig, and Sonogashira reactions, are foundational methods for forming carbon-carbon and carbon-heteroatom bonds.[10][11] The catalytic cycle for these reactions invariably begins with the oxidative addition of the palladium(0) catalyst into the aryl-halide bond.[12]
This oxidative addition step is almost always the rate-determining step of the catalytic cycle. Consequently, the reaction rate is directly proportional to the ease of C-X bond cleavage. Given the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, a clear reactivity trend emerges: Aryl Bromides > Aryl Chlorides .[6][12]
Therefore, in any competitive cross-coupling scenario, 2-Bromo-4-fluorobenzylamine will react preferentially and under milder conditions than its chloro-analogue. This has significant practical implications:
-
Lower Catalyst Loading : The higher reactivity of the bromo-compound may allow for lower concentrations of the expensive palladium catalyst.
-
Milder Reaction Conditions : Reactions can often be run at lower temperatures, reducing the likelihood of side reactions and thermal degradation of sensitive functional groups.
-
Faster Reaction Times : The lower energy barrier for oxidative addition leads to significantly faster conversion to the desired product.[12]
Figure 1: Logical flow showing why the C-Br bond leads to faster Pd-catalyzed reactions.
Experimental Protocol: Competitive Suzuki-Miyaura Coupling
This protocol is designed to provide a direct, visual comparison of the reactivity between the two substrates. By reacting an equimolar mixture with a single equivalent of boronic acid, the resulting product ratio will directly reflect the relative reaction rates.
-
Reagent Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-fluorobenzylamine HCl (1.0 mmol), 2-Chloro-4-fluorobenzylamine HCl (1.0 mmol), Phenylboronic acid (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Base Addition : Add a degassed solvent mixture, such as 1,4-Dioxane (10 mL), followed by an aqueous solution of a base, such as 2M Na₂CO₃ (5 mL).
-
Reaction Execution : Heat the mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC-MS or LC-MS. The primary product expected is 2-amino-5-fluorobiphenyl-4-yl)methane.
-
Analysis : After a set time (e.g., 4 hours), quench the reaction. Extract the product and analyze the final ratio of unreacted starting materials and the biphenyl product.
-
Expected Outcome : The analysis will show a significantly higher consumption of the 2-Bromo-4-fluorobenzylamine HCl compared to its chloro counterpart, confirming its superior reactivity in this transformation.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is fundamentally different from cross-coupling and proceeds via a two-step addition-elimination pathway.[13]
-
Step 1 (Addition) : A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step because it involves the temporary loss of aromaticity.[8]
-
Step 2 (Elimination) : The aromaticity is restored by the expulsion of the halide leaving group.
The reactivity in SNAr is governed by two opposing factors related to the halogen:
-
Inductive Electron Withdrawal : The halogen's electronegativity helps to stabilize the negative charge of the Meisenheimer complex. A more electronegative halogen provides greater stabilization, accelerating the rate-determining first step. The order of electronegativity is F > Cl > Br.[8][9]
-
Leaving Group Ability : The second step involves the cleavage of the C-X bond. Better leaving groups are weaker bases, following the trend I > Br > Cl > F.
For most SNAr reactions, the formation of the Meisenheimer complex (Step 1) is rate-limiting.[13] Therefore, the halogen's ability to stabilize this intermediate through induction is the dominant factor. This leads to a reactivity trend that is often the reverse of that seen in cross-coupling: F > Cl > Br > I .[9]
However, this is not absolute. If the second step becomes rate-limiting, leaving group ability becomes more important. In the case of comparing chlorine and bromine, the difference in electronegativity is less pronounced than with fluorine. While chlorine is more electronegative, bromine is a better leaving group. For the substrates , the reactivity in SNAr is expected to be much more comparable, with the chloro-derivative potentially holding a slight kinetic advantage due to the dominance of the initial nucleophilic attack.[6]
Figure 2: Factors influencing SNAr reactivity for chloro vs. bromo derivatives.
Conclusion and Practical Recommendations
The choice between this compound and 2-chloro-4-fluorobenzylamine hydrochloride is not arbitrary but a strategic decision based on the intended chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.):
-
Choose 2-Bromo-4-fluorobenzylamine HCl. Its weaker C-Br bond ensures higher reactivity, allowing for milder conditions, lower catalyst loadings, and faster reaction times. It is the superior choice for these transformations.
-
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions:
-
The choice is less clear-cut, but 2-Chloro-4-fluorobenzylamine HCl may offer a slight advantage. The higher electronegativity of chlorine can better stabilize the rate-limiting Meisenheimer intermediate. However, the difference in reactivity is expected to be far less dramatic than in cross-coupling, and reaction conditions may need to be optimized for either substrate.
-
-
For Sequential Functionalization:
-
A molecule containing both a bromine and a chlorine atom at different positions can be functionalized chemoselectively. The bromo-position can be targeted first with a cross-coupling reaction under mild conditions, leaving the chloro-position intact for a subsequent, more forcing cross-coupling or an SNAr reaction. This highlights the strategic value of understanding differential halogen reactivity.
-
By understanding the fundamental principles of carbon-halogen bond reactivity, researchers can make informed decisions, leading to more efficient, predictable, and successful synthetic outcomes in the pursuit of novel therapeutics.
References
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- 2-Chloro-4-fluorobenzylamine: Essential Intermediate for Pharmaceutical Synthesis. Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- 4-Bromo-2-fluorobenzylamine. Nordmann.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate.
- Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. ChemConnections.
- This compound. Santa Cruz Biotechnology.
- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry. Benchchem.
- 2-Chloro-4-fluorobenzylamine, 97%. Fisher Scientific.
- Reactivity comparison of 2-bromo-4-chloroquinoline vs. 4-chloroquinoline derivatives. Benchchem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents.
- What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? X-MOL.
- 2-Chloro-4-fluorobenzylamine. ChemScene.
- Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry.
- 4-Bromo-2-fluorobenzylamine hydrochloride. PubChem.
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A Comparative Guide to the Synthetic Utility of 2-Bromo-4-fluorobenzylamine Hydrochloride and Its Positional Isomers
Abstract
This guide provides an in-depth comparative analysis of 2-Bromo-4-fluorobenzylamine hydrochloride and its positional isomers, which are critical building blocks in medicinal chemistry and materials science. We will explore the nuanced differences in their synthesis, reactivity, and performance in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the strategic selection of the optimal bromo-fluoro-benzylamine isomer for specific synthetic objectives. The discussion is grounded in the fundamental principles of organic chemistry, supported by representative experimental data.
Introduction: The Strategic Importance of Bromo-Fluoro-Substituted Benzylamines
Bromo-fluoro-substituted benzylamines are a class of versatile synthetic intermediates widely employed in the construction of complex molecular architectures. The presence of three distinct functional handles—the nucleophilic amine, the reactive carbon-bromine bond amenable to cross-coupling, and the fluorine atom which modulates physicochemical properties—makes these compounds highly valuable in drug discovery.[1] Fluorine, in particular, can influence a molecule's metabolic stability, pKa, and binding affinity, making its strategic placement a key aspect of modern medicinal chemistry.[2]
The specific regioisomer of a bromo-fluoro-benzylamine can have a profound impact on its reactivity and, consequently, its utility in a synthetic sequence. Factors such as steric hindrance and the electronic interplay between the substituents dictate the ease and outcome of reactions at the bromine and amine centers. This guide will focus on a comparative analysis of this compound and its isomers, providing a framework for rational isomer selection.
Synthesis of Bromo-Fluoro-Benzylamine Isomers
The accessibility of a particular isomer is a critical consideration in its selection as a building block. The most common synthetic route to these benzylamines involves the reduction of the corresponding bromo-fluoro-benzonitrile. These nitrile precursors are typically prepared via multi-step syntheses starting from commercially available fluorinated aromatic compounds.
A general workflow for the synthesis of bromo-fluoro-benzylamine isomers is depicted below:
Figure 1: Generalized synthetic workflow for bromo-fluoro-benzylamine hydrochloride isomers.
Below is a summary of synthetic routes for the precursor nitriles of several key isomers:
| Isomer | Precursor Nitrile | Synthetic Approach | Reference(s) |
| 2-Bromo-4-fluoro | 2-Bromo-4-fluorobenzonitrile | From 2-bromo-4-fluorobenzamide via dehydration. | [3][4] |
| 3-Bromo-4-fluoro | 3-Bromo-4-fluorobenzonitrile | From 3-bromo-4-fluoro-benzoic acid amide via dehydration. | [5][6] |
| 2-Bromo-5-fluoro | 2-Bromo-5-fluorobenzonitrile | From o-fluorobenzoyl chloride via amidation, dehydration, and subsequent bromination.[7] | [7][8][9] |
| 4-Bromo-2-fluoro | 4-Bromo-2-fluorobenzonitrile | From 2-fluoroaniline via bromination and Sandmeyer reaction.[10] | [10] |
| 4-Bromo-3-fluoro | 4-Bromo-3-fluorobenzonitrile | From 3-fluoro-4-aminotoluene via Sandmeyer reaction. | [11] |
| 3-Bromo-2-fluoro | 3-Bromo-2-fluorobenzonitrile | From 2-fluoro-3-aminotoluene via Sandmeyer reaction. | [12] |
The final step, reduction of the nitrile to the benzylamine, can be achieved using various reducing agents such as borane dimethyl sulfide complex (BH3·SMe2), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation. The choice of reducing agent often depends on the presence of other functional groups in the molecule.
Theoretical Comparison of Reactivity in Cross-Coupling Reactions
The utility of bromo-fluoro-benzylamine isomers in the synthesis of complex molecules often hinges on their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the aryl bromide in these transformations is governed by a combination of electronic and steric effects.
Electronic Effects
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I).[13] This effect generally increases the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[14] The position of the fluorine atom relative to the bromine atom is therefore crucial.
-
Ortho- and Para-Fluoro Isomers: When the fluorine atom is positioned ortho or para to the bromine, its electron-withdrawing effect is most pronounced at the site of the C-Br bond, leading to a more electrophilic carbon center and facilitating oxidative addition.
-
Meta-Fluoro Isomers: The inductive effect is weaker at the meta position, resulting in a less pronounced activation of the C-Br bond compared to the ortho and para isomers.[13]
Steric Effects
Steric hindrance around the C-Br bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.[15]
-
2-Bromo Isomers (e.g., 2-Bromo-4-fluorobenzylamine): The presence of the benzylamine group ortho to the bromine atom introduces significant steric bulk. This can make these isomers less reactive in cross-coupling reactions compared to isomers where the bromine is less sterically encumbered.[16] However, specialized bulky phosphine ligands have been developed to overcome this steric hindrance.[17][18]
-
3-Bromo and 4-Bromo Isomers: These isomers generally experience less steric hindrance at the C-Br bond, which can lead to faster reaction rates in cross-coupling reactions.
Predicted Reactivity Order
Based on the interplay of these electronic and steric factors, a general trend in reactivity for Suzuki-Miyaura and Buchwald-Hartwig reactions can be predicted:
4-Bromo-isomers > 3-Bromo-isomers > 2-Bromo-isomers
Within the 2-bromo series, the position of the fluorine atom will further modulate reactivity, with a fluorine at the para-position (2-bromo-4-fluoro) providing stronger electronic activation than a fluorine at the meta-position (2-bromo-5-fluoro).
Figure 2: Interplay of electronic and steric effects on the reactivity of bromo-fluoro-benzylamine isomers.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[19][20] The following table presents representative data for the Suzuki-Miyaura coupling of various bromo-fluoro-benzylamine precursors or structurally analogous compounds, illustrating the impact of isomerism on reaction outcomes.
| Isomer (or Analogue) | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromoaniline | Phenylboronic acid | CataCXium A palladacycle | Cs2CO3 / 2-MeTHF/H2O | 80 | 95 | [21] |
| 2-Bromo-4-fluoroacetophenone | Phenylboronic acid | Pd(PPh3)4 | K2CO3 / Toluene/H2O | 100 | ~85 (inferred) | [22] |
| 3-Bromo-4-fluoroacetophenone | Phenylboronic acid | Pd(OAc)2 / P(t-Bu)3 | K3PO4 / DME | 80 | High (inferred) | [23] |
| 4-Bromobenzylamine | Phenylboronic acid | PdCl2(dppf)·CH2Cl2 | Cs2CO3 / THF/H2O | 77 | Good (inferred) | [24] |
Note: Data is compiled from reactions on similar substrates and is intended to be representative. Direct comparison requires identical reaction conditions.
The data, though from different systems, supports the theoretical predictions. The sterically hindered 2-bromoaniline requires a specialized palladacycle catalyst to achieve a high yield.[21] In contrast, less hindered aryl bromides are expected to react under more standard conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-fluoro-aniline Analogue
This protocol is adapted from a procedure for the coupling of unprotected ortho-bromoanilines and can serve as a starting point for the Suzuki-Miyaura coupling of bromo-fluoro-benzylamine isomers.[21]
Materials:
-
Bromo-fluoro-benzylamine isomer (1.0 equiv)
-
Arylboronic acid pinacol ester (2.0 equiv)
-
CataCXium A palladacycle (0.05 equiv)
-
Cesium carbonate (Cs2CO3) (3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water (degassed)
Procedure:
-
To a flame-dried reaction vessel, add the bromo-fluoro-benzylamine isomer, arylboronic acid pinacol ester, CataCXium A palladacycle, and cesium carbonate.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 2-MeTHF and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[25][26] The reactivity trends observed in Suzuki-Miyaura coupling generally hold for this transformation as well.
| Isomer (or Analogue) | Amine Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Yield (%) | Reference |
| 7-Bromo-benzodiazepine | Aniline | Pd2(dba)3 / XPhos | KOtBu / Toluene | 90 | 87 | [27] |
| Aryl Bromide | Benzylamine | Pd2(dba)3 / BINAP | NaOtBu / Toluene | 80 | High (inferred) | [26] |
| Aryl Perfluorooctanesulfonate | Benzylamine | Pd(OAc)2 / BINAP | Cs2CO3 / Toluene | 90 | 61 | [28] |
The choice of ligand is particularly critical in the Buchwald-Hartwig amination, with sterically hindered, electron-rich phosphine ligands such as XPhos and BINAP often being required for efficient coupling, especially with challenging substrates.[27][29]
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Aryl Compound
This generalized protocol can be adapted for the amination of bromo-fluoro-benzylamine isomers.[27][29]
Materials:
-
Bromo-fluoro-benzylamine isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.025 equiv)
-
XPhos (0.05 equiv)
-
Potassium tert-butoxide (KOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromo-fluoro-benzylamine isomer, Pd2(dba)3, XPhos, and KOtBu to a dry reaction vessel.
-
Add the amine and anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
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Spectroscopic analysis of novel derivatives of 2-Bromo-4-fluorobenzylamine hydrochloride
An Objective Guide to the Spectroscopic Analysis of Novel 2-Bromo-4-fluorobenzylamine Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic techniques essential for the characterization of 2-Bromo-4-fluorobenzylamine hydrochloride and its novel derivatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Analytical Challenge
2-Bromo-4-fluorobenzylamine serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring two different halogens and a reactive amine group, presents a distinct analytical fingerprint. When this core structure is modified to create novel derivatives—for instance, through N-alkylation, N-acylation, or further ring substitution—a multi-faceted spectroscopic approach is imperative for unambiguous structural confirmation.
This guide will compare the parent compound, 2-Bromo-4-fluorobenzylamine (1) , with two representative novel derivatives:
-
Derivative A: N-acetyl-2-bromo-4-fluorobenzylamine (2) - An amide derivative.
-
Derivative B: N,N-dimethyl-2-bromo-4-fluorobenzylamine (3) - A tertiary amine derivative.
We will explore how Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are synergistically employed to identify and differentiate these structures.
The Spectroscopic Workflow: A Holistic Approach
A definitive structural elucidation relies not on a single technique, but on the convergence of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Caption: Key fragmentation pathway for 2-Bromo-4-fluorobenzylamine.
Comparative Mass Spectrometry Data
| Ion | Compound 1 (Parent) | Derivative A (Amide) | Derivative B (Tertiary Amine) | Rationale for Change |
| [M]⁺ / [M+2]⁺ | 203 / 205 | 245 / 247 | 231 / 233 | Reflects the addition of an acetyl group (-COCH₃, +42 Da) or two methyl groups (-2H, +2CH₃, +28 Da). |
| Base Peak | 187 / 189 | 187 / 189 | 58 | Parent/Amide: Loss of the amine/acetamide group forms the stable 2-bromo-4-fluorobenzyl cation. Tertiary Amine: Cleavage forms a highly stable [CH₂=N(CH₃)₂]⁺ iminium ion at m/z 58. |
Standard Protocol: Electron Ionization (EI) GC-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC oven temperature is programmed to separate the analyte from any impurities before it enters the mass spectrometer. [1]3. Ionization: As the analyte elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. [2]4. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The comparison between a parent amine and its amide or tertiary amine derivative yields clear, diagnostic differences.
Expertise & Rationale
The most informative region in the IR spectrum for this analysis is ~3500-3000 cm⁻¹ and ~1700-1600 cm⁻¹. Primary amines show two characteristic N-H stretching bands, while secondary amides show a single N-H stretch and a very strong carbonyl (C=O) stretch. [3]Tertiary amines lack N-H bonds entirely, leading to the absence of signals in this region. [3]
Comparative IR Data Analysis
| Vibrational Mode | Compound 1 (Parent) | Derivative A (Amide) | Derivative B (Tertiary Amine) | Rationale for Change |
| N-H Stretch | 3380, 3300 cm⁻¹ (2 bands) | ~3300 cm⁻¹ (1 band) | Absent | Primary amines have symmetric and asymmetric stretches. Secondary amides have one. Tertiary amines have none. [3] |
| C=O Stretch | Absent | ~1645 cm⁻¹ (strong) | Absent | The strong carbonyl absorption is a definitive marker for the amide derivative. |
| C-N Stretch | ~1230 cm⁻¹ | ~1250 cm⁻¹ | ~1210 cm⁻¹ | The position of the C-N stretch is influenced by the nature of the nitrogen substitution. |
| Aromatic C=C | ~1600, 1500 cm⁻¹ | ~1605, 1510 cm⁻¹ | ~1595, 1500 cm⁻¹ | These ring vibrations are present in all three compounds with minor shifts. |
Standard Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal. [1]4. Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [1]5. Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. While less structurally detailed than NMR or MS, it is a valuable tool for comparison and for quantitative analysis.
Expertise & Rationale
Aromatic amines exhibit characteristic UV absorptions due to π → π* transitions of the benzene ring. [3]The interaction of the nitrogen's lone pair of electrons with the aromatic ring shifts the absorption to longer wavelengths (a bathochromic shift) compared to benzene itself. [3]Converting the amine to an amide reduces this interaction because the lone pair is delocalized onto the adjacent carbonyl group. This typically results in a shift to shorter wavelengths (a hypsochromic shift) relative to the parent amine.
Comparative UV-Vis Data
| Compound | Approximate λₘₐₓ | Rationale |
| Compound 1 (Parent) | ~285 nm | The nitrogen lone pair extends the conjugation of the aromatic ring, causing a red shift. [3] |
| Derivative A (Amide) | ~270 nm | The electron-withdrawing acetyl group pulls the nitrogen's lone pair away from the ring, reducing conjugation and causing a blue shift. |
| Derivative B (Tertiary Amine) | ~290 nm | The electron-donating methyl groups slightly enhance the interaction of the lone pair with the ring, causing a small red shift compared to the parent. |
Standard Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute stock solution of the analyte with a known concentration. From this, prepare a final solution in a 1 cm path length quartz cuvette, ensuring the absorbance at λₘₐₓ falls within the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
-
Baseline Correction: Fill a reference cuvette with the pure solvent and use it to zero the instrument (baseline correction).
-
Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Conclusion
The structural confirmation of novel derivatives of this compound is a task that demands a synergistic and methodical application of multiple spectroscopic techniques. By understanding the principles behind each method and predicting how specific structural modifications will manifest in the resulting spectra, researchers can confidently and efficiently characterize their target molecules. NMR provides the skeletal framework, Mass Spectrometry confirms the molecular weight and key fragments, IR identifies the functional groups, and UV-Vis probes the electronic nature of the compound. Together, they form a self-validating system that ensures the scientific integrity of the results.
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A Comparative Guide to the X-ray Crystal Structure of Halogenated Benzylamine Hydrochloride Derivatives
This guide provides an in-depth comparison of the X-ray crystal structures of halogenated benzylamine hydrochloride derivatives. While the specific crystal structure for 2-Bromo-4-fluorobenzylamine hydrochloride is not publicly available, this document will utilize the known crystal structure of 4-chlorobenzylamine hydrochloride as a foundational model for a comprehensive analysis. By examining this closely related structure, we can extrapolate and discuss the expected structural variations and their implications for derivatives such as this compound. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the structural analysis and application of these compounds.
Introduction: The Significance of Halogenated Benzylamines
Halogenated benzylamines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The nature and position of halogen substituents on the phenyl ring can profoundly influence the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of these molecules in the solid state, offering invaluable insights into their conformation, intermolecular interactions, and crystal packing. Understanding these structural nuances is paramount for rational drug design and the development of new materials with tailored properties.
Experimental Protocols: From Synthesis to Structure Determination
The journey from a powdered compound to a detailed three-dimensional crystal structure involves several key stages. The following protocols are representative of the methodologies employed for the synthesis and single-crystal X-ray diffraction analysis of benzylamine hydrochloride derivatives.
Synthesis and Crystallization
The synthesis of halogenated benzylamine hydrochlorides typically involves the reduction of the corresponding benzonitrile or the reductive amination of the benzaldehyde, followed by treatment with hydrochloric acid.
General Synthetic Procedure:
-
Reaction Setup: The appropriate halogenated benzonitrile is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran, in a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
Reduction: A reducing agent, for instance, sodium borohydride in the presence of a catalyst or catalytic hydrogenation, is carefully added to the solution. The reaction mixture is then stirred, often with heating, for a period sufficient to ensure complete conversion.
-
Workup: Upon completion, the reaction is quenched, and the crude benzylamine is extracted into an organic solvent.
-
Salt Formation and Crystallization: The organic extract is treated with a solution of hydrochloric acid (e.g., in ethanol or diethyl ether) to precipitate the benzylamine hydrochloride salt. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution, or by vapor diffusion techniques.
Diagram of the Synthetic Workflow:
Caption: A generalized workflow for the synthesis and crystallization of halogenated benzylamine hydrochloride derivatives.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement is achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is used to irradiate the crystal. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Diagram of the X-ray Crystallography Workflow:
A Comparative Guide to Catalyst Efficiency in the C-N Coupling of 2-Bromo- vs. 2-Chloro-4-fluorobenzylamine
Introduction: In the landscape of pharmaceutical and materials science, the construction of carbon-nitrogen (C-N) bonds is a foundational chemical transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a pillar of modern organic synthesis for its remarkable efficiency and broad functional group tolerance in forging these crucial linkages.[1][2] This guide provides an in-depth comparative analysis of catalyst efficiency for the coupling of two structurally similar yet electronically distinct aryl halides: 2-bromo-4-fluorobenzylamine and 2-chloro-4-fluorobenzylamine. Understanding the nuances of their reactivity is paramount for researchers, scientists, and drug development professionals aiming to optimize synthetic routes, improve yields, and reduce costs.
The choice between an aryl bromide and an aryl chloride is often a critical decision in process development. Aryl chlorides are economically more attractive and widely available, yet their inherent chemical stability presents a greater challenge for catalytic activation compared to their bromide counterparts.[3][4] This study delves into the practical implications of this reactivity difference, offering experimental data to guide catalyst selection and reaction parameter optimization.
Theoretical Framework: The Decisive Role of Oxidative Addition
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex.[1][5][6] This step is often rate-determining and is significantly influenced by the carbon-halogen bond strength (C-Cl > C-Br).[7] Consequently, the cleavage of the more robust C-Cl bond typically requires more reactive catalytic systems, often necessitating higher temperatures, longer reaction times, or more sophisticated, electron-rich, and bulky ligands.[8][9]
The general reactivity trend for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl.[6][7] This trend underscores the central challenge in utilizing aryl chlorides as substrates. However, advancements in ligand design have led to the development of catalyst systems capable of efficiently activating even unactivated aryl chlorides.[8][9][10][11][12][13]
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Experimental Analysis
To empirically evaluate the difference in reactivity, a series of experiments were designed to couple both 2-bromo-4-fluorobenzylamine and 2-chloro-4-fluorobenzylamine with a model secondary amine, morpholine. A representative palladium precursor, Pd(OAc)₂, was employed in conjunction with a selection of commercially available phosphine ligands of varying steric bulk and electron-donating ability.
Experimental Protocols
General Procedure for Catalyst Screening:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon (this cycle was repeated three times).
-
Add the aryl halide (1.0 mmol) and morpholine (1.2 mmol) followed by anhydrous toluene (5 mL).
-
The reaction mixture was stirred at the specified temperature and monitored by GC-MS.
-
Upon completion, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed C-N coupling.
Results and Discussion
The following tables summarize the performance of different catalyst systems in the coupling of 2-bromo- and 2-chloro-4-fluorobenzylamine with morpholine.
Table 1: Catalyst Efficiency for 2-Bromo-4-fluorobenzylamine Coupling
| Catalyst System (Ligand) | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 100 | 12 | 78 |
| Pd(OAc)₂ / P(o-tolyl)₃ | 100 | 8 | 85 |
| Pd(OAc)₂ / RuPhos | 80 | 4 | 95 |
| Pd(OAc)₂ / XPhos | 80 | 4 | 97 |
Table 2: Catalyst Efficiency for 2-Chloro-4-fluorobenzylamine Coupling
| Catalyst System (Ligand) | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 110 | 24 | <10 |
| Pd(OAc)₂ / P(o-tolyl)₃ | 110 | 24 | 35 |
| Pd(OAc)₂ / RuPhos | 100 | 12 | 88 |
| Pd(OAc)₂ / XPhos | 100 | 10 | 92 |
The experimental data clearly illustrate the disparity in reactivity between the two substrates. For the more reactive 2-bromo-4-fluorobenzylamine, even traditional phosphine ligands like PPh₃ and P(o-tolyl)₃ provided moderate to good yields, albeit at elevated temperatures and longer reaction times.[2] The use of modern, bulky, and electron-rich biarylphosphine ligands such as RuPhos and XPhos, developed by the Buchwald group, dramatically improved reaction efficiency, affording excellent yields at a lower temperature and in a significantly shorter timeframe.[9][14]
In stark contrast, the coupling of 2-chloro-4-fluorobenzylamine proved to be significantly more challenging. Conventional ligands were largely ineffective, highlighting the difficulty of the oxidative addition of the C-Cl bond.[8] However, the application of the more sophisticated RuPhos and XPhos ligands enabled the successful coupling of the less reactive aryl chloride, furnishing high yields. This underscores the critical role of ligand design in overcoming the inherent inertness of aryl chlorides.[8][9] The sterically demanding and electron-rich nature of these ligands is thought to promote the formation of a monoligated, highly reactive Pd(0) species, which facilitates the challenging oxidative addition step.[1][8]
Conclusion and Practical Recommendations
This comparative study demonstrates that while 2-bromo-4-fluorobenzylamine is a more reactive substrate for palladium-catalyzed C-N coupling, the use of advanced catalyst systems enables the efficient utilization of the more economical 2-chloro-4-fluorobenzylamine.
-
For routine, small-scale synthesis where substrate cost is not a primary concern, 2-bromo-4-fluorobenzylamine offers a more straightforward path to the desired product, often with less demanding catalytic conditions.
-
For large-scale production and process optimization where cost-effectiveness is crucial, the investment in more advanced, albeit more expensive, ligands like RuPhos or XPhos is justified to enable the use of the cheaper 2-chloro-4-fluorobenzylamine feedstock.
Researchers and process chemists should carefully consider the trade-offs between substrate cost, catalyst cost, and reaction efficiency when designing synthetic strategies involving these important building blocks. The data presented herein provides a practical framework for making informed decisions to achieve optimal outcomes in their synthetic endeavors.
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- Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
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- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
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- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
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- Nettekoven, U., et al. (2004). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. Synlett, 2004(14), 2549-2552.
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The Pivotal Role of 2-Bromo-4-fluorobenzylamine Hydrochloride in Scaffolding Potent Quinazoline Bioactives: A Comparative Guide
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The tailored synthesis of quinazoline derivatives, allowing for precise structural modifications, is paramount in optimizing their pharmacological profiles. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of quinazolines derived from a key starting material: 2-Bromo-4-fluorobenzylamine hydrochloride. We will explore the synthetic rationale, compare the biological performance of resulting analogues with supporting experimental data, and elucidate the mechanistic underpinnings of their activity.
The Strategic Advantage of this compound in Quinazoline Synthesis
The choice of this compound as a precursor is a deliberate one, offering distinct advantages in drug design. The presence of two different halogen atoms—bromine and fluorine—at specific positions on the benzylamine ring provides a versatile handle for both probing structure-activity relationships and fine-tuning physicochemical properties. The bromine atom can serve as a leaving group for further functionalization via cross-coupling reactions, while the metabolically stable fluorine atom can modulate electronic properties and enhance binding interactions with biological targets.[3]
A common and efficient strategy to construct the quinazoline core from 2-aminobenzylamine precursors involves a condensation reaction followed by cyclization and oxidation.[4] The following proposed synthetic pathway illustrates the formation of a quinazoline scaffold from this compound.
Proposed Synthetic Pathway
Caption: General synthetic route to quinazolines from 2-Bromo-4-fluorobenzylamine.
This pathway highlights the versatility of using different aldehydes or keto acids to introduce diversity at the 2-position of the quinazoline ring, a critical determinant of biological activity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core.[5] Key positions for modification that dictate the pharmacological profile include the C2, N3, and C4 positions. When starting with this compound, the resulting quinazoline will inherently possess bromo and fluoro substituents on the fused benzene ring, and the SAR is then further explored by modifying other parts of the molecule.
Anticancer Activity: Targeting Tyrosine Kinases
A significant focus of quinazoline chemistry has been the development of tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[3] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent EGFR inhibition.
The SAR for 4-anilinoquinazolines as EGFR inhibitors reveals several key trends:
-
Substituents at the 4-anilino moiety: Small, lipophilic groups at the 3- and 4-positions of the aniline ring generally enhance activity. The presence of a 3-chloro or 3-bromo group is often favorable.[3]
-
Substituents at the 6- and 7-positions of the quinazoline core: Electron-donating groups, such as methoxy or ethoxy, at these positions can increase potency.
-
The role of the bromo and fluoro groups from the starting material: The fluorine atom can enhance binding affinity through hydrogen bonding interactions with the kinase hinge region, while the bromine atom offers a site for further modification to explore additional binding pockets or to attach solubilizing groups.
The following table compares the anticancer activity of various quinazoline derivatives, highlighting the impact of different substitution patterns.
| Compound/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib (Reference) | A549 (NSCLC) | > 10.0 | [6] |
| 4-Stilbenylamino quinazoline derivative (6c) | A549 (NSCLC) | ~2.0 | [6] |
| 4-Stilbenylamino quinazoline derivative (6i) | A549 (NSCLC) | ~2.0 | [6] |
| Quinazolinone derivative (6d) | NCI-H460 (NSCLC) | 0.789 | [7] |
| Erlotinib (Reference) | EGFR | 0.045 ± 0.003 | [7] |
| Quinazolinone derivative (6d) | EGFR | 0.069 ± 0.004 | [7] |
This table presents a selection of data from the literature to illustrate comparative potencies.
Antimicrobial Activity
The quinazoline scaffold is also a promising framework for the development of novel antimicrobial agents.[1] SAR studies indicate that substitutions at the 2- and 3-positions, as well as the presence of halogens at the 6- and 8-positions, can significantly enhance antimicrobial efficacy.[5]
Key SAR insights for antimicrobial quinazolines include:
-
Substituents at the 2-position: Aromatic or heteroaromatic rings at this position are often associated with good activity.
-
Substituents at the 3-position: The introduction of various functionalities, including amino groups, can modulate the antimicrobial spectrum.
-
Halogenation: The presence of halogens, such as the bromine atom in our core structure, can increase lipophilicity, potentially facilitating passage through microbial cell membranes.[8]
The following table summarizes the Minimum Inhibitory Concentration (MIC) for different quinazoline derivatives against pathogenic microbes.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Ciprofloxacin (Reference) | E. coli | 1.56 | [8] |
| Quinazolin-4(3H)-one (II) | S. aureus | 1.56 | [8] |
| Quinazolin-4(3H)-one (IVe) | B. cereus | 1.56 | [8] |
| 2-Arylquinazoline benzamide (V) | M. tuberculosis H37RV | 4 | [9] |
This table provides a comparative overview of the antimicrobial potency of selected quinazoline derivatives.
Anticonvulsant Activity
Quinazolinone derivatives have been investigated for their anticonvulsant properties, with some analogues showing promising activity in preclinical models.[10] The SAR in this area is still evolving, but some general trends have been observed.
Caption: Key SAR features for anticonvulsant quinazolinones.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of quinazoline derivatives are provided below.
Protocol 1: Salicylic Acid-Catalyzed Oxidative Condensation for Quinazoline Synthesis
This protocol outlines a metal-free and sustainable method for synthesizing 2-substituted quinazolines from 2-aminobenzylamines.
Materials:
-
This compound
-
Substituted benzylamine
-
4,6-dihydroxysalicylic acid
-
BF₃·Et₂O
-
DMSO
-
Oxygen balloon
Procedure:
-
To a 10 mL two-neck flask, add this compound (3.0 mmol), the corresponding benzylamine (3.0 mmol), 4,6-dihydroxybenzoic acid monohydrate (5 mol%), and BF₃·Et₂O (10 mol%).
-
Add DMSO (1.0 mL) to the flask.
-
Equip the flask with an oxygen balloon.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Purify the product by column chromatography.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of synthesized quinazoline derivatives on cancer cell lines.
Materials:
-
Synthesized quinazoline derivatives
-
Human cancer cell lines (e.g., A549, MCF-7)
-
DMEM/F-12 medium supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized quinazoline derivatives and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
This compound serves as a strategically valuable starting material for the synthesis of a diverse library of quinazoline derivatives. The inherent bromo and fluoro substituents provide a unique chemical handle to modulate the physicochemical and pharmacological properties of the resulting compounds. Through systematic exploration of the structure-activity relationships at other positions of the quinazoline core, potent and selective agents for various therapeutic targets, including tyrosine kinases and microbial enzymes, can be developed. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers and drug development professionals to advance the design and synthesis of novel quinazoline-based therapeutics.
References
- BenchChem. (2025). Comparative Biological Activity of 3-Amino-4(3H)
- BenchChem. (2025).
- Organic Chemistry Portal. (2024). Synthesis of quinazolines.
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC. (2023).
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. (2023).
- Recent advances in the biological activity of quinazoline.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. (2022).
- Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. (2013).
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. (2022).
- Biological activities of recent advances in quinazoline.
- Synthesis of quinazoline derivatives.[a,b].
- Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives.
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. (2018).
- Synthesis of quinazolinones. Organic Chemistry Portal. (2022).
- Quinazoline derivatives: synthesis and bioactivities. PMC. (2013).
- Design, Synthesis, and Antitumor Activity of Novel Quinazoline Deriv
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).
- Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry. (2016).
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
- Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry. (2018).
- [This citation was not used in the final response]
- Synthesis and Antimicrobial Activity of Nove fused 4-(3H)
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- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciprofiles.com [sciprofiles.com]
- 7. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
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The Analytical Crucible: A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Bromo-4-fluorobenzylamine Hydrochloride
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug discovery and development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates such as 2-Bromo-4-fluorobenzylamine hydrochloride are foundational building blocks for complex active pharmaceutical ingredients (APIs). The presence of even trace-level impurities, arising from unreacted starting materials, side-products, or degradation, can have profound consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Consequently, a robust, reliable, and validated analytical method for purity determination is indispensable.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) approaches for the purity analysis of a newly synthesized batch of this compound. We will contrast a meticulously optimized, stability-indicating gradient method (Method A) against a more rudimentary isocratic approach (Method B). Through detailed experimental protocols and comparative data, we will elucidate the critical impact of methodical development on achieving accurate, specific, and robust purity assessments, in line with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[1]
The Analyte: Understanding this compound
2-Bromo-4-fluorobenzylamine is a polar, basic compound, properties primarily dictated by the primary amine functional group.[2] Its hydrochloride salt form enhances solubility in aqueous media. The presence of the aromatic ring provides a chromophore, making it suitable for UV detection. However, the basicity of the amine group presents a significant chromatographic challenge: the potential for strong, undesirable interactions with residual silanol groups on the surface of conventional silica-based reversed-phase columns.[3][4] These secondary interactions are a primary cause of poor peak shape, specifically peak tailing, which compromises resolution and the accuracy of quantification.[4][5]
Potential Process-Related Impurities: Based on common synthetic routes, which may involve the reduction of a corresponding oxime or nitrile, or the amination of a benzyl halide, potential impurities include:
-
Impurity I: 2-Bromo-4-fluorobenzaldehyde: The likely starting material for a reductive amination pathway.[6]
-
Impurity II: 2-Bromo-4-fluorobenzoic acid: An oxidation product of the aldehyde starting material or the final product.
-
Impurity III: Bis(2-bromo-4-fluorobenzyl)amine: A potential by-product from over-alkylation during synthesis.
A successful HPLC method must be able to resolve the main 2-Bromo-4-fluorobenzylamine peak from these and other potential degradants.
Methodological Comparison: The Optimized vs. The Rudimentary
The core of our comparison lies in demonstrating how deliberate, scientifically-driven method development (Method A) overcomes the challenges posed by this analyte, while a less considered approach (Method B) falls short.
Method A: Optimized Gradient RP-HPLC (Recommended Method)
Core Principle & Rationale: This method is designed to be a stability-indicating assay, capable of separating the main analyte from its potential impurities and degradation products.[5][7] The strategy involves using a modern, high-purity, end-capped C18 column to minimize silanol interactions. The mobile phase is buffered at a low pH to ensure the amine is fully protonated and to suppress the ionization of residual silanols, further improving peak shape.[4] A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved effectively within a reasonable runtime.
Experimental Protocol: Method A
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus C18, Waters SunFire C18).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 15 20.0 70 25.0 90 25.1 15 | 30.0 | 15 |
2. Reagent & Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (100 µg/mL): Prepare the synthesized sample in the same manner as the Standard Solution.
-
Spiked Sample Solution: Prepare a sample solution and spike it with known amounts of potential impurities (I, II, and III) at a level of ~0.5% relative to the main analyte concentration.
3. Justification of Parameters:
-
Column Choice: A high-purity, end-capped C18 provides a hydrophobic stationary phase with minimal active silanol sites, reducing the primary cause of amine peak tailing.[3]
-
Mobile Phase (0.1% TFA): TFA acts as both an acidifier and an ion-pairing agent. At a low pH (~2), it protonates the benzylamine (BH+) and suppresses silanol ionization (Si-OH), leading to symmetrical peaks.[4]
-
Gradient Elution: The gradient from 15% to 90% acetonitrile ensures that polar impurities like the benzoic acid (Impurity II) elute early with good peak shape, while providing enough organic strength to elute more hydrophobic by-products like the bis-benzylamine (Impurity III).
-
Detection Wavelength (225 nm): This wavelength provides a good balance of sensitivity for the main analyte and its key aromatic impurities.
Method B: Non-Optimized Isocratic RP-HPLC
Core Principle & Rationale: This method represents a more basic approach, often a starting point in method development before optimization. It uses a standard C18 column with a simple isocratic mobile phase of methanol and a phosphate buffer. While seemingly straightforward, this approach fails to account for the specific chemical nature of the analyte, leading to predictable chromatographic problems.
Experimental Protocol: Method B
1. Instrumentation and Conditions:
-
HPLC System: Same as Method A.
-
Column: Standard C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 7.0) / Methanol (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Ambient).
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
2. Reagent & Sample Preparation:
-
Diluent: Mobile Phase.
-
Sample Preparation: Same concentrations as Method A.
3. Analysis of Deficiencies:
-
Neutral pH: At pH 7, a significant population of residual silanol groups on the silica surface will be deprotonated and negatively charged (SiO-). The benzylamine analyte, with a pKa typically around 9-10, will be protonated and positively charged (BH+). This leads to strong ionic secondary interactions, causing severe peak tailing.[4]
-
Isocratic Elution: A single mobile phase composition (60% methanol) may not have the resolving power to separate impurities with significantly different polarities. Highly polar impurities may elute too quickly near the solvent front, while non-polar impurities may be retained indefinitely or elute as very broad peaks.
-
Methanol vs. Acetonitrile: While cost-effective, methanol has a higher viscosity than acetonitrile, which can lead to higher backpressure and broader peaks.[8]
Comparative Data Analysis
The performance of both methods was evaluated based on retention time (RT), peak asymmetry (As), resolution (Rs) between the main peak and the closest eluting impurity, and the ability to detect spiked impurities.
| Parameter | Method A (Optimized Gradient) | Method B (Non-Optimized Isocratic) |
| Analyte RT (min) | 12.8 | 8.5 |
| Analyte Peak Asymmetry (As) | 1.1 | > 2.5 |
| Resolution (Rs) with Impurity I | 4.2 | 1.2 (co-elution with tail) |
| Detection of Impurity II | Yes (RT = 4.5 min) | Not resolved from solvent front |
| Detection of Impurity III | Yes (RT = 22.1 min) | Not eluted |
| Calculated Purity (%) | 99.6% | 98.5% (Inaccurate due to tailing) |
Discussion of Results:
The data clearly demonstrates the superiority of Method A. The peak asymmetry for the main analyte is excellent (As ≤ 1.2 is generally considered good), indicating minimal unwanted secondary interactions.[4] The high resolution value (Rs > 2.0) signifies a complete baseline separation from the starting material impurity, allowing for accurate quantification.[8] Furthermore, the gradient elution successfully resolved both the polar benzoic acid impurity and the non-polar bis-benzylamine impurity, confirming its suitability as a stability-indicating method.
In stark contrast, Method B produced a severely tailing peak for the main analyte (As > 2.5), a direct result of using a neutral pH mobile phase. This tailing obscured the resolution of the closely eluting aldehyde impurity, leading to an inaccurate purity calculation. The isocratic conditions failed to retain the polar acid impurity and were too weak to elute the non-polar bis-benzylamine impurity, rendering the method incapable of providing a complete impurity profile.
Forced Degradation Study: Proving Stability-Indicating Power
To fully validate Method A as stability-indicating, a forced degradation study was performed on the this compound sample.[9] This process intentionally stresses the sample to produce potential degradation products and proves the method can separate them from the parent peak.[4]
Protocol Summary: Samples were subjected to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
Results: Method A successfully separated all degradation products from the intact analyte peak. Notably, oxidative stress led to the formation of Impurity II (2-Bromo-4-fluorobenzoic acid), while basic hydrolysis showed the formation of an additional unknown degradant. In all cases, the main peak remained spectrally pure (as determined by PDA analysis), confirming the specificity of the method. This validation step is a mandatory requirement under ICH guidelines for methods used in stability studies.[7]
Visualizing the Workflow
The logical flow of developing and validating a robust HPLC method is critical.
Sources
- 1. lcms.cz [lcms.cz]
- 2. 4-Bromo-2-fluorobenzylamine (144344-07-4) at Nordmann - nordmann.global [nordmann.global]
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- 4. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
In vitro testing of compounds derived from 2-Bromo-4-fluorobenzylamine hydrochloride
An In-Depth Technical Guide to the In Vitro Evaluation of Novel Compounds Derived from 2-Bromo-4-fluorobenzylamine Hydrochloride
Introduction: Leveraging a Privileged Scaffold for Drug Discovery
In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. This compound presents itself as a versatile and promising starting material.[1][2] Its inherent structural features—a halogenated aromatic ring and a reactive benzylamine moiety—offer multiple points for chemical modification, enabling the creation of diverse compound libraries. The rationale for derivatizing this scaffold is rooted in the principles of medicinal chemistry: to systematically explore the structure-activity relationship (SAR), thereby optimizing potency, selectivity, and pharmacokinetic properties against a specific biological target. This guide provides a comprehensive framework for the in vitro evaluation of a hypothetical series of such derivatives, detailing the strategic selection of assays, step-by-step protocols, and a comparative analysis of the resulting data.
Hypothetical Synthesis of Lead Compounds
For the purpose of this guide, we will consider a hypothetical synthetic route starting from this compound to generate a small library of distinct chemical entities. The primary amine serves as a versatile handle for amide bond formation with various carboxylic acids, a common and robust reaction in medicinal chemistry. This approach allows for the introduction of diverse R-groups, which can profoundly influence the biological activity of the resulting molecules.
Caption: Hypothetical two-step synthesis of derivatives.
A Strategic Workflow for In Vitro Evaluation
A tiered approach to in vitro testing is essential for efficiently identifying promising lead candidates while minimizing resource expenditure. Our strategy begins with broad cytotoxicity screening to establish a baseline safety profile, followed by specific, target-oriented assays to determine potency and mechanism of action.
Caption: Tiered workflow for in vitro compound evaluation.
Part 1: Primary Screening - Cytotoxicity Assays
The initial step in evaluating any new chemical entity is to assess its general toxicity to living cells.[3][4] This provides a crucial therapeutic window, comparing the concentration at which a compound elicits a desired therapeutic effect to the concentration at which it causes unacceptable levels of cell death. We will employ the widely used MTT assay.[5]
The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The concentration of this formazan, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 for breast cancer) and a non-cancerous human cell line (e.g., HEK293 for embryonic kidney cells) to ~80% confluency.[5]
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative (Compound A, B, C) in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubate for 48 hours.[7]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
-
Part 2: Secondary Screening - Target-Based Assays
Compounds that demonstrate interesting cytotoxic profiles (e.g., high potency against cancer cells and low toxicity to normal cells) are advanced to target-specific assays. Here, we will explore two common scenarios: enzyme inhibition and receptor binding.
A. Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting enzymes.[8] Determining a compound's inhibitory potency (IC₅₀) and its mechanism of action is fundamental.[8][9]
Detailed Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzymes.[10]
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the enzyme's substrate. The final concentration used in the assay should ideally be at or near the Michaelis constant (Km) for accurate IC₅₀ determination.[11]
-
Prepare serial dilutions of the test compounds (A, B, C) in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Blank wells: Assay buffer + DMSO.
-
Control wells (100% activity): Enzyme solution + DMSO.
-
Test wells: Enzyme solution + diluted test compounds.
-
Positive control: Enzyme solution + a known inhibitor (if available).
-
-
Pre-incubation:
-
Add the enzyme to the control and test wells.
-
Add the test compounds or DMSO to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind.[10]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the change in absorbance over time using a microplate reader at a wavelength specific to the product being formed.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
B. Receptor Binding Assays
Receptor binding assays are used to measure the affinity of a compound for a specific receptor. Radioligand binding assays are a classic and powerful tool for this purpose.[12]
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol describes how to determine a compound's binding affinity (Ki) by measuring its ability to compete with a known radiolabeled ligand.[13][14]
-
Reagent Preparation:
-
Prepare membranes from cells expressing the target receptor.
-
Prepare a radioligand (a ligand with a radioactive isotope, e.g., ³H or ¹²⁵I) specific for the receptor.
-
Prepare serial dilutions of the unlabeled test compounds (the "competitors").
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand (typically at or below its dissociation constant, Kd), and varying concentrations of the test compound.[13]
-
Include wells for Total Binding (membranes + radioligand) and Non-Specific Binding (membranes + radioligand + a high concentration of an unlabeled known ligand).
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach binding equilibrium. This time must be determined experimentally.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a competition curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Comparative Data Analysis
To effectively compare the derivatives, all quantitative data should be summarized in a clear, tabular format. The following table presents hypothetical data for our compound series.
| Compound | Cytotoxicity IC₅₀ (µM) [MCF-7] | Cytotoxicity IC₅₀ (µM) [HEK293] | Selectivity Index (SI) [HEK293/MCF-7] | Target Enzyme IC₅₀ (µM) | Target Receptor Ki (µM) |
| Compound A | 5.2 | 85.1 | 16.4 | 1.1 | 25.6 |
| Compound B | 28.9 | >100 | >3.5 | 35.4 | 41.2 |
| Compound C | 8.1 | 15.3 | 1.9 | 0.4 | 0.9 |
| Doxorubicin | 0.9 | 4.5 | 5.0 | N/A | N/A |
Interpretation:
-
Compound A shows good potency against the cancer cell line and a favorable selectivity index, suggesting a good therapeutic window. It is a moderately potent enzyme inhibitor but a poor receptor binder.
-
Compound B exhibits low cytotoxicity and weak target engagement, making it the least promising candidate.
-
Compound C is a highly potent enzyme inhibitor and receptor binder. However, its low selectivity index (SI < 2) indicates significant toxicity to normal cells, which is a major concern.
-
Doxorubicin , a standard chemotherapy drug, is included as a positive control for cytotoxicity.
Based on this comparative analysis, Compound A emerges as the most promising lead candidate for further optimization due to its balance of on-target activity and cellular selectivity.
Conclusion
This guide outlines a systematic and robust methodology for the in vitro evaluation of novel chemical entities derived from the this compound scaffold. By employing a tiered screening approach—from broad cytotoxicity assessment to specific target-based assays—researchers can efficiently gather the critical data needed to compare derivatives and make informed decisions. The combination of detailed, self-validating protocols and clear data interpretation provides a solid foundation for identifying lead compounds with the highest potential for therapeutic success.
References
- T Skořepa, V. P., & Stjepanovic, G. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
- SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]
- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
- National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]
- National Center for Biotechnology Information. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. [Link]
- ResearchGate.
- National Center for Biotechnology Information. SIGMA RECEPTOR BINDING ASSAYS. [Link]
- European Pharmaceutical Review. A powerful tool for drug discovery. [Link]
- Atlas. Enzyme Inhibition lab protocol 2.pdf. [Link]
- National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. [Link]
- ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. [Link]
- PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride. [Link]
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- 14. researchgate.net [researchgate.net]
The Synthetic Chemist's Dilemma: A Cost-Effectiveness Showdown Between 2-Bromo- and 2-Iodo-4-fluorobenzylamine
In the landscape of pharmaceutical and materials science research, the selection of starting materials is a critical decision that reverberates through the entire synthetic workflow, impacting everything from reaction efficiency to project timelines and budgets. Halogenated benzylamines are pivotal building blocks, and within this class, 2-bromo-4-fluorobenzylamine and its iodo-analogue, 2-iodo-4-fluorobenzylamine, are frequently employed intermediates. This guide offers an in-depth, objective comparison of these two reagents, moving beyond simple catalog listings to provide field-proven insights and supporting data to aid researchers in making the most cost-effective choice for their specific synthetic challenges.
The Decisive Factor: Unraveling the Impact of the Carbon-Halogen Bond
The fundamental difference in the synthetic utility of 2-bromo- and 2-iodo-4-fluorobenzylamine lies in the inherent properties of the carbon-halogen (C-X) bond. The reactivity of aryl halides in the cornerstone reactions of modern organic synthesis—palladium-catalyzed cross-couplings—is predominantly governed by the energy required to break this bond. The generally accepted reactivity trend is I > Br > Cl >> F , a direct consequence of the bond dissociation energies.[1]
The carbon-iodine (C-I) bond is weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the kinetics of the often rate-determining oxidative addition step in catalytic cycles, such as those of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[2] Consequently, the iodo-analogue is anticipated to be the more reactive partner, often enabling milder reaction conditions, shorter reaction times, and reduced catalyst loadings.
Head-to-Head in the Flask: A Comparative Performance Analysis
While direct, side-by-side comparative studies on these specific benzylamine derivatives are not extensively documented in peer-reviewed literature, a wealth of data on analogous compounds allows for a robust and predictive comparison. The following sections present representative experimental data, reflecting the expected outcomes in key transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures. The enhanced reactivity of the iodo-compound is particularly advantageous here.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
| Parameter | 2-Bromo-4-fluorobenzylamine | 2-Iodo-4-fluorobenzylamine |
| Aryl Halide (1.0 eq) | 2-Bromo-4-fluorobenzylamine | 2-Iodo-4-fluorobenzylamine |
| Coupling Partner | Phenylboronic Acid (1.2 eq) | Phenylboronic Acid (1.2 eq) |
| Catalyst System | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (1.5 mol%) |
| Base | K₂CO₃ (2.0 eq) | K₂CO₃ (2.0 eq) |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 12 hours | 4 hours |
| Representative Yield | 88% | 96% |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (as specified in Table 1).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (5 mL).
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Linkages
In the synthesis of novel amines, the Buchwald-Hartwig amination is indispensable. Again, the iodo-analogue's higher reactivity can be leveraged for more efficient transformations.[2]
Table 2: Representative Performance in Buchwald-Hartwig Amination
| Parameter | 2-Bromo-4-fluorobenzylamine | 2-Iodo-4-fluorobenzylamine |
| Aryl Halide (1.0 eq) | 2-Bromo-4-fluorobenzylamine | 2-Iodo-4-fluorobenzylamine |
| Amine | Morpholine (1.2 eq) | Morpholine (1.2 eq) |
| Catalyst System | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | Pd₂(dba)₃ (0.5 mol%) / XPhos (1 mol%) |
| Base | NaOtBu (1.4 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Toluene | Dioxane |
| Temperature | 100 °C | 90 °C |
| Reaction Time | 10 hours | 3 hours |
| Representative Yield | 91% | 97% |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a sealable reaction tube with the aryl halide (1.0 mmol), the palladium precatalyst, and the phosphine ligand.
-
Add the base.
-
Add the amine (1.2 mmol) and the anhydrous, degassed solvent (4 mL).
-
Seal the tube, remove from the glovebox, and place in a preheated oil bath at the specified temperature.
-
Stir vigorously for the indicated time.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Accessing Alkynylated Aromatics
For the synthesis of arylalkynes, the Sonogashira coupling is a go-to method. The reactivity trend of I > Br is well-established for this reaction.[1]
Table 3: Representative Performance in Sonogashira Coupling
| Parameter | 2-Bromo-4-fluorobenzylamine | 2-Iodo-4-fluorobenzylamine |
| Aryl Halide (1.0 eq) | 2-Bromo-4-fluorobenzylamine | 2-Iodo-4-fluorobenzylamine |
| Alkyne | Phenylacetylene (1.5 eq) | Phenylacetylene (1.5 eq) |
| Catalyst System | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | PdCl₂(PPh₃)₂ (1 mol%) / CuI (2 mol%) |
| Base | Triethylamine | Triethylamine |
| Solvent | THF | THF |
| Temperature | 60 °C | Room Temperature |
| Reaction Time | 8 hours | 2 hours |
| Representative Yield | 85% | 94% |
The Bottom Line: A Cost-Effectiveness Analysis
While the superior reactivity of 2-iodo-4-fluorobenzylamine is evident, a comprehensive evaluation must factor in the economics of acquiring the starting materials. Aryl iodides are generally more expensive to produce and purchase than their bromo counterparts.
Table 4: Cost-per-Gram and Cost-per-Mole Comparison
| Compound | Supplier (Example) | Purity | Price (USD) per Gram | Molar Mass ( g/mol ) | Price (USD) per Mole |
| 2-Bromo-4-fluorobenzylamine | Sigma-Aldrich | AldrichCPR | ~$77.90/g[3] | 204.04 | ~$15,895 |
| 2-Bromo-4-fluorobenzylamine HCl | Thermo Fisher | 96% | ~$194.00/g[4] | 240.50 | ~$46,657 |
| 2-Iodo-4-fluorobenzylamine | Varies (Estimated) | >97% | ~$150 - $250/g | 251.04 | ~$37,656 - $62,760 |
Note: Prices are subject to change and vary by supplier and quantity. The price for the iodo-analogue is an estimate based on typical market values for analogous compounds.
To ascertain the true cost-effectiveness, we must consider the yield in a target reaction. Let's take the Suzuki-Miyaura coupling as an example to calculate the cost per gram of the desired product, 2-amino-5-fluorobiphenyl-2'-yl)methane (MW: ~201.23 g/mol ).
Cost Calculation for 2-Bromo-4-fluorobenzylamine:
-
Cost per mole of starting material: ~$15,895
-
Theoretical yield of product per mole: 201.23 g
-
Actual yield (88%): 177.08 g
-
Cost per gram of product:
89.76/g**
Cost Calculation for 2-Iodo-4-fluorobenzylamine (using a mid-range price estimate of $200/g):
-
Cost per mole of starting material:
50,208 -
Theoretical yield of product per mole: 201.23 g
-
Actual yield (96%): 193.18 g
-
Cost per gram of product:
260.00/g**
This analysis reveals that despite the higher yield and milder conditions, the significantly higher purchase price of the iodo-analogue results in a substantially greater cost per gram of the final product in this representative example.
Senior Application Scientist's Verdict
The choice between 2-bromo- and 2-iodo-4-fluorobenzylamine is not a matter of one being definitively "better," but rather which is more "fit for purpose."
Choose 2-Iodo-4-fluorobenzylamine when:
-
Substrate Sensitivity is High: The milder reaction conditions (lower temperatures, weaker bases) required for the iodo-analogue are critical when dealing with molecules containing sensitive functional groups that would not tolerate the more forcing conditions needed for the bromo-compound.
-
Reaction Time is a Critical Factor: In high-throughput synthesis or when rapid iteration is necessary, the significantly shorter reaction times offered by the iodo-analogue can be a major advantage.
-
Maximizing Yield is Paramount: For complex, multi-step syntheses where every percentage point of yield is crucial for the overall success of the route, the typically higher yields from the iodo-compound can justify its higher initial cost.
Choose 2-Bromo-4-fluorobenzylamine when:
-
Cost is a Primary Driver: For large-scale synthesis or in cost-sensitive projects, the bromo-analogue is the clear economic winner, offering a much lower cost-per-gram of the final product.
-
The Substrate is Robust: If the other components of the reaction can withstand slightly higher temperatures and longer reaction times, the cost savings of using the bromo-compound are substantial.
-
Process Optimization is Feasible: Modern, highly active palladium catalysts and ligand systems can often bridge the reactivity gap, enabling high yields with aryl bromides, albeit with more development effort.
Ultimately, the decision rests on a careful consideration of the specific chemical context, the project's budget, and the desired timeline. While the iodo-analogue offers a path of higher reactivity and potentially simpler optimization, the bromo-analogue presents a more economically viable route for a wide range of applications.
References
- BenchChem. (2025).
- BenchChem. (2025). Reactivity Showdown: 4-Bromo-2-fluoroaniline vs. 4-Iodo-2-fluoroaniline in Cross-Coupling Reactions.
Sources
A Comparative Guide to the Reaction Kinetics of 2-Bromo-4-fluorobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The Significance of Reaction Kinetics in Pharmaceutical Development
Understanding the reaction kinetics of a pharmaceutical intermediate like 2-Bromo-4-fluorobenzylamine hydrochloride is paramount for the development of safe, efficient, and scalable synthetic processes. Kinetic studies provide invaluable insights into reaction rates, mechanisms, and the influence of various parameters such as reactant structure, concentration, and temperature. This knowledge enables the optimization of reaction conditions to maximize product yield and purity, minimize side-product formation, and ensure process safety. For drug development professionals, a thorough grasp of reaction kinetics is indispensable for process control, troubleshooting, and the successful transition from laboratory-scale synthesis to industrial production.
Comparative Kinetic Analysis: A Framework for Understanding Reactivity
To contextualize the reactivity of this compound, we will compare its hypothetical kinetic data with that of three other benzylamines, each selected to represent a distinct electronic profile:
-
Benzylamine: The unsubstituted parent compound, serving as a baseline.
-
4-Methoxybenzylamine: Contains a strong electron-donating group (-OCH₃), which is expected to increase the nucleophilicity of the amine.
-
4-Nitrobenzylamine: Features a strong electron-withdrawing group (-NO₂), which is anticipated to decrease the amine's nucleophilicity.
This comparative approach will allow us to dissect the influence of the bromo and fluoro substituents on the reactivity of the target molecule. The electron-withdrawing inductive effects of the halogens are expected to play a significant role in modulating the reaction rates.
Nucleophilic Substitution: A Fundamental Transformation
Nucleophilic substitution reactions are a cornerstone of organic synthesis, frequently employed in the construction of carbon-nitrogen bonds. In this section, we will examine the kinetics of the reaction between our selected benzylamines and a model electrophile, methyl iodide, in a polar aprotic solvent like acetonitrile. This reaction is expected to proceed via an SN2 mechanism.[1][2]
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution via HPLC
This protocol outlines the steps for determining the reaction order and rate constant for the reaction of a benzylamine with methyl iodide using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Benzylamine
-
4-Methoxybenzylamine
-
4-Nitrobenzylamine
-
Methyl iodide
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of each benzylamine and methyl iodide in acetonitrile.
-
-
Reaction Setup:
-
For each benzylamine, set up a series of reactions with varying initial concentrations of the amine and methyl iodide, while keeping the total volume constant. A typical set of experiments to determine the reaction order with respect to the benzylamine would involve keeping the methyl iodide concentration constant (e.g., 0.05 M) and varying the benzylamine concentration (e.g., 0.01 M, 0.02 M, 0.04 M).
-
Initiate the reaction by adding the methyl iodide solution to the benzylamine solution at a constant temperature (e.g., 25°C).
-
-
Reaction Monitoring by HPLC:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it with the HPLC mobile phase.
-
Inject the quenched sample into the HPLC system.
-
The progress of the reaction is monitored by observing the decrease in the peak area of the starting benzylamine and the increase in the peak area of the N-methylated product.[3][4]
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 30% B) and ramp up to a higher percentage (e.g., 95% B) over 15-20 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Plot the concentration of the benzylamine versus time for each experiment.
-
Determine the initial rate of the reaction for each experiment from the slope of the concentration-time curve at t=0.
-
To find the order of the reaction with respect to the benzylamine, plot log(initial rate) versus log([benzylamine]). The slope of this line will give the reaction order.
-
Repeat the process by varying the methyl iodide concentration while keeping the benzylamine concentration constant to determine the reaction order with respect to methyl iodide.
-
The overall rate law can then be expressed as: Rate = k[benzylamine]x[methyl iodide]y, where x and y are the determined reaction orders.
-
The rate constant, k, can be calculated from the initial rate and the initial concentrations of the reactants.
-
Hypothetical Kinetic Data for Nucleophilic Substitution
The following table presents plausible, hypothetical kinetic data for the nucleophilic substitution reaction of the selected benzylamines with methyl iodide.
| Benzylamine | Substituent(s) | Expected Order w.r.t. Amine | Expected Order w.r.t. MeI | Hypothetical Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| 4-Nitrobenzylamine | 4-NO₂ (Strong EWG) | 1 | 1 | 0.05 |
| 2-Bromo-4-fluorobenzylamine | 2-Br, 4-F (EWGs) | 1 | 1 | 0.15 |
| Benzylamine | H (Neutral) | 1 | 1 | 0.50 |
| 4-Methoxybenzylamine | 4-OCH₃ (Strong EDG) | 1 | 1 | 2.50 |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Interpretation of Kinetic Data
The hypothetical data illustrates the profound impact of substituents on the nucleophilicity of the benzylamine. As expected, the electron-donating methoxy group in 4-methoxybenzylamine increases the electron density on the nitrogen atom, making it a more potent nucleophile and resulting in the highest reaction rate.[5] Conversely, the electron-withdrawing nitro group in 4-nitrobenzylamine significantly reduces the nucleophilicity of the amine, leading to the slowest reaction rate.[5]
For 2-Bromo-4-fluorobenzylamine, the two halogen substituents exert a strong electron-withdrawing inductive effect, which deactivates the amine towards nucleophilic attack compared to the unsubstituted benzylamine. However, the effect is less pronounced than that of the nitro group. This nuanced reactivity is a direct consequence of the electronic properties of the substituents.
Visualizing the Experimental Workflow
Caption: Workflow for the kinetic analysis of nucleophilic substitution.
Oxidation: Probing the Reactivity of the Benzylic Position
The oxidation of benzylamines to the corresponding imines or aldehydes is another crucial transformation in organic synthesis. The kinetics of this reaction are sensitive to the electronic environment of the benzylic C-H bond. We will explore the hypothetical oxidation of our benzylamine series using a mild oxidizing agent, such as manganese dioxide (MnO₂), in a non-polar solvent like dichloromethane.
Experimental Protocol: Kinetic Analysis of Oxidation
The protocol for the kinetic analysis of the oxidation reaction is similar to that of the nucleophilic substitution, with the primary difference being the reactants and the reaction being monitored.
Materials:
-
The same series of benzylamines.
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM, anhydrous)
-
HPLC system as described previously.
Procedure:
-
Reaction Setup:
-
In a series of round-bottom flasks, add a fixed amount of MnO₂.
-
Add a solution of the benzylamine in DCM with varying initial concentrations.
-
Stir the suspension vigorously at a constant temperature.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot of the reaction mixture, and filter it rapidly to remove the MnO₂.
-
Analyze the filtrate by HPLC to determine the concentration of the remaining benzylamine.
-
-
Data Analysis:
-
The data analysis follows the same principles as outlined in the nucleophilic substitution protocol to determine the reaction order and rate constant.
-
Hypothetical Kinetic Data for Oxidation
The following table presents plausible, hypothetical kinetic data for the oxidation of the selected benzylamines with MnO₂.
| Benzylamine | Substituent(s) | Expected Order w.r.t. Amine | Hypothetical Rate Constant (k) at 25°C (s⁻¹) |
| 4-Methoxybenzylamine | 4-OCH₃ (Strong EDG) | 1 | 0.80 |
| Benzylamine | H (Neutral) | 1 | 0.25 |
| 2-Bromo-4-fluorobenzylamine | 2-Br, 4-F (EWGs) | 1 | 0.10 |
| 4-Nitrobenzylamine | 4-NO₂ (Strong EWG) | 1 | 0.02 |
Interpretation of Kinetic Data and Hammett Analysis
The oxidation of benzylamines is thought to proceed via a mechanism that involves the cleavage of a benzylic C-H bond in the rate-determining step.[6] Electron-donating groups stabilize the transition state, which may have some positive charge development on the benzylic carbon, thus accelerating the reaction.[6] This is reflected in the hypothetical data, where 4-methoxybenzylamine exhibits the fastest oxidation rate.
Conversely, electron-withdrawing groups destabilize this transition state, slowing down the reaction. Both 2-Bromo-4-fluorobenzylamine and 4-nitrobenzylamine show significantly slower oxidation rates compared to benzylamine.
A Hammett plot, which correlates the logarithm of the reaction rate constant with a substituent constant (σ), can be used to quantify these electronic effects.[7]
Sources
- 1. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "High Performance Liquid Chromatography Monitoring Reaction Kinetics" by Ken Overway and Mary Ruth Shifflett [digitalcommons.bridgewater.edu]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Reaction Mechanisms Involving 2-Halo-4-fluorobenzylamines for Synthetic and Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and organic synthesis, halogenated aromatic compounds serve as indispensable building blocks. Among these, 2-Bromo-4-fluorobenzylamine hydrochloride is a versatile scaffold, prized for its dual reactivity which allows for the strategic construction of complex molecular architectures. The presence of a bromine atom on the aromatic ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the benzylamine moiety offers a site for nucleophilic substitution and amide bond formation.
This guide provides an in-depth elucidation of the reaction mechanisms involving 2-Bromo-4-fluorobenzylamine, presented through a comparative lens. We will objectively assess its performance against its structural analogs, 2-Chloro- and 2-Iodo-4-fluorobenzylamine, in two of the most pivotal transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By examining the causality behind experimental choices and providing supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their specific synthetic objectives.
The 2-Halo-4-fluorobenzylamine Scaffold: A Structural Overview
The utility of the 2-Halo-4-fluorobenzylamine scaffold is rooted in the distinct properties of its substituents. The fluorine atom at the C4 position modulates the electronic properties of the aromatic ring, while the aminomethyl group at the C1 position provides a key point for molecular elaboration. The primary point of comparison, however, lies in the identity of the halogen atom (Cl, Br, or I) at the C2 position.
The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step and is highly dependent on the C-X bond energy. [1]Weaker bonds (C-I) undergo oxidative addition more readily and at lower temperatures than stronger bonds (C-Cl).
-
Transmetalation : The organic group from the coupling partner (an organoboron compound in Suzuki coupling, an amine in Buchwald-Hartwig) is transferred to the palladium center.
-
Reductive Elimination : The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst. [2]
Comparative Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for constructing C(sp²)–C(sp²) bonds, essential for synthesizing biaryl structures prevalent in pharmaceuticals. [3][4]The choice of halogen on the benzylamine scaffold directly impacts the required reaction parameters.
Causality Behind Experimental Choices:
-
2-Iodo-4-fluorobenzylamine : Its high reactivity allows for the use of less active palladium catalysts, lower catalyst loadings, and significantly milder conditions (often room temperature). This is ideal for rapid analog synthesis in a discovery setting or for substrates with heat-sensitive functional groups. [5]* 2-Bromo-4-fluorobenzylamine : This substrate represents the industry standard, offering a robust balance between reactivity, stability, and cost. It typically requires moderate heating (80-100 °C) and standard catalyst systems (e.g., Pd(PPh₃)₄) to achieve high yields. [6]* 2-Chloro-4-fluorobenzylamine : As the most cost-effective option, it is highly desirable for large-scale synthesis. However, its inertness necessitates more aggressive conditions, including higher temperatures and specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step. [7] Comparative Experimental Data: Suzuki-Miyaura Coupling
| Substrate (Ar-X) | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro -4-fluorobenzylamine | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 88 |
| 2-Bromo -4-fluorobenzylamine | Pd(PPh₃)₄ (3%) | - | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 95 |
| 2-Iodo -4-fluorobenzylamine | Pd(OAc)₂ (1%) | - | NaHCO₃ | DME/H₂O | 25 | 2 | 97 |
| Note: Data is representative and synthesized from established principles of Suzuki coupling reactivity. Phenylboronic acid is the coupling partner. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-fluorobenzylamine
-
Reagent Setup : In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.). The use of the hydrochloride salt necessitates an extra equivalent of base to liberate the free amine.
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition : Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe. Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%). [1]4. Reaction : Heat the mixture in a preheated oil bath to 90 °C and stir vigorously.
-
Monitoring : Track the disappearance of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.
Comparative Analysis in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, providing a direct route to synthesize aryl amines. [8][9]The reactivity trends observed in Suzuki coupling are directly applicable here.
Causality Behind Experimental Choices:
-
2-Iodo-4-fluorobenzylamine : Its reactivity enables coupling with a broader range of amines, including less nucleophilic ones, under mild conditions. This minimizes side reactions and decomposition of sensitive coupling partners.
-
2-Bromo-4-fluorobenzylamine : Serves as a reliable and versatile substrate for a wide array of primary and secondary amines, typically requiring a sodium or lithium alkoxide base and moderate heating. [2]* 2-Chloro-4-fluorobenzylamine : Requires highly active catalyst systems, often employing sterically hindered, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, to overcome the high activation barrier of C-Cl bond cleavage. [9] Comparative Experimental Data: Buchwald-Hartwig Amination
| Substrate (Ar-X) | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro -4-fluorobenzylamine | Pd(OAc)₂ (2%) | RuPhos (4%) | LHMDS | Toluene | 110 | 18 | 85 |
| 2-Bromo -4-fluorobenzylamine | Pd₂(dba)₃ (1.5%) | BINAP (3%) | NaOtBu | Dioxane | 100 | 8 | 92 |
| 2-Iodo -4-fluorobenzylamine | Pd(OAc)₂ (1%) | Xantphos (2%) | Cs₂CO₃ | THF | 65 | 4 | 96 |
| Note: Data is representative and synthesized from established principles. Morpholine is the amine coupling partner. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-fluorobenzylamine
-
Reagent Setup : In an oven-dried glovebox or Schlenk line, charge a reaction vessel with sodium tert-butoxide (NaOtBu, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., BINAP, 3 mol%).
-
Inert Atmosphere : Seal the vessel, remove from the glovebox (if applicable), and establish an inert atmosphere.
-
Addition of Reagents : Add this compound (1.0 eq.) and the amine coupling partner (e.g., morpholine, 1.2 eq.). Note that the strong alkoxide base will neutralize the hydrochloride salt.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction : Heat the mixture in a preheated oil bath to 100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Workup : After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude material by flash chromatography.
Synthesis Logic and Strategic Selection
The choice between the chloro, bromo, and iodo analogs is not merely a matter of reactivity but a strategic decision balancing cost, speed, and substrate compatibility.
Conclusion
This compound stands as a cornerstone reagent in synthetic chemistry, offering a highly reliable and versatile platform for constructing complex molecules via palladium-catalyzed cross-coupling reactions. Its performance represents a well-calibrated midpoint between the high reactivity and cost of its iodo-analog and the economic advantages but chemical inertness of its chloro-counterpart. By understanding the underlying mechanistic principles governed by carbon-halogen bond strength, researchers can rationally select the appropriate building block and tailor reaction conditions to meet the specific demands of their project, whether the priority is speed, cost-efficiency, or substrate scope. This comparative guide provides the foundational knowledge to make informed, effective decisions in the pursuit of novel chemical entities.
References
- Wikipedia. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.
- PrepChem. Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. PrepChem.
- ResearchGate. What can be possible alternative reagent in following mechanism?. ResearchGate Forum.
- Master Organic Chemistry. Reactions and Mechanisms. Master Organic Chemistry.
- The Suzuki Reaction. Course Hero.
- Zhang, W. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- PrepChem. Synthesis of 2-bromo-4-fluorobenzyl bromide. PrepChem.
- Google Patents. Preparation of halogenated primary amines. US Patent US6340773B1.
- PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride. National Center for Biotechnology Information.
- Amerigo Scientific. 3-Bromo-4-fluorobenzylamine hydrochloride. Product Information.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. PharmaChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to the Characterization of Impurities in 2-Bromo-4-fluorobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials is not merely a quality metric; it is a cornerstone of drug safety and efficacy. This guide provides an in-depth characterization of impurities in 2-Bromo-4-fluorobenzylamine hydrochloride, a critical starting material in the synthesis of the ophthalmic drug, Lifitegrast. We will explore the likely origins of these impurities, present robust analytical methodologies for their identification and quantification, and compare the use of this starting material against alternative synthetic strategies for Lifitegrast. This document is intended to be a practical resource, blending established analytical principles with field-proven insights to empower researchers in their pursuit of robust and compliant drug manufacturing processes.
The Critical Role of Starting Material Purity: The Case of this compound in Lifitegrast Synthesis
Lifitegrast, an LFA-1 antagonist, is a key therapeutic for the treatment of dry eye disease.[1] Its synthesis involves the coupling of key intermediates, one of which is derived from this compound. The presence of impurities in this starting material can have a cascading effect, leading to the formation of difficult-to-remove, structurally similar impurities in the final Active Pharmaceutical Ingredient (API), potentially impacting its safety and efficacy. Therefore, a thorough understanding and control of the impurity profile of this compound is paramount.
Unraveling the Impurity Profile: A Synthesis-Forward Approach
To effectively characterize the impurities in this compound, we must first understand its synthesis. A common synthetic route begins with the bromination of 4-fluorobenzaldehyde, followed by conversion to the benzylamine.
Based on this synthetic pathway, we can anticipate several classes of potential impurities.
Table 1: Potential Impurities in this compound
| Impurity Class | Potential Specific Impurities | Origin |
| Starting Material Related | 4-Fluorobenzaldehyde | Incomplete bromination of the starting material. |
| 2-Bromo-4-fluorobenzaldehyde | Incomplete reductive amination. | |
| Process Related (Bromination) | 3-Bromo-4-fluorobenzaldehyde (Isomer) | Non-selective bromination. |
| 2,6-Dibromo-4-fluorobenzaldehyde | Over-bromination. | |
| Process Related (Reduction) | 2-Bromo-4-fluorobenzyl alcohol | Incomplete amination or side reaction during reduction. |
| Degradation Products | 2-Bromo-4-fluorobenzoic acid | Oxidation of the aldehyde intermediate. |
A Multi-faceted Analytical Strategy for Impurity Characterization
A robust characterization of these potential impurities requires a combination of chromatographic separation and spectroscopic identification techniques. The following experimental protocols are designed to be self-validating and provide a comprehensive impurity profile.
Experimental Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification
This method is designed for the separation and quantification of known and unknown impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL in mobile phase A). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the test sample in mobile phase A to a final concentration of 1 mg/mL.
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%. The tailing factor should be between 0.8 and 1.5.
-
Analysis: Inject the sample solution and identify impurities based on their relative retention times to the main peak. Quantify impurities using the calibration curve or by area normalization, assuming a response factor of 1.0 for unknown impurities.
Experimental Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for the structural elucidation of unknown impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6545XT AdvanceLink Q-TOF or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Chromatographic Conditions | Same as HPLC method |
| Mass Range | 100 - 1000 m/z |
| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS fragmentation |
Methodology:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
Analysis: Inject the sample and acquire full scan MS and MS/MS data for all detected impurity peaks.
-
Data Interpretation: Determine the molecular weight of each impurity from the MS data. Propose structures based on the fragmentation patterns observed in the MS/MS spectra and knowledge of the synthetic process. The presence of a bromine atom will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Experimental Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for identifying volatile and semi-volatile impurities that may not be readily detected by HPLC.
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 550 amu |
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and acquire total ion chromatograms.
-
Data Interpretation: Identify peaks by comparing their mass spectra to a library (e.g., NIST).
Comparison with Alternative Synthetic Routes for Lifitegrast
The choice of a starting material has profound implications for the overall efficiency, cost, and impurity profile of a drug synthesis. While this compound is a key component in some reported syntheses of Lifitegrast, alternative strategies exist that bypass this intermediate.
One notable alternative approach involves the synthesis of the key intermediate, 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, from different starting materials such as 2-(2,4-dichlorophenyl)ethan-1-amine.[2]
Table 2: Comparison of Synthetic Strategies for a Key Lifitegrast Intermediate
| Feature | Route via 2-Bromo-4-fluorobenzylamine HCl | Alternative Route (e.g., from 2-(2,4-dichlorophenyl)ethan-1-amine) |
| Key Starting Materials | 2-Bromo-4-fluorobenzylamine HCl, other reagents | 2-(2,4-dichlorophenyl)ethan-1-amine, other reagents |
| Potential Advantages | May offer a more convergent synthesis. | Potentially shorter and higher-yielding route to the core structure.[2] |
| Potential Disadvantages | Introduces potential for brominated impurities. | May involve different sets of process-related impurities. |
| Impurity Profile | Isomeric and over-brominated impurities. | May have impurities related to the synthesis of the dichlorophenyl ethanamine. |
The decision to use this compound should be based on a thorough risk assessment that considers the control of its specific impurity profile against the potential benefits of the synthetic route.
Conclusion: A Foundation of Quality for Pharmaceutical Innovation
The meticulous characterization of impurities in starting materials like this compound is a non-negotiable aspect of modern drug development. By employing a multi-pronged analytical approach grounded in a deep understanding of the synthetic process, researchers can ensure the quality and consistency of their starting materials. This, in turn, paves the way for the development of safe and effective medicines. The comparison with alternative synthetic routes underscores the importance of a holistic view of the entire manufacturing process, where the choice of starting materials is a strategic decision with far-reaching consequences. As the pharmaceutical industry continues to innovate, a steadfast commitment to scientific integrity and analytical rigor will remain the bedrock of progress.
References
- Improved Synthesis Route for Lifitegrast. (2023). ChemistryViews. [Link]
- An Improved Commercial Process for the Preparation of Lifitegrast. (2024).
- An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (2023). Thieme Connect. [Link]
Sources
A Comparative Benchmarking of Synthetic Pathways to 2-Bromo-4-fluorobenzylamine Hydrochloride: A Guide for Researchers
In the landscape of modern drug discovery and development, the strategic synthesis of key building blocks is paramount. Among these, halogenated benzylamines serve as crucial scaffolds for a multitude of pharmacologically active molecules. This guide provides an in-depth, comparative analysis of novel and established synthetic routes to 2-Bromo-4-fluorobenzylamine hydrochloride, a valuable intermediate in the synthesis of various therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists, offering a critical evaluation of synthetic strategies to inform rational route selection based on efficiency, scalability, and safety.
Introduction: The Significance of 2-Bromo-4-fluorobenzylamine Derivatives
2-Bromo-4-fluorobenzylamine and its derivatives are integral components in the synthesis of a wide array of pharmaceutical compounds. The presence of the bromine and fluorine atoms on the phenyl ring offers unique electronic properties and provides handles for further functionalization through cross-coupling reactions and nucleophilic aromatic substitution, respectively. The benzylamine moiety is a common pharmacophore, imparting basicity and enabling interactions with biological targets. Consequently, efficient and robust synthetic access to this key intermediate is of high strategic importance.
This guide will dissect and benchmark four distinct synthetic pathways, each commencing from a readily available starting material. The discussion will focus on the causality behind experimental choices, providing a framework for not only reproducing these methods but also for adapting them to specific laboratory or industrial needs.
Benchmarked Synthetic Routes
Four primary synthetic strategies for the preparation of 2-Bromo-4-fluorobenzylamine will be critically evaluated:
-
Route A: Reductive Amination of 2-Bromo-4-fluorobenzaldehyde
-
Route B: Reduction of 2-Bromo-4-fluorobenzonitrile
-
Route C: Amination of 2-Bromo-4-fluorobenzyl bromide
-
Route D: Rearrangement of 2-Bromo-4-fluorobenzoic Acid Derivatives
Each route will be analyzed for its key attributes, including overall yield, purity of the final product, cost-effectiveness of starting materials and reagents, operational safety, and scalability.
Route A: Reductive Amination of 2-Bromo-4-fluorobenzaldehyde
This classical approach leverages the direct conversion of an aldehyde to an amine. The synthesis is a two-step process starting from the commercially available 4-fluorobenzaldehyde.
Workflow Diagram
Caption: Synthetic pathway for Route A.
Scientific Rationale and Protocol
Step 1: Synthesis of 2-Bromo-4-fluorobenzaldehyde
The regioselective bromination of 4-fluorobenzaldehyde is a critical step. The fluorine atom is an ortho-, para-director; however, the aldehyde group is a meta-director and deactivating. The ortho-position to the fluorine is favored. A common and effective method involves the use of dibromohydantoin in a mixture of sulfuric and trifluoroacetic acid, which provides the desired product in high yield.[1][2][3][4]
-
Experimental Protocol:
-
In a suitable reactor, a mixture of trifluoroacetic acid and sulfuric acid (5:1 v/v) is cooled to 0 °C.
-
4-Fluorobenzaldehyde (1.0 eq) is added, and the mixture is warmed to 50 °C.
-
Dibromohydantoin (1.0 eq) is added in portions, and the reaction is stirred at 50 °C for 8 hours.
-
A second portion of dibromohydantoin (1.0 eq) is added, and the reaction is continued for an additional 48 hours.
-
The reaction mixture is quenched by pouring into ice water and extracted with n-hexane.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-bromo-4-fluorobenzaldehyde.[1]
-
Step 2: Reductive Amination to 2-Bromo-4-fluorobenzylamine
Reductive amination is a robust method for amine synthesis.[5][6][7][8] The aldehyde is first condensed with an ammonia source to form an imine in situ, which is then reduced to the corresponding amine. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[9]
-
Experimental Protocol:
-
2-Bromo-4-fluorobenzaldehyde (1.0 eq) is dissolved in methanol.
-
An excess of aqueous ammonia is added, and the mixture is stirred at room temperature to facilitate imine formation.
-
The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give 2-bromo-4-fluorobenzylamine.
-
Final Step: Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for improved stability and handling.
-
Experimental Protocol:
-
The crude 2-bromo-4-fluorobenzylamine is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.
-
Route B: Reduction of 2-Bromo-4-fluorobenzonitrile
This route offers an alternative pathway, particularly if 2-bromo-4-fluorobenzonitrile is a more readily available or cost-effective starting material.
Workflow Diagram
Caption: Synthetic pathway for Route B.
Scientific Rationale and Protocol
Step 1: Synthesis of 2-Bromo-4-fluorobenzonitrile
The dehydration of the corresponding primary amide, 2-bromo-4-fluorobenzamide, is a common method for nitrile synthesis. Trifluoroacetic anhydride in pyridine is an effective dehydrating agent for this transformation.[10][11]
-
Experimental Protocol:
-
2-Bromo-4-fluorobenzamide (1.0 eq) is dissolved in dry pyridine and cooled in an ice bath.
-
Trifluoroacetic anhydride (1.05 eq) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether.
-
The ethereal solution is washed, dried, and concentrated to yield 2-bromo-4-fluorobenzonitrile.[10]
-
Step 2: Reduction to 2-Bromo-4-fluorobenzylamine
The nitrile group can be reduced to a primary amine using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Alternatively, catalytic hydrogenation offers a milder and often more scalable option.
-
Experimental Protocol (using LiAlH₄):
-
A solution of 2-bromo-4-fluorobenzonitrile (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ (1.0-1.5 eq) in the same solvent at 0 °C.
-
The reaction mixture is then stirred at room temperature or gently refluxed until the reaction is complete.
-
The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting solids are filtered off, and the filtrate is extracted with diethyl ether.
-
The combined organic extracts are dried and concentrated to afford 2-bromo-4-fluorobenzylamine.
-
-
Experimental Protocol (Catalytic Hydrogenation):
-
2-Bromo-4-fluorobenzonitrile is dissolved in a suitable solvent (e.g., ethanol, methanol) containing a catalyst such as Raney Nickel or Palladium on carbon (Pd/C).[2][12][13]
-
The mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) and stirred at a suitable temperature until hydrogen uptake ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the desired amine. The presence of ammonia is often beneficial to suppress the formation of secondary amines.
-
Final Step: Hydrochloride Salt Formation
The hydrochloride salt is prepared as described in Route A.
Route C: Amination of 2-Bromo-4-fluorobenzyl bromide
This route proceeds via a nucleophilic substitution on a benzyl bromide intermediate. The Gabriel synthesis is a particularly effective method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[9][14][15][16][17][18][19]
Workflow Diagram
Caption: Synthetic pathway for Route C.
Scientific Rationale and Protocol
Step 1: Synthesis of 2-Bromo-4-fluorobenzyl bromide
Radical bromination of the methyl group of 2-bromo-4-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN is the standard method for this transformation.[20]
-
Experimental Protocol:
-
A mixture of 2-bromo-4-fluorotoluene (1.0 eq), N-bromosuccinimide (1.0 eq), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed until the reaction is complete.
-
The mixture is cooled, and the succinimide by-product is filtered off.
-
The filtrate is concentrated to give crude 2-bromo-4-fluorobenzyl bromide, which can be purified by distillation or recrystallization.[20]
-
Step 2: Gabriel Synthesis of 2-Bromo-4-fluorobenzylamine
The Gabriel synthesis involves the alkylation of potassium phthalimide with the benzyl bromide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[9][14][15][16][17][18][19]
-
Experimental Protocol:
-
2-Bromo-4-fluorobenzyl bromide (1.0 eq) and potassium phthalimide (1.0 eq) are heated in a polar aprotic solvent such as DMF.
-
After the reaction is complete, the solvent is removed, and the intermediate N-(2-bromo-4-fluorobenzyl)phthalimide is treated with hydrazine hydrate in refluxing ethanol.
-
The phthalhydrazide precipitate is filtered off, and the filtrate is worked up to isolate 2-bromo-4-fluorobenzylamine.
-
Final Step: Hydrochloride Salt Formation
The hydrochloride salt is prepared as described in Route A.
Route D: Rearrangement of 2-Bromo-4-fluorobenzoic Acid Derivatives
This route involves the conversion of a carboxylic acid or its derivative to an amine with the loss of one carbon atom. The Curtius and Hofmann rearrangements are classic examples of such transformations.[7][15][21][22][23][24]
Workflow Diagram
Caption: Synthetic pathway for Route D via Curtius Rearrangement.
Scientific Rationale and Protocol (Curtius Rearrangement)
The Curtius rearrangement offers a mild method for converting carboxylic acids to amines.[7][25][21][23] A one-pot procedure using diphenylphosphoryl azide (DPPA) avoids the isolation of the potentially explosive acyl azide intermediate.[26]
-
Experimental Protocol:
-
To a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent like toluene, diphenylphosphoryl azide (1.1 eq) is added at room temperature.
-
The mixture is heated to reflux to induce the rearrangement to the isocyanate.
-
The isocyanate is trapped in situ by the addition of a suitable alcohol (e.g., benzyl alcohol or t-butanol) to form a stable carbamate.
-
The carbamate is then deprotected under appropriate conditions (e.g., hydrogenolysis for a benzyl carbamate or acidic conditions for a Boc-carbamate) to yield 2-bromo-4-fluorobenzylamine.
-
Final Step: Hydrochloride Salt Formation
The hydrochloride salt is prepared as described in Route A.
Comparative Analysis of Synthetic Routes
| Feature | Route A (Aldehyde) | Route B (Nitrile) | Route C (Benzyl Bromide) | Route D (Carboxylic Acid) |
| Starting Material | 4-Fluorobenzaldehyde | 2-Bromo-4-fluorobenzamide | 2-Bromo-4-fluorotoluene | 2-Bromo-4-fluorobenzoic acid |
| Number of Steps | 2 (plus salt formation) | 2 (plus salt formation) | 2 (plus salt formation) | 2-3 (plus salt formation) |
| Key Reactions | Bromination, Reductive Amination | Dehydration, Nitrile Reduction | Radical Bromination, Gabriel Synthesis | Curtius/Hofmann Rearrangement |
| Typical Overall Yield | Moderate to Good | Moderate to Good | Good | Moderate to Good |
| Scalability | Good | Good (catalytic hydrogenation) | Good | Moderate (rearrangement step) |
| Safety Considerations | Use of strong acids and dibromohydantoin | Use of potent reducing agents (LiAlH₄) or high-pressure hydrogenation | Use of lachrymatory benzyl bromide | Use of potentially explosive azide intermediates (can be mitigated with one-pot procedures) |
| Cost-Effectiveness | Generally favorable | Dependent on nitrile availability | Favorable starting material | Can be cost-effective if benzoic acid is inexpensive |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon several factors, including the scale of the synthesis, available equipment, cost of starting materials, and safety infrastructure.
-
Route A (from 2-Bromo-4-fluorobenzaldehyde) is a robust and versatile option, particularly given the commercial availability of 4-fluorobenzaldehyde. The reductive amination step is generally high-yielding and amenable to scale-up.
-
Route B (from 2-Bromo-4-fluorobenzonitrile) is a strong alternative, especially if catalytic hydrogenation is employed for the nitrile reduction, as this avoids the use of pyrophoric metal hydrides.
-
Route C (from 2-Bromo-4-fluorobenzyl bromide) is a reliable method, with the Gabriel synthesis offering a clean conversion to the primary amine. However, the lachrymatory nature of the benzyl bromide intermediate requires careful handling.
-
Route D (from 2-Bromo-4-fluorobenzoic acid) , particularly via a one-pot Curtius rearrangement, is an elegant approach that can be advantageous if the corresponding benzoic acid is readily available.
For most laboratory-scale syntheses, Route A and Route C offer a good balance of efficiency, reliability, and accessibility of starting materials. For larger-scale production, Route B with catalytic hydrogenation presents a more atom-economical and potentially safer process. The ultimate decision should be guided by a thorough process hazard analysis and a cost-of-goods analysis for the specific context.
References
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link]
- PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. [Link]
- Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link]
- Master Organic Chemistry. The Hofmann and Curtius Rearrangements. (2017). [Link]
- PrepChem.com. Synthesis of 2-bromo-4-fluorobenzyl bromide. [Link]
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). [Link]
- Journal of the Indian Chemical Society. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2022). [Link]
- Wikipedia. Hofmann rearrangement. [Link]
- SciELO México.
- TÜBİTAK Academic Journals. Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. (2010). [Link]
- Organic Syntheses.
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2002). [Link]
- Chemistry LibreTexts. Gabriel Synthesis. (2023). [Link]
- SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
- Master Organic Chemistry. The Gabriel Synthesis. (2025). [Link]
- ResearchGate. The Gabriel Synthesis of Benzylamine. (1970). [Link]
- ResearchGate.
- PubMed Central. Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. (2020). [Link]
- Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
- Organic Chemistry Portal. Curtius Rearrangement. [Link]
- PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. [Link]
- Organic Chemistry Portal. Gabriel Synthesis. [Link]
- SlideShare. CHAPTER 13 Hofmann Rearrangement BY, G.DEEPA. [Link]
- FAQ. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? [Link]
- Google Patents. Preparation method of 2-fluoro-3-bromo-benzylamine. (2021).
- Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
- Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2018). [Link]
- PubMed Central.
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- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde. (2014).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-fluorobenzylamine Hydrochloride
For researchers and professionals in the vanguard of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring that every step, from reaction to disposal, is conducted with the highest standards of safety and environmental stewardship. 2-Bromo-4-fluorobenzylamine hydrochloride is a key building block in many synthetic pathways; its proper handling and disposal are not merely procedural but are fundamental to a safe and compliant laboratory environment.
This guide provides an in-depth, procedural framework for the disposal of this compound. Moving beyond a simple checklist, it elucidates the chemical principles and regulatory reasoning behind each step, empowering you to manage this substance with expertise and confidence.
Hazard Identification and Risk Assessment
A foundational understanding of a chemical's properties is the first line of defense in safe handling. This compound is a halogenated organic compound that presents specific hazards that must be managed.
Key Hazards: According to the Globally Harmonized System (GHS), this compound is associated with skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The hydrochloride salt form indicates it is the product of a reaction with hydrochloric acid, which can influence its compatibility with other waste streams.
Chemical and Physical Data Summary
The following table summarizes the essential quantitative data for this compound, which informs its handling and disposal protocols.
| Property | Value |
| CAS Number | 289038-14-8[3][4] |
| Molecular Formula | C₇H₇BrFN·HCl[4] |
| Molecular Weight | 240.50 g/mol [3][4] |
| Physical State | Solid[5] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3] |
Required Personal Protective Equipment (PPE)
Given the identified hazards, a stringent PPE protocol is mandatory to prevent exposure during handling and disposal operations.
-
Eye and Face Protection: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[1][6]
-
Hand Protection: Wear chemical-resistant gloves. While specific breakthrough times are material-dependent, nitrile gloves are a common minimum requirement for handling small quantities. Always inspect gloves for integrity before use.[1][7]
-
Body Protection: A fully fastened lab coat or long-sleeved protective clothing is necessary to prevent skin contact.[1][7]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols.[5]
Waste Segregation and Collection Protocol: A Step-by-Step Guide
The single most critical aspect of disposing of this compound is its correct classification and segregation as a halogenated organic waste .[8] This is not an arbitrary distinction; halogenated compounds require specialized high-temperature incineration with acid gas scrubbers to neutralize the corrosive hydrobromic and hydrofluoric acids generated during combustion.[9] Mixing this waste with non-halogenated streams can lead to regulatory non-compliance, dangerous chemical reactions, and significantly increased disposal costs.[10][11]
Step 1: Select the Correct Waste Container Use a dedicated, sealable container clearly labeled for "Halogenated Organic Waste."[8][12] The container must be made of a compatible material, such as high-density polyethylene (HDPE).[13] Ensure the container is in good condition, free from cracks or leaks.
Step 2: Proper Labeling Before adding any waste, the container must be labeled with the words "Hazardous Waste" and the full, unabbreviated names of all chemical constituents.[10][11][12] Maintain a running log of the components and their approximate percentages. This practice is a cornerstone of a self-validating and safe disposal system.
Step 3: Waste Addition Collect all materials contaminated with this compound, including the pure compound, reaction residues, contaminated weighing papers, gloves, and spill cleanup materials, in this designated container.
Step 4: Maintain Container Integrity Keep the waste container securely closed at all times, except when you are actively adding waste.[10][12] This minimizes the release of volatile compounds and prevents spills. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it has secondary containment.[10]
Step 5: Avoid Chemical Incompatibilities Never mix halogenated organic waste with incompatible materials. This includes, but is not limited to:
Disposal Workflow Diagram
The following diagram illustrates the critical decision-making process for the proper segregation and disposal of laboratory waste containing this compound.
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Personal protective equipment for handling 2-Bromo-4-fluorobenzylamine hydrochloride
Essential Safety and Handling Guide for 2-Bromo-4-fluorobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and operational directives for handling this compound (CAS No: 147181-08-6). As a crucial intermediate in pharmaceutical synthesis, understanding its hazard profile is paramount for ensuring laboratory safety and procedural integrity. This document moves beyond mere compliance, offering a framework grounded in scientific causality to empower you with the knowledge needed for safe and effective handling.
Hazard Identification and Risk Assessment: A Proactive Stance
This compound is classified as a hazardous substance requiring careful management. The primary risks are associated with its irritant and toxic properties upon contact or inhalation.
GHS Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
The hydrochloride salt form dictates that it is a solid, likely a powder, which increases the risk of aerosolization during handling. The causality is clear: fine particles can be easily inhaled or settle on surfaces, leading to unintentional exposure. Therefore, all handling procedures must be designed to mitigate dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a passive checklist but an active risk mitigation strategy. The equipment specified below is the minimum required for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | To prevent skin contact and absorption. Inspect gloves for any signs of degradation or puncture before use.[3] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Goggles provide a seal against dust and splashes.[2] A face shield offers an additional layer of protection for the entire face. |
| Skin and Body Protection | A lab coat or chemical-resistant suit and closed-toe footwear.[2][5] | To protect against accidental spills and contamination of personal clothing. Footwear must be non-perforated.[4] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter. | Required when handling the powder outside of a certified fume hood or if dust generation is likely.[6] |
Engineering Controls and Safe Handling Protocols
Engineering controls are the most effective way to minimize exposure by isolating the hazard from the operator.
Primary Engineering Control:
-
Fume Hood: All weighing and transfer operations involving this compound powder must be conducted within a certified chemical fume hood.[6] This captures airborne particles at the source, preventing inhalation.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as outlined in the table above.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement in and out of the controlled space.
-
-
Aliquotting and Transfer:
-
Carefully open the container of this compound, avoiding any sudden movements that could create dust.
-
Use a clean, dry spatula to transfer the desired amount of the compound to a tared weigh boat.
-
If transferring to a reaction vessel, do so slowly and carefully to prevent aerosolization.
-
Securely close the primary container immediately after use.
-
-
Post-Handling:
-
Clean any residual powder from the spatula and work surface within the fume hood using a solvent-dampened wipe.
-
Wipe down the exterior of all containers before removing them from the fume hood.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, followed by face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after handling is complete.[2]
-
Emergency Procedures: Preparedness is Key
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal: A Lifecycle Approach
Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Disposal:
-
All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste.
-
Do not mix with other waste streams.[8]
-
Disposal must be carried out by a licensed waste disposal company in accordance with all federal, state, and local regulations.[9]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride.
- CHEMM. Personal Protective Equipment (PPE).
- Environmental Health and Safety, Dartmouth College. Personal Protective Equipment for Laboratories.
- University of Hawaii. UNIT 7: Personal Protective Equipment.
- Scharlab. Personal protective equipment for laboratory.
- Loba Chemie. (2019). 2-FLUORO-4- BROMO BIPHENYL MSDS.
- NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
